2-Fluoro-4-methyl-pent-2-enoic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C6H9FO2 |
|---|---|
Molekulargewicht |
132.13 g/mol |
IUPAC-Name |
(Z)-2-fluoro-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H9FO2/c1-4(2)3-5(7)6(8)9/h3-4H,1-2H3,(H,8,9)/b5-3- |
InChI-Schlüssel |
VLTPEXOVJIWAIE-HYXAFXHYSA-N |
Isomerische SMILES |
CC(C)/C=C(/C(=O)O)\F |
Kanonische SMILES |
CC(C)C=C(C(=O)O)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methyl-pent-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route to 2-Fluoro-4-methyl-pent-2-enoic acid, a valuable fluorinated building block for pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the stereoselective formation of an ester intermediate via the Horner-Wadsworth-Emmons reaction, followed by its hydrolysis to yield the target carboxylic acid.
Core Synthesis Strategy
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves a Horner-Wadsworth-Emmons (HWE) olefination of isobutyraldehyde with a fluorinated phosphonate reagent to stereoselectively form (E)-ethyl 2-fluoro-4-methylpent-2-enoate. The HWE reaction is a widely utilized and reliable method for the formation of carbon-carbon double bonds, often favoring the (E)-isomer.[1][2] The subsequent step is the hydrolysis of the ester intermediate to the desired this compound.
Key Chemical Transformations
Step 1: Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction utilizes a stabilized phosphonate ylide, which is more nucleophilic than its Wittig counterpart, to react with aldehydes or ketones.[1][3] In this synthesis, the ylide is generated in situ from triethyl 2-fluoro-2-phosphonoacetate by deprotonation with a suitable base. This ylide then reacts with isobutyraldehyde (2-methylpropanal) to yield the α-fluoro-α,β-unsaturated ester. The reaction generally exhibits high (E)-selectivity.[1][4]
Step 2: Hydrolysis
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard transformation.[5] This can be achieved under basic conditions, for example, using sodium hydroxide in a mixture of water and an organic solvent, followed by acidification to protonate the carboxylate salt.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be appropriately dried. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of (E)-ethyl 2-fluoro-4-methylpent-2-enoate
This protocol is adapted from established Horner-Wadsworth-Emmons reaction procedures.[4][6]
Reagents:
-
Triethyl 2-fluoro-2-phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Isobutyraldehyde (2-methylpropanal)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq) under a nitrogen atmosphere.
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of triethyl 2-fluoro-2-phosphonoacetate (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction mixture is cooled back to 0 °C, and a solution of isobutyraldehyde (1.2 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (E)-ethyl 2-fluoro-4-methylpent-2-enoate.
Step 2: Synthesis of this compound
This protocol is based on standard ester hydrolysis procedures.[5][7]
Reagents:
-
(E)-ethyl 2-fluoro-4-methylpent-2-enoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, (E)-ethyl 2-fluoro-4-methylpent-2-enoate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
A solution of sodium hydroxide (2.0 eq) in water is added to the flask.
-
The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to pH 2 with 1 M HCl.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| (E)-ethyl 2-fluoro-4-methylpent-2-enoate | C₈H₁₃FO₂ | 160.19 | Colorless oil |
| This compound | C₆H₉FO₂ | 132.13 | White solid |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Expected Yield (%) |
| 1 | Horner-Wadsworth-Emmons | Triethyl 2-fluoro-2-phosphonoacetate, NaH, Isobutyraldehyde | THF | 0 °C to RT | 13-18 | 75-85 |
| 2 | Hydrolysis | (E)-ethyl 2-fluoro-4-methylpent-2-enoate, NaOH | Ethanol/Water | RT | 4-6 | 90-98 |
Note: Expected yields are estimates based on typical yields for these reaction types and may vary.
Table 3: Spectroscopic Data for (E)-ethyl 2-fluoro-4-methylpent-2-enoate
| Type | Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~6.3 (d, J ≈ 35 Hz, 1H, =CH), ~4.2 (q, J ≈ 7 Hz, 2H, OCH₂), ~2.5 (m, 1H, CH(CH₃)₂), ~1.3 (t, J ≈ 7 Hz, 3H, OCH₂CH₃), ~1.0 (d, J ≈ 7 Hz, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~162 (d, J ≈ 30 Hz, C=O), ~150 (d, J ≈ 250 Hz, C-F), ~120 (d, J ≈ 15 Hz, =CH), ~61 (OCH₂), ~30 (CH(CH₃)₂), ~21 (CH(CH₃)₂), ~14 (OCH₂CH₃) |
| ¹⁹F NMR (CDCl₃) | δ (ppm): ~ -110 to -130 (referenced to CFCl₃) |
| MS (EI) | m/z (%): 160 (M⁺), ... |
Note: The spectroscopic data presented are estimations based on typical values for similar structures and require experimental verification for the synthesized compound. Specific spectral data for (E)-ethyl 2-fluoro-4-methylpent-2-enoate can be found in spectral databases.[2][7]
Mandatory Visualizations
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. ethyl (E)-2-fluoro-4-methylpent-2-enoate | C8H13FO2 | CID 23235192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-methyl-pent-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-Fluoro-4-methyl-pent-2-enoic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines reported data with theoretical predictions and contextual information from structurally similar molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound is a fluorinated unsaturated carboxylic acid. The presence of a fluorine atom at the alpha position to the carboxyl group significantly influences its electronic properties and reactivity.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₆H₉FO₂ | [1] |
| Molecular Weight | 132.13 g/mol | [1] |
| CAS Number | 687-49-0 | [1] |
| SMILES | CC(C)C=C(F)C(O)=O | [1] |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available (Predicted to be lower than its non-fluorinated analog due to the electron-withdrawing nature of fluorine) | N/A |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the carbon-carbon double bond, and the carbon-fluorine bond.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst, and reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
-
Carbon-Carbon Double Bond: The double bond is susceptible to electrophilic addition reactions. However, the presence of the electron-withdrawing fluorine atom can decrease the electron density of the double bond, potentially reducing its reactivity towards electrophiles compared to its non-fluorinated counterpart.
-
Alpha-Fluoro Position: The fluorine atom at the alpha position enhances the acidity of the carboxylic proton and can influence the stereochemical outcome of reactions at the double bond. The C-F bond itself is generally stable.
The reactivity of α,β-unsaturated carboxylic acids can be influenced by the proximity of the double bond and the carboxyl group, sometimes leading to interactions under acidic conditions.
Potential Biological Activity
While no specific biological activity has been reported for this compound, the introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. Fluorine-containing compounds often exhibit modified lipophilicity and electronic properties, which can lead to altered pharmacological profiles. It is plausible that this compound could be investigated for antimicrobial or anti-inflammatory properties.
Experimental Protocols
General Synthetic Approach:
A common method for synthesizing α-fluoro-α,β-unsaturated esters involves the reaction of 2-fluoro-2-silylacetates with aldehydes or ketones in a Peterson olefination reaction. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.
Illustrative Experimental Workflow:
The following diagram outlines a generalized workflow for the synthesis of an α-fluoro unsaturated carboxylic acid.
References
An In-depth Technical Guide to 2-Fluoro-4-methyl-pent-2-enoic Acid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 2-Fluoro-4-methyl-pent-2-enoic acid. Due to a scarcity of published experimental data specific to this molecule, this document leverages data from analogous compounds and computational predictions to offer a detailed profile for research and development purposes.
Molecular Structure and Properties
This compound is an α,β-unsaturated carboxylic acid containing a fluorine atom at the α-position. This substitution is expected to significantly influence the electronic properties and reactivity of the molecule.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 687-49-0 |
| Molecular Formula | C₆H₉FO₂ |
| Molecular Weight | 132.13 g/mol |
| SMILES | CC(C)C=C(F)C(O)=O |
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Notes |
| pKa | 3.0 - 4.0 | The electron-withdrawing fluorine atom is expected to increase the acidity compared to its non-fluorinated analog, 4-methyl-pent-2-enoic acid. |
| Boiling Point | 180 - 200 °C | Estimated based on the molecular weight and functional groups. |
| LogP | 1.5 - 2.0 | The presence of the fluorine atom may slightly increase lipophilicity compared to the parent acid. |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this compound are not currently published. The following are predicted spectroscopic characteristics based on known values for α-fluoro unsaturated carboxylic acids and related structures.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -COOH | 10.0 - 13.0 | br s | Broad singlet, typical for carboxylic acid protons. |
| =CH- | 6.5 - 7.5 | d | Doublet due to coupling with the fluorine atom. |
| -CH(CH₃)₂ | 2.5 - 3.5 | m | Multiplet, septet of doublets expected. |
| -CH(CH₃)₂ | 1.0 - 1.3 | d | Doublet, two equivalent methyl groups. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| -C=O | 160 - 170 | Carbonyl carbon of the carboxylic acid. |
| =C(F)- | 140 - 155 (d, ¹JCF ≈ 250 Hz) | Olefinic carbon bonded to fluorine, showing a large coupling constant. |
| =CH- | 120 - 135 (d, ²JCF ≈ 20-30 Hz) | Olefinic carbon coupled to fluorine. |
| -CH(CH₃)₂ | 30 - 40 | Isopropyl methine carbon. |
| -CH(CH₃)₂ | 20 - 25 | Isopropyl methyl carbons. |
IR Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (acid) | 2500 - 3300 | Broad |
| C=O stretch (acid) | 1700 - 1725 | Strong |
| C=C stretch | 1640 - 1660 | Medium |
| C-F stretch | 1000 - 1100 | Strong |
Proposed Synthetic Pathways
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature, general methods for the synthesis of α-fluoro-α,β-unsaturated carboxylic acids can be adapted. A plausible synthetic route is outlined below.
Figure 1. A proposed synthetic pathway for this compound.
Experimental Protocol: A General Approach
The following outlines a generalized experimental procedure based on the synthetic pathway proposed in Figure 1.
Step 1: Synthesis of 4-Methyl-pent-2-enoic acid ester
-
Method: Horner-Wadsworth-Emmons olefination.
-
Procedure: A phosphonate reagent, such as triethyl phosphonoacetate, is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF). Isovaleraldehyde is then added dropwise to the resulting ylide at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, quenched with a proton source (e.g., water or saturated ammonium chloride solution), and the product ester is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Step 2: α-Bromination
-
Method: Radical or electrophilic bromination.
-
Procedure: The synthesized ester is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under UV irradiation in a non-polar solvent like carbon tetrachloride. Alternatively, electrophilic bromination of the corresponding enolate can be performed. The brominated product is then isolated and purified.
Step 3: Halogen Exchange Fluorination
-
Method: Nucleophilic substitution.
-
Procedure: The α-bromo ester is treated with a fluoride source, such as silver(I) fluoride (AgF) or potassium fluoride (KF) in a suitable solvent. The choice of solvent and reaction conditions (e.g., temperature, use of a phase-transfer catalyst) is critical for achieving good yields. The reaction progress is monitored by techniques like TLC or GC-MS.
Step 4: Hydrolysis
-
Method: Acid or base-catalyzed hydrolysis.
-
Procedure: The this compound ester is hydrolyzed to the corresponding carboxylic acid. For acid-catalyzed hydrolysis, the ester is refluxed with an aqueous acid solution (e.g., HCl or H₂SO₄). For base-catalyzed hydrolysis, the ester is treated with an aqueous base (e.g., NaOH or KOH), followed by acidification to protonate the carboxylate salt. The final product is then extracted and purified, for instance, by recrystallization or distillation.
Potential Applications and Research Directions
The introduction of a fluorine atom at the α-position of an unsaturated carboxylic acid can significantly alter its biological activity. Such compounds are of interest in drug development for several reasons:
-
Metabolic Stability: The C-F bond is strong and can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.
-
Enzyme Inhibition: The electronegative fluorine can alter the electronic nature of the double bond and the acidity of the carboxylic acid, making it a potential inhibitor for enzymes such as proteases or dehydrogenases.
-
Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule, which can be crucial for binding to biological targets.
Further research into the biological activity of this compound could explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent. The synthetic methodologies and predicted spectral data provided in this guide serve as a foundation for such investigations.
Potential Antimicrobial Properties of Fluorinated Pentenoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with therapeutic potential. Fluorinated organic molecules have garnered significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity. This technical guide delves into the prospective antimicrobial attributes of fluorinated pentenoic acids, a class of short-chain fatty acids that remain largely unexplored in the context of infectious diseases. While direct experimental data on these specific compounds is limited in publicly available literature, this document synthesizes information from related fields to provide a comprehensive overview of their potential, including hypothetical mechanisms of action, detailed experimental protocols for their evaluation, and a framework for data interpretation.
Introduction: The Promise of Fluorinated Fatty Acids
Fatty acids have long been recognized for their diverse biological roles, including serving as essential components of cell membranes and signaling molecules. Furthermore, a growing body of evidence highlights their intrinsic antimicrobial properties. The incorporation of fluorine atoms into organic molecules can profoundly alter their electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. In the realm of drug discovery, fluorination is a well-established strategy to optimize lead compounds. When applied to fatty acids, this modification has the potential to modulate their antimicrobial potency and spectrum.
Pentenoic acids, as short-chain unsaturated fatty acids, represent a foundational scaffold for the design of novel antimicrobial agents. Their chemical simplicity allows for targeted modifications, such as the introduction of fluorine atoms at various positions along the carbon chain. This guide explores the scientific rationale behind investigating fluorinated pentenoic acids as a new class of antimicrobials.
Potential Mechanisms of Antimicrobial Action
Based on the known mechanisms of action of both fatty acids and fluorinated compounds, several hypotheses can be proposed for the antimicrobial activity of fluorinated pentenoic acids. The primary target of fatty acids is generally considered to be the bacterial cell membrane.
-
Membrane Disruption: Like other fatty acids, fluorinated pentenoic acids are amphipathic molecules that could insert into the bacterial cell membrane, disrupting its integrity. This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. The high electronegativity of fluorine could alter the molecule's interaction with the phospholipid bilayer, potentially enhancing its disruptive capabilities.
-
Inhibition of Fatty Acid Biosynthesis (FASII): The bacterial fatty acid synthesis (FASII) pathway is a validated target for antibacterial drugs. It is plausible that fluorinated pentenoic acids, as analogues of natural fatty acid precursors, could interfere with one or more enzymes in this pathway, thereby inhibiting the production of essential membrane phospholipids. The presence of fluorine may enhance the binding affinity of these molecules to the active sites of FASII enzymes.[1][2][3][4]
-
Metabolic Disruption: Once inside the bacterial cell, fluorinated pentenoic acids could be metabolized into toxic byproducts. For instance, they might be incorporated into cellular pathways, leading to the synthesis of dysfunctional macromolecules or the inhibition of critical metabolic enzymes.
The following diagram illustrates a proposed signaling pathway for the antimicrobial action of fluorinated pentenoic acids, focusing on membrane disruption and inhibition of fatty acid synthesis.
Quantitative Data on Antimicrobial Activity
To facilitate future research and data comparison, the following table structure is recommended for reporting the antimicrobial activity of novel fluorinated pentenoic acid derivatives.
| Compound ID | Test Organism (Strain) | MIC (µg/mL) | MIC (µM) | Method | Reference |
| Example: FPA-1 | Staphylococcus aureus (ATCC 29213) | Broth Microdilution | [Your Study] | ||
| Example: FPA-1 | Escherichia coli (ATCC 25922) | Broth Microdilution | [Your Study] | ||
| Example: FPA-1 | Pseudomonas aeruginosa (ATCC 27853) | Broth Microdilution | [Your Study] | ||
| Example: FPA-1 | Candida albicans (ATCC 90028) | Broth Microdilution | [Your Study] | ||
| Example: FPA-2 | Staphylococcus aureus (ATCC 29213) | Broth Microdilution | [Your Study] | ||
| Example: FPA-2 | Escherichia coli (ATCC 25922) | Broth Microdilution | [Your Study] | ||
| Example: FPA-2 | Pseudomonas aeruginosa (ATCC 27853) | Broth Microdilution | [Your Study] | ||
| Example: FPA-2 | Candida albicans (ATCC 90028) | Broth Microdilution | [Your Study] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and antimicrobial evaluation of fluorinated pentenoic acids.
General Synthesis of Fluorinated Pentenoic Acids
The synthesis of fluorinated pentenoic acids can be achieved through various established organofluorine chemistry techniques. The specific route will depend on the desired position and number of fluorine substituents. A general approach may involve the fluorination of a suitable pentenoic acid derivative.
Note: The synthesis of fluorinated organic compounds should be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.[8][9][10][11][12]
Materials:
-
Test compounds (fluorinated pentenoic acids)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Solvent for test compounds (e.g., DMSO, ensuring final concentration does not inhibit microbial growth)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the fluorinated pentenoic acid in a suitable solvent to a known high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the appropriate volume of the diluted microbial suspension to each well (except the negative control well).
-
Controls:
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
Negative Control (Sterility Control): A well containing only sterile broth.
-
Growth Control: A well containing broth and the microbial inoculum but no test compound.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Interpretation: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
The following diagram outlines the experimental workflow for determining the MIC of a fluorinated pentenoic acid.
Conclusion and Future Directions
While the direct exploration of fluorinated pentenoic acids as antimicrobial agents is in its infancy, the foundational knowledge from related classes of compounds provides a strong rationale for their investigation. The unique properties conferred by fluorine substitution, combined with the inherent biological activity of short-chain fatty acids, make this a promising area for the discovery of novel anti-infective therapies.
Future research should focus on the systematic synthesis and screening of a library of fluorinated pentenoic acid derivatives against a diverse panel of pathogenic bacteria and fungi, including multidrug-resistant strains. Elucidation of their precise mechanisms of action, toxicity profiling, and structure-activity relationship (SAR) studies will be crucial for advancing these compounds from promising leads to potential clinical candidates. The methodologies and frameworks presented in this guide offer a starting point for researchers embarking on this exciting avenue of drug discovery.
References
- 1. Inhibiting bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting Bacterial Fatty Acid Synthesis* | Semantic Scholar [semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. youtube.com [youtube.com]
In-depth Technical Guide: The Mechanism of Action of 2-Fluoro-4-methyl-pent-2-enoic acid
A comprehensive review of the current scientific understanding of 2-Fluoro-4-methyl-pent-2-enoic acid, including its biological activities, potential molecular targets, and associated signaling pathways.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a fluorinated derivative of pentenoic acid. While research into its specific mechanism of action is limited, preliminary information suggests potential antimicrobial and anti-inflammatory properties. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of organic molecules, often leading to enhanced biological activity. This guide synthesizes the currently available information and outlines potential avenues for future research to fully elucidate its mechanism of action.
Introduction
This compound is a synthetic organic compound with the chemical formula C₆H₉FO₂. The presence of a fluorine atom at the α-position of the α,β-unsaturated carboxylic acid moiety is a key structural feature that likely influences its biological activity. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially affecting its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the compound.
Initial assessments suggest that this compound may possess antimicrobial and anti-inflammatory effects. The proposed, though unconfirmed, mechanism for these activities is through enzyme inhibition.
Potential Biological Activities
Based on the general properties of fluorinated compounds and related molecules, the following biological activities are postulated for this compound:
Antimicrobial Activity
The incorporation of fluorine into organic molecules is a common strategy in the development of antimicrobial agents. The proposed mechanism often involves the inhibition of essential microbial enzymes. For instance, fluorinated analogs of natural substrates can act as competitive or irreversible inhibitors.
Anti-inflammatory Activity
Several unsaturated fatty acid derivatives exhibit anti-inflammatory properties. The mechanism can involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). It is plausible that this compound could modulate these pathways.
Postulated Mechanism of Action: Enzyme Inhibition
The most likely mechanism of action for this compound is through the inhibition of specific enzymes. The α,β-unsaturated carbonyl group is a Michael acceptor and can potentially react with nucleophilic residues (such as cysteine or histidine) in the active site of enzymes, leading to irreversible inhibition. The fluorine atom at the α-position can enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.
A potential logical workflow for investigating the enzyme inhibition hypothesis is outlined below.
Caption: A logical workflow for investigating the enzyme inhibition mechanism of this compound.
Quantitative Data
Currently, there is no publicly available quantitative data, such as IC50 or Ki values, for the biological activity of this compound. The following table is provided as a template for future studies to populate.
| Target Enzyme | Assay Type | IC50 (µM) | Inhibition Type | Reference |
| Enzyme A | e.g., Fluorometric | Data not available | Data not available | [Future Study] |
| Enzyme B | e.g., Colorimetric | Data not available | Data not available | [Future Study] |
| Enzyme C | e.g., Radiometric | Data not available | Data not available | [Future Study] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not yet published. Below are generalized protocols that could be adapted for its study.
General Enzyme Inhibition Assay Protocol
-
Enzyme and Substrate Preparation: Recombinantly express and purify the target enzyme. Prepare a stock solution of the enzyme in an appropriate buffer. Prepare a stock solution of the substrate specific to the enzyme.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound.
-
Add the enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.
-
Compound Preparation: Prepare a serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial growth for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways
As the specific molecular targets of this compound have not been identified, the signaling pathways it may modulate are currently speculative. If the compound is found to inhibit key enzymes in inflammatory pathways, it could potentially impact signaling cascades such as the NF-κB or MAPK pathways.
A hypothetical signaling pathway for an anti-inflammatory effect is depicted below.
Caption: A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism of action.
Conclusion and Future Directions
The current body of knowledge regarding the mechanism of action of this compound is in its infancy. While its chemical structure suggests potential for biological activity, likely through enzyme inhibition, this remains to be experimentally validated.
Future research should focus on:
-
Target Identification: Employing techniques such as activity-based protein profiling or chemical proteomics to identify the molecular targets of the compound.
-
In-depth Mechanistic Studies: Characterizing the mode of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) for any identified targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of the fluorine atom and other structural features to its activity.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of infection or inflammation.
A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this compound and its derivatives.
In-Depth Technical Guide: Enzyme Inhibition Studies of 2-Fluoro-4-methyl-pent-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated enzyme inhibition properties of 2-Fluoro-4-methyl-pent-2-enoic acid. While direct experimental data for this specific compound is limited in public literature, this document extrapolates from extensive research on structurally related fluoroalkenoic acids and their known interactions with key metabolic enzymes. The primary focus is on the probable mechanism of action, a detailed experimental protocol for assessing enzyme inhibition, and the expected quantitative outcomes. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules.
Introduction: The Therapeutic Potential of Fluoroalkenoic Acids
Fluorinated organic molecules have garnered significant interest in medicinal chemistry due to their unique physicochemical properties. The introduction of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, a member of the α,β-unsaturated fluoroalkenoic acid class, is a promising candidate for targeted enzyme inhibition. Its structural features, particularly the electron-withdrawing fluorine atom and the conjugated double bond, suggest a potential for covalent or tightly-bound non-covalent interactions with enzymatic nucleophiles.
Postulated Target and Mechanism of Inhibition
Based on extensive literature on analogous compounds, the most probable enzymatic targets for this compound are acyl-CoA dehydrogenases (ACADs) . These enzymes are crucial for fatty acid β-oxidation and the metabolism of branched-chain amino acids.
Mechanism-Based Inactivation
It is hypothesized that this compound acts as a mechanism-based inactivator (also known as a suicide inhibitor) of ACADs. This process involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that subsequently inactivates the enzyme, often through covalent modification of the active site.
The proposed signaling pathway for this inhibition is as follows:
References
In-Depth Technical Guide to 2-Fluoro-4-methyl-pent-2-enoic acid (CAS Number: 687-49-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential applications, and synthetic methodologies related to 2-Fluoro-4-methyl-pent-2-enoic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Core Chemical Properties
This compound is an organic compound featuring a carboxylic acid group, a carbon-carbon double bond, and a fluorine atom. These functional groups contribute to its unique reactivity and potential biological activity. While comprehensive experimental data for this specific compound is not widely available in public literature, its fundamental properties have been identified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 687-49-0 | - |
| Molecular Formula | C6H9FO2 | [1] |
| Molecular Weight | 132.13 g/mol | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Potential Uses and Applications
Based on its chemical structure, this compound is a promising candidate for various applications in research and development, particularly as a versatile intermediate in organic synthesis. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable building block in drug discovery programs.
General applications may include:
-
Medicinal Chemistry: The introduction of a fluorinated moiety can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound could serve as a precursor for the synthesis of novel therapeutic agents.
-
Organic Synthesis: The carboxylic acid and alkene functionalities allow for a variety of chemical transformations, such as esterification, amidation, halogenation, and reduction, making it a useful scaffold for creating more complex molecules.[2]
-
Materials Science: Fluorinated organic compounds can possess unique properties relevant to the development of advanced materials.
Postulated Biological Activity
While specific biological studies on this compound are not extensively documented, research on analogous fluorinated compounds suggests potential for antimicrobial and anti-inflammatory properties.[2] The mechanism of action for such activities could involve the inhibition of specific enzymes or modulation of cellular signaling pathways.[2] Further investigation is required to validate these potential biological effects.
Experimental Protocols
General Synthetic Approach: Fluorination of a Precursor
One plausible method for the synthesis of this compound involves the fluorination of a suitable precursor molecule.[2] A potential reaction scheme is outlined below.
Caption: A potential synthetic workflow for this compound.
Methodology:
-
Fluorination: The synthesis could commence with a ketoester precursor, such as ethyl 4-methyl-2-oxopentanoate. This precursor would be reacted with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the alpha position to the ester, likely with concurrent elimination to form the double bond.
-
Purification of Intermediate: The resulting fluorinated ester intermediate would be purified using standard techniques such as column chromatography.
-
Hydrolysis: The purified ester would then be subjected to hydrolysis, typically using a base like sodium hydroxide in an aqueous or alcoholic solution, followed by acidification with a strong acid (e.g., HCl) to yield the final carboxylic acid product.
-
Final Purification: The final product, this compound, would be purified by methods such as recrystallization or distillation.
Note: This is a generalized protocol and would require optimization of reaction conditions, including temperature, reaction time, and stoichiometry.
Potential Signaling Pathway Interactions
Given the postulated anti-inflammatory properties of similar fluorinated compounds, it is conceivable that this compound could interact with inflammatory signaling pathways. A hypothetical interaction is depicted below.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
This diagram illustrates a potential mechanism where this compound could inhibit a key kinase cascade, thereby downregulating the expression of pro-inflammatory genes. This remains a speculative model and requires experimental validation.
Conclusion
This compound presents itself as a chemical entity with considerable potential for applications in synthetic and medicinal chemistry. While a comprehensive dataset of its physical and biological properties is yet to be established in the public domain, its structural features suggest it could be a valuable tool for researchers and drug developers. Further experimental investigation is warranted to fully characterize this compound and explore its utility in various scientific disciplines.
References
Theoretical studies on fluorinated carboxylic acids
An In-depth Technical Guide to Theoretical Studies on Fluorinated Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorinated carboxylic acids (FCAs) are a class of compounds with unique physicochemical properties conferred by the high electronegativity of fluorine atoms. These properties, including significantly increased acidity and altered conformational preferences, make them crucial in materials science, environmental chemistry, and particularly in drug development, where they serve as important building blocks and bioisosteres. Theoretical and computational studies have been instrumental in elucidating the underlying principles governing their behavior. This guide provides a comprehensive overview of key theoretical findings on FCAs, focusing on their acidity, structure, reactivity, and application in medicinal chemistry. It summarizes quantitative data, details common computational methodologies, and visualizes complex processes to provide a thorough resource for professionals in the field.
Theoretical Studies on Physicochemical Properties
Computational chemistry provides powerful tools to investigate the intrinsic properties of fluorinated carboxylic acids at a molecular level. These studies offer insights that are often difficult to obtain through experimental methods alone.
Acidity and pKa Values
The most striking feature of FCAs is their enhanced acidity compared to their non-fluorinated analogues. The strong electron-withdrawing inductive effect of fluorine atoms stabilizes the carboxylate anion, thereby facilitating proton dissociation.[1][2]
Theoretical calculations have been extensively used to predict the acid dissociation constants (pKa) of FCAs.[3][4] Computational studies employing density functional theory (DFT), ab initio methods, and various solvation models have shown that the pKa of short-chain perfluoroalkyl carboxylic acids (PFCAs) is approximately 0, a value significantly lower than that of acetic acid (4.75).[3][5] Interestingly, theoretical models indicate that beyond a certain chain length (C>5), increasing the length of the perfluoroalkyl chain does not significantly alter the pKa value.[3][4] This is attributed to the fact that the inductive effect does not substantially change the electronic character of the carboxylic acid head group beyond a few carbon atoms.[3]
Table 1: Comparison of Experimental and Theoretically Calculated pKa Values for Various Fluorinated Carboxylic Acids
| Carboxylic Acid | Formula | Class | Experimental pKa | Calculated pKa |
| Trifluoroacetic Acid (TFA) | CF₃COOH | PFCA | ~0.2 to 0.5[2][6][7] | ~ -0.3[5] |
| Perfluoropropionic Acid (PFPrA) | C₂F₅COOH | PFCA | -0.49[8] | N/A |
| Perfluorooctanoic Acid (PFOA) | C₇F₁₅COOH | PFCA | -0.26[8] | ~ -0.5[5][9] |
| Monofluoroacetic Acid (MFA) | CH₂FCOOH | HFA | 2.7[5] | N/A |
| Difluoroacetic Acid (DFA) | CHF₂COOH | HFA | N/A | N/A |
| 6:2 Fluorotelomer Carboxylic Acid (6:2 FTCA) | C₆F₁₃CH₂COOH | FTCA | 3.97[8] | N/A |
Note: N/A indicates data not available in the provided search results. Calculated values can vary based on the theoretical method employed.
Conformational Analysis and Structure
The introduction of fluorine atoms significantly influences the conformational landscape of carboxylic acids. Computational studies on perfluoropropionic acid have revealed an equilibrium between a cis conformation (where the C=O group eclipses the C-C bond) and a gauche conformer.[10] For longer-chain PFCAs, theoretical investigations have shown that perfluoroalkyl chains tend to adopt a helical conformation.[3] However, this helicity does not appear to increase the pKa values for chain lengths greater than five.[3][4]
Hydrogen Bonding
Fluorination greatly enhances the ability of a carboxylic acid to act as a hydrogen bond donor.[11] This increased donor capacity is pivotal in the formation of bimolecular networks and plays a crucial role in how these molecules interact with biological targets such as enzymes and receptors. While the fluorine atom itself is a weak hydrogen bond acceptor, its strong electron-withdrawing nature polarizes the O-H bond of the carboxyl group, making the hydrogen more acidic and a stronger donor.[12][13]
Theoretical Insights into Reactivity and Decomposition
Quantum chemistry calculations have been essential in mapping the reaction pathways and kinetics of FCA decomposition, which is critical for developing effective environmental remediation strategies.
Thermal Decomposition Mechanism
Theoretical studies on the thermal decomposition of straight-chain PFCAs have elucidated a common degradation mechanism.[14][15] The process is initiated by the elimination of hydrogen fluoride (HF) from the carboxylic acid head group, which leads to the formation of a transient, three-membered ring intermediate known as a perfluorinated α-lactone.[14] These α-lactones are unstable and readily decompose into perfluorinated acyl fluorides and carbon monoxide (CO), effectively shortening the perfluoroalkyl chain by one carbon atom.[14][15] In the presence of water, the resulting acyl fluorides can hydrolyze back to PFCAs, creating a cycle that can lead to complete mineralization.[14][15]
Caption: Thermal decomposition pathway of PFCAs.
Synthesis of Fluorinated Carboxylic Acids
While numerous synthetic routes exist, theoretical principles often guide the development of new and efficient methods. A prominent strategy is decarboxylative fluorination, where a carboxyl group is replaced by a fluorine atom.
Recent advancements include silver-catalyzed decarboxylative fluorination of malonic acid derivatives, which can be tuned to produce either gem-difluoroalkanes or α-fluorocarboxylic acids.[16] Another innovative method involves the direct conversion of C-H bonds in carboxylic acids to C-F bonds, simplifying what was previously a multi-step process.[17] Photoredox catalysis has also emerged as a powerful tool for the direct conversion of aliphatic carboxylic acids to alkyl fluorides under mild, redox-neutral conditions.[18]
Applications in Drug Development
The unique properties of fluorine make it a valuable element in medicinal chemistry.[19] Strategically placing fluorine atoms can enhance metabolic stability, modulate physicochemical properties like lipophilicity, and improve binding affinity to biological targets.[19]
Fluorinated Moieties as Carboxylic Acid Bioisosteres
The carboxylic acid group is a common pharmacophore but can lead to poor metabolic stability and limited membrane permeability.[20] Fluorinated alcohols and phenols have emerged as effective bioisosteres, mimicking the hydrogen-bonding capabilities of a carboxylic acid while offering improved properties.[20][21] Replacing a carboxylic acid with a highly fluorinated alcohol, for instance, can significantly lower the acidity and increase lipophilicity, which may be advantageous for drugs targeting the central nervous system (CNS).[20][21]
References
- 1. quora.com [quora.com]
- 2. An Overview of Trifluoroacetic Acid (CAS 76-05-1) [aurechem.com]
- 3. Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 9. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation [mdpi.com]
- 11. Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 15. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 16. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 17. News - Research in Germany [research-in-germany.org]
- 18. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Fluoro-4-methyl-pent-2-enoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-methyl-pent-2-enoic acid in various organic solvents. Due to the limited availability of specific experimental data in public literature, this document focuses on predicted solubility based on the compound's molecular structure and provides detailed experimental protocols for researchers to determine precise solubility parameters.
Molecular Structure and Predicted Solubility
This compound (CAS No: 687-49-0) is a fluorinated carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a carbon-carbon double bond, and a fluorine atom, suggests a moderate degree of polarity. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, while the fluorine atom adds to the molecule's polarity. The principle of "like dissolves like" is a useful guideline for predicting solubility.[2][3] Polar organic compounds are generally more soluble in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[4]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the solvent. |
| Isopropyl Alcohol | Moderate to High | Similar to methanol and ethanol, but the bulkier alkyl group may slightly reduce solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and can interact favorably with the carboxylic acid proton. Per- and polyfluoroalkyl substances (PFASs) have been noted to be stable in DMSO.[5] |
| Acetone, Acetonitrile | Moderate | These solvents are polar and can engage in dipole-dipole interactions, but lack hydrogen bond donating capabilities, which may limit solubility compared to protic solvents. Some fluorinated ether acids have shown degradation in these solvents over time.[5] | |
| Ethyl Acetate | Moderate | As an ester, it is a moderately polar solvent and is expected to be a reasonable solvent for a moderately polar carboxylic acid.[6] | |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The polar carboxylic acid and fluorine groups are not well-solvated by nonpolar solvents, leading to poor solubility. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has some polarity and can act as a weak hydrogen bond acceptor, potentially allowing for some dissolution. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, experimental determination is necessary. The following are standard protocols for assessing the solubility of a compound like this compound.
This method provides a rapid initial screening of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., those listed in Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the selected solvent to the test tube in small portions.[7]
-
After each addition, shake the test tube vigorously or use a vortex mixer for 30-60 seconds.[2]
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
Record the observation as "soluble," "sparingly soluble," or "insoluble."
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
Screw-capped vials or flasks
-
Constant temperature shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a screw-capped vial.
-
Place the vial in a constant temperature shaker bath and agitate it for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed at the same temperature to let undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of an appropriate solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.
-
Calculate the original solubility based on the measured concentration and the dilution factor.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the decision-making process and experimental workflows for solubility testing.
Caption: A workflow for systematic solubility screening.
Caption: A detailed protocol for the shake-flask method.
Conclusion
While specific published data on the solubility of this compound is scarce, its molecular structure provides a solid basis for predicting its behavior in various organic solvents. It is anticipated to have good solubility in polar protic and polar aprotic solvents, and poor solubility in nonpolar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. Researchers are advised to consider potential degradation pathways, such as decarboxylation in certain aprotic solvents, when conducting long-term experiments.[5]
References
- 1. 687-49-0|this compound|BLD Pharm [bldpharm.com]
- 2. chem.ws [chem.ws]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl fluoroacetate | 459-72-3 [chemicalbook.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to the Thermochemical Data of 2-Fluoro-4-methyl-pent-2-enoic Acid: Methodologies and Approaches
Introduction
Experimental Approaches for Determining Thermochemical Data
The determination of thermochemical properties for organofluorine compounds requires specialized experimental techniques due to the reactivity of fluorine and its combustion products, such as hydrogen fluoride.
Table 1: Summary of Experimental Methodologies
| Method | Property Measured | Description | Advantages | Challenges for Fluorinated Compounds |
| Rotating-Bomb Combustion Calorimetry | Standard Enthalpy of Formation (ΔfH°) | The compound is combusted in a high-pressure oxygen environment within a sealed "bomb" that rotates to ensure a complete and well-defined reaction, forming an aqueous solution of hydrofluoric acid.[1] | High accuracy for standard enthalpies of formation.[2] | The formation of corrosive HF requires specialized, corrosion-resistant bomb materials (e.g., platinum linings) and careful analysis of the final solution state.[1] |
| Fluorine Flame Calorimetry | Standard Enthalpy of Formation (ΔfH°) | The compound is reacted in a controlled flame with an excess of fluorine gas.[3][4][5][6] The heat evolved is measured calorimetrically. | Opens a wide area for reaction studies as fluorine reacts vigorously with many compounds.[4][5][6] | Requires intricate handling of highly reactive and toxic elemental fluorine. The accuracy can be lower than oxygen bomb calorimetry.[4] |
| Differential Scanning Calorimetry (DSC) | Heat Capacity (Cp), Enthalpies of Fusion & Vaporization | The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. | Provides data on heat capacity and phase transition enthalpies. Relatively rapid measurement.[7] | Requires pure samples. Can be less accurate than adiabatic calorimetry for absolute heat capacity values. |
The rotating-bomb method is a precise technique for determining the enthalpy of combustion for fluorine-containing organic compounds.[1]
-
Sample Preparation: A weighed pellet of the solid sample (2-Fluoro-4-methyl-pent-2-enoic acid) is placed in a crucible inside the combustion bomb. A small amount of water is added to the bomb to dissolve the resulting hydrogen fluoride.
-
Assembly and Combustion: The bomb is sealed, charged with high-pressure pure oxygen, and placed in a calorimeter jacket filled with a precisely measured quantity of water. The sample is ignited electrically, and the bomb is rotated to ensure complete dissolution of the gaseous products.
-
Temperature Measurement: The temperature change of the calorimeter water is meticulously recorded to determine the heat released.
-
Correction and Analysis: Corrections are applied for the heat of stirring, thermal leakage, and the heats of formation of the final products (CO₂, H₂O, and aqueous HF). The final state of the solution is analyzed to ensure a complete reaction.
-
Calculation: The standard enthalpy of formation is calculated from the measured enthalpy of combustion using Hess's Law.
Computational Approaches for Predicting Thermochemical Data
Computational quantum chemistry offers a powerful and often more accessible alternative to experiments for obtaining thermochemical data. High-level composite methods and Density Functional Theory (DFT) are prominent approaches.
Table 2: Summary of Computational Methodologies
| Method | Property Calculated | Description | Advantages | Common Implementations |
| Gaussian-n (G3, G4) Theories | Enthalpy of Formation (ΔfH°), Gibbs Free Energy (G), Entropy (S) | Composite methods that approximate a very high-level calculation by combining results from a series of lower-level calculations.[8] | High accuracy, often approaching "chemical accuracy" (within ~1 kcal/mol of experimental values).[8] | Gaussian software suite.[9] |
| Isodesmic Reactions | Enthalpy of Formation (ΔfH°) | A hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides.[10][11][12] This allows for significant cancellation of computational errors. | Drastically improves the accuracy of calculated enthalpies of formation, even with less computationally expensive methods.[12][13] | Used in conjunction with methods like DFT or G4. |
| Density Functional Theory (DFT) | All thermochemical properties | A method that calculates the electronic structure and energy of a molecule based on its electron density.[14][15] | Computationally less expensive than high-level ab initio methods, allowing for calculations on larger molecules.[15] | Gaussian, ORCA, NWChem. |
A robust strategy for calculating an accurate enthalpy of formation for this compound involves using the G4 or G4(MP2) composite method in conjunction with an isodesmic reaction scheme.
-
Geometry Optimization: The molecular geometry of the target molecule and all reference species in the chosen isodesmic reaction are optimized using a method like B3LYP/6-31G(2df,p).[16]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed as prescribed by the G4/G4(MP2) protocol.[16][17] These steps systematically account for electron correlation and basis set effects.
-
Isodesmic Reaction Design: A balanced hypothetical reaction is constructed. For this compound, a possible isodesmic reaction is:
-
This compound + Propane + Ethene + Formic Acid → Isobutane + 2-Fluoropropene + Acrylic Acid This reaction conserves the number of C(sp³)-C(sp³), C(sp³)-C(sp²), C=C, C-F, C-H, C-O, C=O, and O-H bonds.
-
-
Enthalpy Calculation:
-
The enthalpy of the isodesmic reaction (ΔH_rxn) is calculated from the G4 energies of all participating molecules.
-
The unknown enthalpy of formation of the target molecule is then derived using known experimental enthalpies of formation for the reference compounds.
-
ΔfH°(Target) = [Σ ΔfH°(Products)] - [Σ ΔfH°(Reactants, excluding Target)] - ΔH_rxn
-
While direct experimental thermochemical data for this compound are not currently published, this guide outlines the robust and reliable methodologies available to researchers for their determination. For obtaining a highly accurate standard enthalpy of formation, a combined approach utilizing high-level computational methods like G4 theory with an isodesmic reaction scheme is recommended. Should experimental validation be required, rotating-bomb combustion calorimetry remains the gold standard for energetic materials, provided the necessary specialized equipment is available. These methods provide clear pathways for generating the critical thermochemical data needed to advance research and development involving this and other novel fluorinated compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organometallic Thermochemistry Database [webbook.nist.gov]
- 3. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 8. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 9. gaussian.com [gaussian.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. isodesmic reactions [schulz.chemie.uni-rostock.de]
- 13. researchgate.net [researchgate.net]
- 14. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. Group of Prof. Hendrik Zipse | G4(MP2) theory - saving some time over G4 [zipse.cup.uni-muenchen.de]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomers of 2-Fluoro-4-methyl-pent-2-enoic acid
Abstract
2-Fluoro-4-methyl-pent-2-enoic acid (C₆H₉FO₂) is a halogenated unsaturated carboxylic acid with potential applications in medicinal chemistry and organic synthesis.[1] The presence of a fluorine atom and a substituted double bond introduces specific stereochemical properties that are critical for its interaction with biological systems and for its chemical reactivity. This technical guide provides a comprehensive analysis of the isomers of this compound, focusing on its geometric isomerism. It outlines theoretical physicochemical properties, generalized experimental protocols for synthesis and characterization, and a hypothetical mechanism of action to guide future research and development.
Introduction and Molecular Structure
This compound is an organic compound with a molecular weight of approximately 132.13 g/mol .[1] Its structure consists of a five-carbon pentenoic acid backbone, substituted with a fluorine atom at the C2 position and a methyl group at the C4 position, which forms part of an isopropyl group. The key structural features—a carboxylic acid, an alkene, and a C-F bond—dictate its chemical behavior, allowing for reactions like esterification and electrophilic additions.[1]
The strategic placement of substituents around the C2=C3 double bond results in geometric isomerism, a critical factor in drug design and material science, as different isomers can exhibit distinct physical, chemical, and biological properties.[2][3]
Isomerism in this compound
The primary form of isomerism exhibited by this molecule is E/Z geometric isomerism, which arises from the restricted rotation around the carbon-carbon double bond.[2] For E/Z isomerism to occur, each carbon atom of the double bond must be attached to two different groups.[3]
-
Carbon-2 (C2): Bonded to a fluorine atom (-F) and a carboxylic acid group (-COOH).
-
Carbon-3 (C3): Bonded to a hydrogen atom (-H) and an isopropyl group (-CH(CH₃)₂).
Since both C2 and C3 meet this requirement, the molecule exists as two distinct geometric isomers: (E)-2-Fluoro-4-methyl-pent-2-enoic acid and (Z)-2-Fluoro-4-methyl-pent-2-enoic acid. The assignment of 'E' or 'Z' is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4]
CIP Priority Assignment:
-
At C2: The fluorine atom (atomic number 9) has a higher priority than the carbon atom of the carboxylic acid group (atomic number 6).
-
At C3: The carbon atom of the isopropyl group has a higher priority than the hydrogen atom (atomic number 1).
-
(Z)-isomer: The two higher-priority groups (-F and -CH(CH₃)₂) are on the same side of the double bond (from the German zusammen, meaning together).[2][4]
-
(E)-isomer: The two higher-priority groups (-F and -CH(CH₃)₂) are on opposite sides of the double bond (from the German entgegen, meaning opposite).[2][4]
Physicochemical Properties (Predicted)
No experimental data for this compound is currently available in public databases. The following table summarizes predicted properties based on its structure and data from analogous non-fluorinated compounds. The presence of fluorine is expected to increase the boiling point, density, and acidity (lower pKa) compared to its non-fluorinated counterpart, 4-methyl-pent-2-enoic acid.
| Property | Value (Predicted) | Rationale / Comparison Data |
| Molecular Formula | C₆H₉FO₂ | - |
| Molecular Weight | 132.13 g/mol | [1] |
| Boiling Point | ~215-225 °C at 760 mmHg | Higher than (Z)-2-methyl-2-pentenoic acid (~213-215 °C) due to the heavier fluorine atom and stronger dipole interactions.[5] |
| pKa | ~4.5 | Lower (more acidic) than 4-methyl-pent-2-enoic acid (~4.7) due to the electron-withdrawing effect of the fluorine atom.[6] |
| Water Solubility | Slightly Soluble | Similar to other short-chain carboxylic acids.[6] |
| Appearance | Colorless liquid or low-melting solid | Based on similar compounds like (Z)-2-methyl-2-pentenoic acid (white crystals).[5] |
Experimental Protocols (Generalized)
Proposed Synthesis
A plausible route for synthesizing this compound is a Horner-Wadsworth-Emmons (HWE) reaction, which is highly effective for creating substituted alkenes and can offer stereoselectivity. The workflow would involve the reaction of an α-fluoro-substituted phosphonate ester with isobutyraldehyde.
Methodology:
-
Phosphonate Synthesis: Prepare diethyl (diethoxyphosphoryl)fluoroacetate by reacting diethyl 2-fluoro-2-phosphonoacetate with a suitable base (e.g., sodium hydride) in an anhydrous solvent like THF.
-
HWE Reaction: Add isobutyraldehyde dropwise to the solution of the deprotonated phosphonate at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until completion, typically monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base (e.g., LiOH or NaOH) in a mixture of THF and water, followed by acidification with a strong acid (e.g., 1M HCl).
-
Purification: The crude product, a mixture of E and Z isomers, is purified.
References
- 1. Buy this compound [smolecule.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. (Z)-2-methyl-2-pentenoic acid, 1617-37-4 [thegoodscentscompany.com]
- 6. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for 2-Fluoro-4-methyl-pent-2-enoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 2-Fluoro-4-methyl-pent-2-enoic acid, a fluorinated α,β-unsaturated carboxylic acid. The strategic incorporation of fluorine into organic molecules can significantly modulate their biological activity and metabolic stability, making this compound a valuable building block in medicinal chemistry and drug discovery.
Application Notes
This compound and its derivatives are of significant interest in drug development due to the unique properties conferred by the fluorine atom. The introduction of fluorine can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter the acidity of the carboxylic acid group, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Potential Therapeutic Areas:
-
Anticancer Agents: Fluorinated compounds, including derivatives of retinoic acid, have shown promise in cancer therapy by inducing regression of tumors.[1][2][3] The structural similarity of this compound to biologically active fluorinated chalcones and other α,β-unsaturated systems suggests its potential as a scaffold for novel anticancer drugs.[4]
-
Anti-inflammatory Agents: The α,β-unsaturated carbonyl moiety is a common feature in compounds with anti-inflammatory activity. Fluorination can enhance this activity, and therefore, this compound is a candidate for the development of new anti-inflammatory drugs.
-
Antimicrobial Agents: Fluorine substitution is a well-established strategy in the design of potent antimicrobial agents. The unique electronic properties of this compound could be exploited to develop novel antibiotics or antifungals.
The α-fluoro-α,β-unsaturated carboxylic acid motif is a valuable pharmacophore, and its incorporation into more complex molecules is a key strategy in modern medicinal chemistry.
Synthetic Protocols
A reliable and stereoselective method for the synthesis of this compound is crucial for its application in research and development. The following two-step protocol, utilizing the Horner-Wadsworth-Emmons (HWE) reaction, provides a robust route to the target compound, proceeding via the corresponding ethyl ester. The HWE reaction is well-known for its high (E)-selectivity in the formation of carbon-carbon double bonds.
Logical Workflow for the Synthesis
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Ethyl (E)-2-fluoro-4-methylpent-2-enoate
This step involves the Horner-Wadsworth-Emmons olefination of isobutyraldehyde with ethyl 2-fluoro-2-diethylphosphonoacetate. The reaction typically yields the (E)-isomer as the major product.
Reaction Scheme:
References
- 1. Fluorinated retinoic acids and their analogues. 3. Synthesis and biological activity of aromatic 6-fluoro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated retinoic acids and their analogues. 2. Synthesis and biological activity of aromatic 4-fluoro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated retinoic acids and their analogues. 1. Synthesis and Biological activity of (4-methoxy-2,3,6-trimethylphenyl)nonatetraenoic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-Fluoro-4-methyl-pent-2-enoic Acid in Medicinal Chemistry: An Overview of Available Information
Researchers, scientists, and drug development professionals are continually exploring novel molecular scaffolds for therapeutic intervention. This document addresses the current publicly available information regarding the applications of 2-Fluoro-4-methyl-pent-2-enoic acid in medicinal chemistry. Despite a thorough search of scientific databases and literature, detailed experimental data and specific applications for this compound in medicinal chemistry are not extensively documented in peer-reviewed publications.
General Information and Potential Biological Activity
This compound is a fluorinated carboxylic acid. The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Commercial suppliers of this compound suggest potential, though unverified, antimicrobial and anti-inflammatory properties, possibly acting through enzyme inhibition[1]. However, specific enzyme targets and quantitative measures of activity are not provided in the available literature.
Synthetic Context
From a chemical synthesis perspective, this compound has been listed as a potential product derived from Ethyl fluoroacetate. This suggests its utility as a synthetic intermediate or building block in the creation of more complex molecules.
Data Presentation
A comprehensive search for quantitative biological data, such as IC50 values, Ki, or other measures of potency and efficacy for this compound, did not yield any specific results. Therefore, no quantitative data tables can be presented at this time.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. Research on this specific molecule appears to be limited, and as such, standardized methodologies for its use in medicinal chemistry contexts have not been published.
Signaling Pathways and Experimental Workflows
Due to the lack of studies identifying a specific biological target or mechanism of action for this compound, no signaling pathways involving this compound can be depicted. Similarly, without published experimental applications, a workflow diagram cannot be generated.
Conclusion
While the structural features of this compound, particularly the presence of a fluorine atom, suggest its potential for investigation in medicinal chemistry, there is currently a significant gap in the scientific literature regarding its specific applications. The information available is limited to general statements from commercial suppliers and its position as a synthetic derivative. Further research is required to elucidate any specific biological activities, mechanisms of action, and potential therapeutic applications of this compound. Drug development professionals may consider this molecule as a candidate for screening in various biological assays to uncover its potential value.
References
Application Notes and Protocols for 2-Fluoro-4-methyl-pent-2-enoic acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluoro-4-methyl-pent-2-enoic acid as a versatile chemical intermediate in organic synthesis and drug discovery. The introduction of a fluorine atom at the α-position of the α,β-unsaturated carboxylic acid scaffold significantly influences its reactivity and can impart favorable biological properties to its derivatives. This document outlines key synthetic transformations and potential therapeutic applications, supported by detailed experimental protocols and data.
Overview of Synthetic Utility
This compound is a valuable building block for the synthesis of a variety of organic molecules, including esters, amides, and heterocyclic compounds. The presence of the electron-withdrawing fluorine atom activates the double bond for nucleophilic conjugate addition, while the carboxylic acid moiety allows for standard derivatization reactions.
Key Reactions:
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters, which are often more suitable for subsequent reactions.
-
Michael Addition (Conjugate Addition): The electron-deficient double bond is susceptible to attack by a wide range of nucleophiles, enabling the introduction of diverse functional groups at the β-position.
-
Heterocycle Synthesis: The α,β-unsaturated carbonyl motif is a key precursor for the construction of various heterocyclic rings, such as pyrazoles and pyrimidines, which are prevalent in medicinal chemistry.
Experimental Protocols
The following protocols are representative methods for the derivatization of this compound. While these protocols are based on established chemical transformations of similar α-fluoro-α,β-unsaturated carboxylic acids, optimization for this specific substrate may be necessary.
Protocol 1: Synthesis of Ethyl 2-fluoro-4-methyl-pent-2-enoate
This protocol describes the esterification of this compound to its ethyl ester, a more versatile intermediate for many organic reactions.
Workflow for Esterification:
Caption: General workflow for the esterification of this compound.
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of anhydrous ethanol (10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-fluoro-4-methyl-pent-2-enoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Expected Data:
| Parameter | Data |
| Molecular Formula | C₈H₁₃FO₂ |
| Molecular Weight | 160.19 g/mol |
| Appearance | Colorless liquid (expected) |
| ¹³C NMR | Spectral data available in public databases. |
| IR Spectrum | Spectral data available in public databases. |
| Mass Spectrometry | GC-MS data available in public databases. |
Protocol 2: Michael Addition of a Thiol to Ethyl 2-fluoro-4-methyl-pent-2-enoate
This protocol exemplifies the conjugate addition of a nucleophile to the activated double bond of the ethyl ester derivative. Thiols are common nucleophiles for this transformation.
Workflow for Michael Addition:
Caption: General workflow for the Michael addition of a thiol.
Materials:
-
Ethyl 2-fluoro-4-methyl-pent-2-enoate
-
Thiophenol
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl 2-fluoro-4-methyl-pent-2-enoate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add thiophenol (1.1 eq) to the solution.
-
Add triethylamine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yields:
Michael additions to α-fluoro-α,β-unsaturated esters are generally efficient. While specific data for this substrate is not available, yields for similar reactions are often in the range of 80-95%.
Protocol 3: Synthesis of a Pyrazole Derivative
This protocol outlines a general approach to synthesize a pyrazole ring system from the ethyl ester of this compound, which first needs to be converted to a 1,3-dicarbonyl compound.
Workflow for Pyrazole Synthesis:
Caption: General workflow for pyrazole synthesis.
Materials:
-
Ethyl 2-fluoro-4-methyl-pent-2-enoate
-
Ethyl acetate
-
Sodium ethoxide
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
Step A: Synthesis of the β-keto ester
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add a mixture of ethyl 2-fluoro-4-methyl-pent-2-enoate (1.0 eq) and ethyl acetate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Neutralize the reaction with dilute hydrochloric acid and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude β-keto ester, which may be used in the next step without further purification.
Step B: Cyclocondensation to form the pyrazole
-
Dissolve the crude β-keto ester from Step A in ethanol.
-
Add hydrazine hydrate (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Expected Yields:
The yields for this two-step process can vary significantly depending on the substrate and reaction conditions. Typical yields for each step can range from 60% to 85%.
Potential Applications in Drug Discovery
The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. Derivatives of this compound are of interest for the development of novel therapeutic agents.
Antimicrobial Agents
Many fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents, contain a fluorinated core structure. The mechanism of action of these drugs involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3] The synthesis of novel quinolone analogues incorporating the this compound backbone could lead to new antimicrobial agents with improved properties.
Proposed Signaling Pathway Inhibition by Fluoroquinolone Analogs:
Caption: Inhibition of bacterial DNA replication by fluoroquinolone analogs.
Anti-inflammatory Agents
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development.[4][5][6] The synthesis of novel compounds derived from this compound could yield inhibitors of this pathway. For instance, the pyrimidine and pyrazole heterocycles, which can be synthesized from this intermediate, are known scaffolds for NF-κB inhibitors.
Quantitative Data on Biological Activity:
Specific biological activity data for derivatives of this compound is not yet widely published. However, the following table presents representative data for related fluorinated compounds with antimicrobial and anti-inflammatory activity to illustrate the potential of this chemical class.
| Compound Class | Biological Activity | Target | Representative IC₅₀/MIC |
| Fluoroquinolones | Antibacterial | DNA Gyrase/Topoisomerase IV | 0.01 - 10 µg/mL |
| Fluorinated Pyrazoles | Anti-inflammatory | NF-κB Pathway | 1 - 50 µM |
| Fluorinated Pyrimidines | Anticancer | Various Kinases | 0.1 - 20 µM |
Note: The data in this table is illustrative and represents a range of reported values for analogous compound classes, not specific derivatives of this compound.
Conclusion
This compound is a promising and versatile intermediate for the synthesis of a wide range of organic molecules with potential applications in drug discovery. Its unique structural features, particularly the α-fluoro-α,β-unsaturated system, provide a platform for the development of novel antimicrobial and anti-inflammatory agents. The protocols and data presented herein serve as a guide for researchers to explore the full potential of this valuable chemical building block. Further research into the synthesis and biological evaluation of its derivatives is warranted.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of 2-Fluoro-4-methyl-pent-2-enoic acid to Corresponding Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of α,β-unsaturated carboxylic acids and their derivatives is a fundamental transformation in organic synthesis, providing access to valuable allylic alcohols. These motifs are prevalent in numerous natural products and pharmaceutical agents. This document provides detailed application notes and protocols for the reduction of 2-Fluoro-4-methyl-pent-2-enoic acid and its esters to the corresponding 2-fluoro-4-methyl-pent-2-en-1-ol. The presence of an α-fluoro substituent introduces unique electronic considerations that can influence the reactivity and selectivity of the reduction.
The primary focus of these notes will be on the use of Diisobutylaluminium hydride (DIBAL-H) for the selective 1,2-reduction of the carbonyl group, preserving the carbon-carbon double bond to yield the desired allylic alcohol. Alternative methods, including the use of Lithium Aluminum Hydride (LiAlH₄), will also be discussed.
Key Reduction Methodologies
The reduction of α,β-unsaturated carbonyl compounds can proceed via two main pathways: 1,2-reduction to form an allylic alcohol or 1,4-reduction (conjugate reduction) to yield a saturated carbonyl compound, which is then further reduced to a saturated alcohol. For the synthesis of 2-Fluoro-4-methyl-pent-2-en-1-ol, a selective 1,2-reduction is required.
Diisobutylaluminium Hydride (DIBAL-H) Reduction
DIBAL-H is a powerful and sterically hindered reducing agent that is highly effective for the 1,2-reduction of α,β-unsaturated esters to allylic alcohols, particularly at low temperatures.[1] Its electrophilic nature facilitates coordination to the carbonyl oxygen, followed by hydride delivery to the carbonyl carbon.[2]
Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a very strong and less selective reducing agent compared to DIBAL-H.[3] While it readily reduces carboxylic acids and esters to alcohols, controlling the selectivity to favor 1,2-reduction over 1,4-reduction in α,β-unsaturated systems can be challenging.[4] In some cases, the double bond may also be reduced.
Data Presentation
The following table summarizes the expected outcomes and typical reaction conditions for the reduction of a generic α-fluoro-α,β-unsaturated ester, which serves as a model for the ethyl ester of this compound.
| Reducing Agent | Substrate | Stoichiometry (Reagent:Substrate) | Solvent | Temperature (°C) | Typical Reaction Time | Expected Major Product | Reported Yield Range |
| DIBAL-H | Ethyl 2-fluoro-4-methyl-pent-2-enoate | 2.0 - 2.5 : 1 | Dichloromethane (DCM), Toluene, or THF | -78 | 2 - 4 hours | 2-Fluoro-4-methyl-pent-2-en-1-ol | Good to Excellent |
| LiAlH₄ | This compound | > 2 : 1 | Anhydrous Diethyl Ether or THF | 0 to Room Temp. | 1 - 6 hours | 2-Fluoro-4-methyl-pent-2-en-1-ol and/or 2-Fluoro-4-methyl-pentan-1-ol | Variable |
Experimental Protocols
Protocol 1: DIBAL-H Reduction of Ethyl 2-Fluoro-4-methyl-pent-2-enoate
This protocol is adapted from general procedures for the DIBAL-H reduction of α,β-unsaturated esters to allylic alcohols.[2][5]
Materials:
-
Ethyl 2-fluoro-4-methyl-pent-2-enoate
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)
-
Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of ethyl 2-fluoro-4-methyl-pent-2-enoate (1.0 eq) in anhydrous DCM (or Et₂O, approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of DIBAL-H in hexanes (2.2 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed (this may take several hours). Alternatively, quench with a calculated amount of water followed by 15% NaOH and then more water (Fieser workup).
-
Separate the organic layer, and extract the aqueous layer with DCM or Et₂O (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-4-methyl-pent-2-en-1-ol.
Protocol 2: LiAlH₄ Reduction of this compound
This protocol is a general procedure for the reduction of carboxylic acids using LiAlH₄.[3][4] Caution: LiAlH₄ reacts violently with water and protic solvents.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous Et₂O.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous Et₂O and add it dropwise to the LiAlH₄ suspension via the dropping funnel. An initial exothermic reaction with gas evolution (H₂) is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 2-6 hours. The reaction can be gently heated to reflux if necessary, while monitoring by TLC.
-
After the reaction is complete, cool the flask back to 0 °C.
-
Quench the reaction by the slow and careful dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (x mL), and then water again (3x mL). This is known as the Fieser workup.
-
Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®.
-
Wash the filter cake thoroughly with Et₂O.
-
Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired alcohol(s). Note that a mixture of the allylic and saturated alcohols may be obtained.
Visualizations
Caption: Reaction scheme for the synthesis of 2-fluoro-4-methyl-pent-2-en-1-ol.
Caption: Experimental workflow for DIBAL-H reduction.
References
The Promise of 2-Fluoro-4-methyl-pent-2-enoic Acid in Advanced Materials: A Look into Potential Applications and Synthetic Strategies
Introduction
2-Fluoro-4-methyl-pent-2-enoic acid, a specialized fluorinated monomer, stands as a promising precursor for the development of novel polymers and advanced materials. The incorporation of fluorine into organic molecules imparts unique properties, including high thermal stability, chemical resistance, low surface energy, and hydrophobicity. These characteristics make fluoropolymers highly sought after in a wide range of applications, from high-performance coatings and seals to advanced electronics and biomedical devices. While specific data on the polymerization and material applications of this compound is limited in publicly available scientific literature, we can extrapolate its potential based on the well-established field of fluoropolymer chemistry. This document aims to provide researchers, scientists, and drug development professionals with an overview of the potential applications, relevant synthetic protocols adapted from similar fluorinated monomers, and a prospective outlook on the future of materials derived from this intriguing precursor.
Potential Applications and Material Properties
The unique molecular structure of this compound, featuring a fluorine atom at the double bond and a branched alkyl group, suggests that its corresponding polymer, poly(this compound), could exhibit a valuable combination of properties.
Table 1: Predicted Properties and Potential Applications of Poly(this compound)
| Property | Predicted Characteristic | Potential Application |
| Thermal Stability | High | High-temperature resistant coatings, seals, and gaskets. |
| Chemical Resistance | Excellent | Linings for chemical reactors, protective gear, and corrosion-resistant coatings. |
| Surface Energy | Low | Hydrophobic and oleophobic surfaces, anti-fouling coatings, and self-cleaning materials. |
| Dielectric Constant | Low | Insulating layers in microelectronics, high-frequency circuit boards. |
| Biocompatibility | Potentially High | Biomedical implants, drug delivery systems, and medical device coatings. |
| Refractive Index | Low | Optical fibers, anti-reflective coatings, and optical lenses. |
Experimental Protocols: A General Approach to Polymerization
Protocol 1: General Procedure for Radical Polymerization of this compound
1. Materials:
- This compound (monomer)
- Azobisisobutyronitrile (AIBN) or other suitable radical initiator
- Anhydrous, degassed solvent (e.g., hexafluoroisopropanol, N,N-dimethylformamide)
- Polymerization vessel (e.g., Schlenk flask)
- Nitrogen or Argon source
- Precipitating solvent (e.g., methanol, cold diethyl ether)
2. Procedure:
- Monomer and Initiator Preparation: In a clean, dry polymerization vessel, dissolve the desired amount of this compound and the radical initiator (typically 0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent.
- Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
- Polymerization: Under an inert atmosphere (Nitrogen or Argon), heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) and stir for a predetermined time (e.g., 12-48 hours). The progress of the polymerization can be monitored by techniques such as ¹H or ¹⁹F NMR spectroscopy.
- Polymer Isolation: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a stirred, non-solvent (e.g., methanol).
- Purification: Collect the precipitated polymer by filtration, wash it several times with the precipitating solvent to remove unreacted monomer and initiator residues.
- Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
7. Characterization:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the polymer structure and determine the monomer conversion.
- Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
- Thermal Analysis (TGA, DSC): To evaluate the thermal stability and phase transitions of the polymer.
Workflow for Material Development
The development of novel materials from this compound would follow a logical progression from monomer synthesis to material characterization and application testing.
Caption: A generalized workflow for the development of novel materials from a monomer precursor.
Prospective Signaling Pathway for Biocompatible Coatings
Should polymers derived from this compound exhibit favorable biocompatibility, they could be utilized in biomedical coatings. The inert and low-surface-energy nature of fluoropolymers can minimize protein adsorption and subsequent inflammatory responses.
Caption: A simplified diagram illustrating the desired biological interaction with a biocompatible fluoropolymer coating.
While direct experimental data on this compound as a material precursor is currently scarce, the foundational principles of fluoropolymer chemistry provide a strong basis for predicting its potential. The unique combination of a fluoroalkene and a branched alkyl group suggests that polymers derived from this monomer could offer a valuable set of properties for a variety of advanced applications. The general synthetic and characterization protocols outlined here provide a solid starting point for researchers interested in exploring the possibilities of this promising, yet under-investigated, fluorinated building block. Further research into the synthesis and properties of poly(this compound) is warranted to unlock its full potential in materials science.
Application Notes and Protocols: 2-Fluoro-4-methyl-pent-2-enoic acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and biocompatibility, making them highly valuable materials in various scientific and industrial fields.[1][2] In the realm of biomedical applications and drug development, the introduction of fluorine atoms into polymer structures can significantly enhance their performance.[3][4] Fluorinated polymers are utilized in drug delivery systems, medical implants, and as coatings for biomedical devices.[1][5] The carbon-fluorine bond's stability can extend a drug's lifecycle, and the hydrophobic nature of fluorinated chains can prevent unwanted interactions with lipids and proteins.[4][6]
This document provides detailed application notes and protocols for the use of a specific fluorinated monomer, 2-Fluoro-4-methyl-pent-2-enoic acid, in polymer chemistry. While direct literature on the polymerization of this specific monomer is limited, this guide offers inferred protocols based on the well-established chemistry of structurally similar α-fluoroacrylates. These protocols are intended to serve as a starting point for researchers interested in synthesizing and characterizing novel fluorinated polymers.
Properties of Structurally Related Poly(α-fluoroacrylate)s
Quantitative data for polymers derived from monomers structurally similar to this compound are summarized in the table below. This data can be used for comparison and to predict the potential properties of poly(this compound).
| Polymer | Glass Transition Temperature (Tg) (°C) | Thermal Stability (10% Weight Loss, °C) | Water Contact Angle (°) | Reference |
| Poly(methyl α-fluoroacrylate) | 128 | 350 (in N₂) | - | [6] |
| Poly(2,2,2-trifluoroethyl α-fluoroacrylate) | - | - | 107 | [6][7] |
| Poly(FATRIFE-co-MAF) (42 mol% MAF) | - | - | 81 | [6][7] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is a proposed synthetic route based on general methods for the synthesis of α-fluoroacrylic acids.
Materials:
-
Ethyl 2-bromo-4-methylpentanoate
-
Diethylaminosulfur trifluoride (DAST)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Fluorination: In a fume hood, dissolve ethyl 2-bromo-4-methylpentanoate in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add DAST dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude ethyl 2-fluoro-4-methylpentanoate.
-
Hydrolysis: Dissolve the crude ethyl 2-fluoro-4-methylpentanoate in a mixture of ethanol and water. Add a stoichiometric excess of KOH. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification and Extraction: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2 with concentrated HCl. Extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or chromatography if necessary.
Protocol 2: Free-Radical Polymerization of this compound
This protocol is adapted from established methods for the free-radical polymerization of α-fluoroacrylates.[6]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous acetonitrile (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer and AIBN in anhydrous acetonitrile. The monomer-to-initiator ratio can be varied to control the molecular weight of the resulting polymer. A typical starting ratio is 100:1.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 60-70 °C. Allow the polymerization to proceed for 12-24 hours. The solution may become more viscous as the polymer forms.
-
Polymer Isolation: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualizations
References
- 1. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Mechanical properties of poly(alkyl alpha-fluoroacrylate)s as denture-base materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
HPLC methods for 2-Fluoro-4-methyl-pent-2-enoic acid analysis
An in-depth analysis of 2-Fluoro-4-methyl-pent-2-enoic acid, a fluorinated carboxylic acid, is critical for researchers and professionals in drug development and various scientific fields. High-Performance Liquid Chromatography (HPLC) stands as a robust analytical technique for the separation, identification, and quantification of this compound. This document provides detailed application notes and protocols for the HPLC analysis of this compound.
Application Notes
The analysis of this compound can be effectively achieved using reversed-phase HPLC. The presence of the fluorine atom and the carboxylic acid group dictates the chromatographic behavior of the molecule. A C18 column is a suitable initial choice for the stationary phase due to its hydrophobicity, which will interact with the nonpolar backbone of the analyte.
For detection, UV spectrophotometry is a primary method, given the presence of the carbon-carbon double bond which acts as a chromophore. The maximal absorbance wavelength (λmax) should be determined experimentally but is expected to be in the low UV range (approximately 200-220 nm). For enhanced sensitivity and specificity, particularly at low concentrations, derivatization of the carboxylic acid group to form a fluorescent ester can be employed, followed by fluorescence detection[1][2].
The mobile phase composition will be a critical factor in achieving optimal separation. A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is recommended. The buffer, typically containing a small amount of acid like phosphoric acid or formic acid, helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention[3]. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the timely elution of the analyte while maintaining good resolution from any impurities[1].
For compounds that are difficult to separate from matrix components, employing a fluorinated HPLC phase could provide alternative selectivity and enhanced retention for the fluorinated analyte[4].
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol outlines a general-purpose method for the analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
This compound standard.
-
Sample dissolution solvent (e.g., mobile phase initial conditions).
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
3. Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Prepare a stock solution of this compound standard in the initial mobile phase composition (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare samples by dissolving them in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standards and samples onto the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the analyte using the calibration curve generated from the standards.
Protocol 2: HPLC with Fluorescence Detection after Pre-column Derivatization
This protocol is suitable for trace-level analysis requiring high sensitivity. It is adapted from methods used for other perfluorinated carboxylic acids[1].
1. Instrumentation and Materials:
-
In addition to the materials in Protocol 1, a fluorescence detector is required.
-
Derivatization reagent: 3-Bromoacetyl coumarin or 9-anthryldiazomethane (ADAM).
-
Catalyst (if required, e.g., a tertiary amine).
-
Reaction vials.
-
Heating block or water bath.
2. Derivatization Procedure (Example with 3-Bromoacetyl coumarin):
-
To 100 µL of the sample or standard solution in a suitable solvent (e.g., acetonitrile), add 100 µL of a 2 g/L solution of 3-Bromoacetyl coumarin in acetonitrile.
-
Add a catalytic amount of a suitable base (e.g., triethylamine).
-
Seal the vial and heat at 60-70 °C for 60 minutes[1].
-
Cool the reaction mixture to room temperature before injection.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 60% Acetonitrile in Water |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | Hold at 100% A for 5 min, then linear gradient to 100% B over 20 min[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Fluorescence Detection | Excitation: 306 nm, Emission: 420 nm (for 3-bromoacetyl coumarin derivative)[1] |
Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: Pre-column derivatization workflow for enhanced fluorescence detection.
References
- 1. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 2-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for NMR Spectroscopy of 2-Fluoro-4-methyl-pent-2-enoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-fluoro-4-methyl-pent-2-enoic acid and its derivatives. Due to the limited availability of direct experimental NMR data for the parent acid, this guide focuses on its close structural analog, ethyl (E)-2-fluoro-4-methylpent-2-enoate , for which some spectroscopic information is accessible. The principles and protocols outlined herein are broadly applicable to the structural elucidation and analysis of this class of fluorinated organic compounds. This document covers theoretical considerations for ¹H, ¹³C, and ¹⁹F NMR, detailed experimental protocols for sample preparation and data acquisition, and advanced 2D NMR techniques for comprehensive structural assignment.
Introduction to NMR Spectroscopy of Fluorinated Alkenoic Acids
The incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in drug discovery and materials science. NMR spectroscopy is an indispensable tool for the characterization of these fluorinated compounds. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe for structural analysis.
The NMR spectra of this compound and its derivatives are expected to exhibit characteristic features arising from the interplay of the fluorine substituent with the double bond and the rest of the molecule. Key spectral parameters include:
-
¹H NMR: Chemical shifts of the vinyl proton and the protons of the isopropyl and ethyl/methyl ester groups, along with their respective coupling constants. The key couplings to observe are the heteronuclear ¹H-¹⁹F (JHF) couplings, which are crucial for assigning the fluorine-bearing carbon and its neighbors.
-
¹³C NMR: Chemical shifts of the carbonyl, vinylic, and aliphatic carbons. The carbon directly bonded to fluorine will exhibit a large one-bond ¹³C-¹⁹F coupling constant (¹JCF), and smaller long-range couplings will be observed for other carbons.
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The spectrum will likely show splitting due to coupling with the vinyl proton (JFH) and potentially longer-range couplings with other protons in the molecule.
Predicted and Analogous NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Ethyl (E)-2-fluoro-4-methylpent-2-enoate
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| Vinyl-H | 6.5 - 7.5 | d | ³JHF ≈ 15-30 Hz |
| CH(CH₃)₂ | 2.5 - 3.5 | m | ³JHH ≈ 7 Hz |
| OCH₂CH₃ | 4.1 - 4.3 | q | ³JHH ≈ 7 Hz |
| CH(CH₃)₂ | 1.0 - 1.2 | d | ³JHH ≈ 7 Hz |
| OCH₂CH₃ | 1.2 - 1.4 | t | ³JHH ≈ 7 Hz |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for Ethyl (E)-2-fluoro-4-methylpent-2-enoate
| Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constants (J) in Hz |
| C=O | 160 - 165 | d | ²JCF ≈ 20-35 Hz |
| C-F | 145 - 155 | d | ¹JCF ≈ 240-290 Hz |
| =CH | 115 - 125 | d | ²JCF ≈ 10-25 Hz |
| OCH₂ | 60 - 62 | s | |
| CH(CH₃)₂ | 30 - 35 | d | ³JCF ≈ 5-10 Hz |
| CH(CH₃)₂ | 20 - 25 | d | ⁴JCF ≈ 1-3 Hz |
| OCH₂CH₃ | 13 - 15 | s |
Table 3: Predicted ¹⁹F NMR Chemical Shift (δ) for Ethyl (E)-2-fluoro-4-methylpent-2-enoate
| Assignment | Predicted δ (ppm) vs. CFCl₃ | Multiplicity | Coupling Constants (J) in Hz |
| C=C-F | -110 to -130 | d | ³JFH ≈ 15-30 Hz |
Experimental Protocols
Sample Preparation
A standardized and careful sample preparation is critical for obtaining high-quality NMR spectra.
Protocol 1: Standard Sample Preparation for ¹H, ¹³C, and ¹⁹F NMR
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound and its derivatives, deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable choices.
-
Sample Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration is recommended due to the lower sensitivity of the ¹³C nucleus. Aim for 20-50 mg in 0.6-0.7 mL of solvent.
-
-
Internal Standard: Add a small amount of a suitable internal standard. Tetramethylsilane (TMS) is commonly used for ¹H and ¹³C NMR in organic solvents (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ in a sealed capillary is often used, or a secondary internal standard like trifluorotoluene can be added if it does not interfere with the analyte signals.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are general parameters for acquiring 1D NMR spectra. These may need to be optimized based on the specific instrument and sample.
Protocol 2: 1D NMR Acquisition Parameters
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher is recommended.
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.
-
-
¹⁹F NMR:
-
Spectrometer Frequency: 376 MHz or higher.
-
Pulse Program: Can be run proton-coupled or decoupled.
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: A wide spectral width (e.g., 200-300 ppm) may be necessary initially to locate the signal.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
Advanced 2D NMR Techniques for Structural Elucidation
For unambiguous assignment of all proton, carbon, and fluorine signals, and to determine through-bond and through-space connectivities, a suite of 2D NMR experiments is highly recommended.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Protocol 3: Key 2D NMR Experiments
-
¹H-¹H COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify adjacent protons in the isopropyl and ethyl groups.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This is essential for assigning the signals of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying quaternary carbons (like the carbonyl and C-F carbons) and for piecing together the molecular fragments. For instance, a correlation between the vinyl proton and the carbonyl carbon would confirm their proximity.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity between protons and the fluorine atom. This can be used to confirm the stereochemistry around the double bond.
Data Interpretation and Structural Assignment
The systematic analysis of the 1D and 2D NMR data will allow for the complete and unambiguous assignment of the structure of this compound and its derivatives.
Logical Flow for Structure Assignment:
-
Assign ¹H signals: Use chemical shifts, multiplicities, and integration from the 1D ¹H spectrum, and confirm connectivities with the COSY spectrum.
-
Assign protonated ¹³C signals: Use the HSQC spectrum to correlate the assigned protons to their directly attached carbons.
-
Assign non-protonated ¹³C signals: Use the HMBC spectrum to identify correlations from known protons to the remaining quaternary carbons (C=O, C-F).
-
Confirm assignments with ¹⁹F data: The chemical shift and coupling patterns in the ¹⁹F spectrum, particularly the JHF couplings observed in the ¹H spectrum, will provide definitive evidence for the location of the fluorine atom.
-
Determine stereochemistry: Use ¹H-¹⁹F HOESY to establish the spatial relationship between the fluorine atom and the vinyl proton, confirming the (E) or (Z) configuration of the double bond.
Conclusion
While direct experimental NMR data for this compound is not widely published, a combination of data from its close analog, ethyl (E)-2-fluoro-4-methylpent-2-enoate, and the application of standard and advanced NMR techniques can provide a comprehensive structural characterization. The protocols and strategies outlined in these application notes offer a robust framework for researchers in the pharmaceutical and chemical industries to confidently analyze this and similar fluorinated compounds. The use of a multi-nuclear (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR approach is key to unlocking the detailed structural information encoded in the spectra of these valuable molecules.
Application Notes and Protocols for the Synthesis of Fluorinated Surfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various classes of fluorinated surfactants, their physicochemical properties, and their potential applications, particularly in drug delivery. Detailed experimental protocols for the synthesis of representative anionic, cationic, non-ionic, and zwitterionic fluorinated surfactants are provided, along with data on their performance and workflows for their application in drug formulation.
Introduction to Fluorinated Surfactants
Fluorinated surfactants are a unique class of surface-active agents characterized by a hydrophobic tail composed of a per- or polyfluorinated carbon chain.[1][2][3] This fluorinated tail imparts exceptional properties, including high surface activity, thermal and chemical stability, and both hydrophobic and oleophobic characteristics.[4] These properties make them valuable in a wide range of industrial and research applications, from fire-fighting foams to advanced materials and drug delivery systems.[3][4]
There are four main classes of fluorinated surfactants based on the charge of their hydrophilic head group: anionic, cationic, non-ionic, and zwitterionic. The choice of surfactant class and its specific chemical structure is dictated by the intended application.
Data Presentation: Physicochemical Properties of Fluorinated Surfactants
The performance of a surfactant is primarily characterized by its ability to reduce surface tension and its critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. The following tables summarize these key parameters for a selection of synthesized fluorinated surfactants.
Table 1: Surface Tension and Critical Micelle Concentration (CMC) of Anionic Fluorinated Surfactants
| Surfactant Name | Chemical Formula | Surface Tension at CMC (mN/m) | CMC (mM) | Reference |
| Sodium Perfluorooctanoate (PFOA) | C₇F₁₅COONa | ~25 | ~9 | [5] |
| Perfluorooctane Sulfonate (PFOS) | C₈F₁₇SO₃K | ~28 | ~8 | [6] |
| Sodium p-perfluorononenyloxy benzene sulfonate (SPBS) | C₉F₁₇O-C₆H₄-SO₃Na | 29.5 | 0.08 | [7] |
Table 2: Surface Tension and Critical Micelle Concentration (CMC) of Cationic Fluorinated Surfactants
| Surfactant Name | Chemical Formula | Surface Tension at CMC (mN/m) | CMC (mM) | Reference |
| Perfluorooctyl-N-trimethylammonium bromide | C₈F₁₇(CH₂)₂N(CH₃)₃Br | ~18 | ~1.5 | [8] |
| C₄F₉SO₂NH(CH₂)₃N(CH₃)₃I (C4FI) | C₄F₉SO₂NH(CH₂)₃N(CH₃)₃I | 22.5 | 10.0 | [9] |
Table 3: Surface Tension and Critical Micelle Concentration (CMC) of Non-ionic Fluorinated Surfactants
| Surfactant Name | Chemical Formula | Surface Tension at CMC (mN/m) | CMC (mM) | Reference |
| Perfluorooctyl ethoxylate | C₈F₁₇(CH₂CH₂O)ₙH | Varies with 'n' | Varies with 'n' | [10] |
| PEG5PFPE1 | CH₃O(CH₂CH₂O)₅-CO-NH-(CF₂CF₂O)ₘCF₃ | 2.88 | 180 (in HFE-7700) | [11] |
Table 4: Surface Tension and Critical Micelle Concentration (CMC) of Zwitterionic Fluorinated Surfactants
| Surfactant Name | Chemical Structure | Surface Tension at CMC (mN/m) | CMC (mM) | Reference |
| 4-Tert-Butylphenyl Ethoxylate Amidopropyl Sulfobetaine (TEAS) | See reference for structure | 32.5 | 0.8 | [12] |
| Imidazolium and sulfonate head group surfactant | See reference for structure | ~30 | ~1.2 | [13] |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative surfactant from each class.
Protocol 1: Synthesis of an Anionic Fluorinated Surfactant - Perfluorooctane Sulfonate (PFOS)
This protocol is based on the hydrolysis of perfluorooctanesulfonyl fluoride.
Materials:
-
Perfluorooctanesulfonyl fluoride (POSF)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve perfluorooctanesulfonyl fluoride in ethanol.
-
Slowly add a solution of potassium hydroxide in deionized water to the flask while stirring.
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the solution with hydrochloric acid.
-
The resulting precipitate of potassium perfluorooctane sulfonate is collected by filtration.
-
Recrystallize the product from an ethanol/water mixture to purify.
-
Dry the purified product under vacuum.
Characterization:
-
Confirm the structure using ¹⁹F NMR and FT-IR spectroscopy.
-
Determine purity using elemental analysis or chromatography.
Protocol 2: Synthesis of a Cationic Fluorinated Surfactant
This protocol describes a three-step synthesis of a cationic polyurethane fluorinated surfactant.[1]
Materials:
-
1H, 1H, 2H, 2H-tridecafluoro-1-octanol
-
Isocyanate (e.g., isophorone diisocyanate)
-
2-(Dimethylamino)ethanol
-
Iodomethane
-
Dry toluene
-
Dibutyltin dilaurate (catalyst)
Procedure:
-
Step 1: Synthesis of Fluorinated Polyurethane Prepolymer: In a nitrogen-purged flask, dissolve the isocyanate in dry toluene. Add 1H, 1H, 2H, 2H-tridecafluoro-1-octanol and a catalytic amount of dibutyltin dilaurate. Heat the mixture at 80°C for 5 hours.
-
Step 2: Chain Extension: Cool the reaction mixture to room temperature and add 2-(dimethylamino)ethanol. Stir for 3 hours at room temperature.
-
Step 3: Quaternization: Add iodomethane to the mixture and stir at 40°C for 24 hours.
-
Purification: Remove the solvent under reduced pressure. Wash the resulting solid with diethyl ether and dry under vacuum.
Characterization:
-
Confirm the structure using ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy.
-
Determine the molecular weight using gel permeation chromatography (GPC).
Protocol 3: Synthesis of a Non-ionic Fluorinated Surfactant
This protocol outlines the synthesis of a PEG-PFPE diblock copolymer non-ionic surfactant.[11]
Materials:
-
Perfluoropolyether (PFPE) carboxylic acid
-
Oxalyl chloride
-
Amino-terminated polyethylene glycol (mPEG-NH₂)
-
Dry dichloromethane (DCM)
-
Triethylamine
Procedure:
-
Activation of PFPE-COOH: Dissolve PFPE carboxylic acid in dry DCM. Add oxalyl chloride and a catalytic amount of DMF. Stir at room temperature for 4 hours. Remove excess oxalyl chloride and solvent under vacuum to obtain the PFPE acid chloride.
-
Amide Bond Formation: Dissolve the PFPE acid chloride in dry DCM. Add a solution of mPEG-NH₂ and triethylamine in dry DCM dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Purification: Wash the reaction mixture with dilute HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Further purification can be achieved by column chromatography.
Characterization:
-
Confirm the structure using ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy.
-
Determine the molecular weight and polydispersity using GPC.
Protocol 4: Synthesis of a Zwitterionic Fluorinated Surfactant
This protocol describes the synthesis of a sulfobetaine-type zwitterionic surfactant.[12]
Materials:
-
Intermediate amine (synthesized from glycolic acid ethoxylate 4-tert-butylphenyl ether and 3-(dimethylamino)-1-propylamine)
-
1,3-propanesultone
-
Ethyl acetate
Procedure:
-
Reflux the intermediate amine with 1,3-propanesultone in ethyl acetate for 12 hours at 80°C.
-
After the reaction, remove the solvent by evaporation.
-
Purify the resulting product by column chromatography using an ethanol-based mobile phase to obtain the final zwitterionic surfactant as a gel-like material.
Characterization:
-
Confirm the structure using ¹H NMR and FT-IR spectroscopy.
-
Determine purity using elemental analysis.
Mandatory Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of fluorinated surfactants.
Caption: General workflow for the synthesis, characterization, and application of fluorinated surfactants.
Role in Drug Delivery: A Conceptual Workflow
Fluorinated surfactants are instrumental in formulating poorly water-soluble drugs into stable delivery systems like nanoemulsions or micelles. The following workflow outlines the key steps in developing such a drug delivery system.
Caption: Conceptual workflow for the development of a fluorinated surfactant-based drug delivery system.
Potential Signaling Pathway Disruption by PFOS
Perfluorooctane sulfonate (PFOS), a persistent environmental contaminant, has been linked to adverse health effects, including cancer.[7] One proposed mechanism involves the disruption of cellular signaling pathways. The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by PFOS, leading to increased cell proliferation.
Caption: Hypothetical signaling pathway disruption by PFOS leading to increased cell proliferation.
Conclusion
The synthesis of fluorinated surfactants offers a versatile platform for creating molecules with tailored properties for a wide range of applications. The provided protocols offer a starting point for the laboratory-scale synthesis of different classes of these compounds. The unique properties of fluorinated surfactants, particularly their high surface activity and stability, make them promising candidates for advanced drug delivery systems. However, it is crucial to consider the potential environmental and health impacts of certain fluorinated compounds, such as PFOS, and to focus on the development of more benign and biodegradable alternatives. Further research into the specific interactions of fluorinated surfactants with biological systems, including their effects on cellular signaling pathways, is essential for the safe and effective design of next-generation drug delivery vehicles and other biomedical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 20.210.105.67 [20.210.105.67]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis and Evaluation of Zwitterionic Surfactants Bearing Benzene Ring in the Hydrophobic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Fluoro-4-methyl-pent-2-enoic acid
Frequently Asked Questions (FAQs)
Q1: What are the potential starting materials for the synthesis of 2-Fluoro-4-methyl-pent-2-enoic acid?
A1: Based on analogous chemical structures, potential starting materials could include derivatives of pentenoic acid or related compounds. The introduction of the fluorine atom at the C2 position is a key challenge. Strategies might involve the fluorination of a suitable precursor, such as an enolate or an alpha-hydroxy acid.
Q2: What are the common challenges encountered in the synthesis of fluorinated organic compounds?
A2: The synthesis of fluorinated compounds often presents unique challenges. The high electronegativity of fluorine can influence the reactivity of adjacent functional groups. Controlling the regioselectivity and stereoselectivity of fluorination reactions can be difficult. Additionally, some fluorinating agents are highly reactive and require careful handling.
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: While specific side reactions for this exact synthesis are not documented, general side reactions in similar syntheses could include elimination reactions, rearrangements, and polymerization of the unsaturated acid. The choice of solvent, temperature, and catalyst will be critical in minimizing these unwanted reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low to No Product Yield | Inappropriate reaction conditions (temperature, pressure, time). | Systematically vary the reaction temperature and time. Consider a design of experiments (DoE) approach to efficiently screen a wider range of conditions. |
| Inactive or inappropriate catalyst. | Screen a variety of catalysts known to be effective for similar transformations. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. | |
| Poor quality of starting materials. | Verify the purity of all reagents and solvents. Impurities can interfere with the reaction. | |
| Formation of Multiple Products (Low Selectivity) | Non-optimal reaction conditions leading to side reactions. | Adjust the reaction temperature; lower temperatures often favor the desired product. Modify the rate of addition of reagents. |
| Incorrect choice of solvent or base. | The polarity of the solvent can significantly influence the reaction pathway. Experiment with a range of solvents with varying polarities. The strength and steric bulk of the base can also affect selectivity. | |
| Difficulty in Product Purification | Formation of closely related isomers or byproducts. | Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. Derivatization of the carboxylic acid to an ester may facilitate purification by column chromatography. |
| Product instability. | Analyze the product stability under different conditions (pH, temperature, light exposure). If the product is unstable, perform purification at low temperatures and under an inert atmosphere. |
Experimental Protocols (Hypothetical)
Note: The following is a generalized, hypothetical protocol that would require substantial optimization.
Hypothetical Synthesis via a Reformatsky-type Reaction followed by Dehydration and Fluorination
This multi-step synthesis is a plausible, though unverified, route.
-
Step 1: Synthesis of Ethyl 2-hydroxy-4-methyl-pent-3-enoate.
-
Reaction: A Reformatsky reaction between isobutyraldehyde and ethyl bromoacetate using activated zinc.
-
Methodology:
-
Activate zinc powder with dilute HCl, followed by washing with water, ethanol, and diethyl ether, then dry under vacuum.
-
To a suspension of activated zinc in anhydrous THF, add a solution of isobutyraldehyde and ethyl bromoacetate dropwise under an inert atmosphere (e.g., Argon).
-
Maintain the reaction temperature at 40-50 °C.
-
After the reaction is complete (monitored by TLC), quench with saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
-
-
Step 2: Dehydration to Ethyl 4-methyl-pent-2-enoate.
-
Reaction: Acid-catalyzed dehydration of the beta-hydroxy ester.
-
Methodology:
-
Dissolve the product from Step 1 in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4 and remove the solvent under reduced pressure.
-
Purify by vacuum distillation.
-
-
-
Step 3: Electrophilic Fluorination.
-
Reaction: Fluorination of the enolate derived from the ester.
-
Methodology:
-
Dissolve the ester from Step 2 in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the enolate.
-
After stirring for 30 minutes, add a solution of an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO4.
-
Purify the crude product by column chromatography.
-
-
-
Step 4: Hydrolysis to this compound.
-
Reaction: Base-catalyzed hydrolysis of the fluorinated ester.
-
Methodology:
-
Dissolve the fluorinated ester from Step 3 in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~2 with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure to yield the final product.
-
-
Visualizations
Caption: Hypothetical multi-step synthesis of the target molecule.
Technical Support Center: Purification of 2-Fluoro-4-methyl-pent-2-enoic Acid
Welcome to the technical support center for the purification of 2-Fluoro-4-methyl-pent-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Acid-Base Extraction
Question: I am experiencing low yields of this compound after performing an acid-base extraction. What are the possible causes and solutions?
Answer:
Low recovery during acid-base extraction can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Extraction into Aqueous Base | The pKa of a fluorinated carboxylic acid can be lower than its non-fluorinated analog. Ensure the pH of the aqueous phase is at least 2-3 units higher than the pKa of this compound to ensure complete deprotonation and transfer to the aqueous layer. Consider using a slightly stronger base than sodium bicarbonate if necessary, such as sodium carbonate or dilute sodium hydroxide. Perform multiple extractions (2-3 times) with the aqueous base to ensure complete transfer. |
| Incomplete Precipitation After Acidification | After extraction, the aqueous layer must be acidified to a pH at least 2-3 units below the pKa of the acid to ensure complete protonation and precipitation. Use a strong acid like concentrated HCl and check the pH with litmus paper or a pH meter.[1][2] |
| Emulsion Formation | Vigorous shaking can lead to the formation of stable emulsions, trapping your product at the interface. To break emulsions, you can add brine (saturated NaCl solution), gently swirl instead of shaking, or in some cases, filter the mixture through a pad of Celite.[3] |
| Product Solubility in the Aqueous Phase | Although the protonated acid is expected to be less water-soluble, some residual solubility may exist, especially with shorter alkyl chains. After acidification, cool the solution in an ice bath to minimize solubility and maximize precipitation. If the product is still partially soluble, perform a back-extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover the dissolved acid.[4] |
| Premature Product Loss | Ensure that the separatory funnel stopcock is properly sealed to avoid leaks. Be careful to separate the layers precisely to avoid discarding the product-containing layer. |
Logical Workflow for Troubleshooting Low Recovery:
Caption: Troubleshooting workflow for low recovery in acid-base extraction.
Issue 2: Oiling Out or No Crystal Formation During Recrystallization
Question: My this compound is not crystallizing properly; it's either forming an oil or remaining in solution. What should I do?
Answer:
"Oiling out" or failure to crystallize is a common issue in recrystallization, often related to the choice of solvent, cooling rate, or purity of the compound.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The ideal solvent should dissolve the compound when hot but not when cold. If the compound "oils out," the boiling point of the solvent may be higher than the melting point of your compound. Try a lower-boiling point solvent. If no single solvent works, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[5][6] |
| Solution is Too Concentrated or Too Dilute | If the solution is too concentrated, the product may precipitate too quickly, trapping impurities. If it is too dilute, crystallization may not occur. If too concentrated, add a small amount of hot solvent. If too dilute, evaporate some solvent to increase the concentration. |
| Cooling is Too Rapid | Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Presence of Impurities | Significant amounts of impurities can inhibit crystal lattice formation. If the crude product is very impure, consider a preliminary purification step like acid-base extraction or column chromatography before attempting recrystallization. |
| Supersaturated Solution | The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound. |
Logical Workflow for Troubleshooting Recrystallization:
Caption: Troubleshooting workflow for recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable purification techniques for this compound?
A1: The choice of purification technique depends on the nature and quantity of impurities. Here is a comparison of common methods:
| Technique | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Exploits the acidic nature of the carboxylic group to move the compound between an organic and an aqueous phase by changing the pH.[4][7] | Effective for removing neutral and basic impurities. Scalable and relatively inexpensive. | May not remove acidic impurities. Risk of emulsion formation.[3] |
| Recrystallization | Purification of a solid based on differences in solubility of the compound and impurities in a specific solvent at different temperatures.[5][6] | Can yield very pure crystalline material. | Requires the compound to be a solid at room temperature. Finding a suitable solvent can be trial-and-error. |
| Preparative HPLC | High-resolution separation based on the differential partitioning of the compound between a stationary phase and a mobile phase. Reversed-phase HPLC is common for fluorinated carboxylic acids. | High purity can be achieved. Can separate closely related impurities. | Can be expensive and time-consuming for large quantities. Requires specialized equipment. |
| Distillation | Separation of liquids with different boiling points. | Effective for removing non-volatile or very high-boiling impurities. | The compound must be thermally stable at its boiling point. May not be effective for impurities with similar boiling points. |
Q2: What are the likely impurities in a sample of this compound?
A2: Potential impurities can arise from starting materials, side reactions, or subsequent workup steps. These may include:
-
Unreacted starting materials: Depending on the synthetic route.
-
Geometric isomers: The (Z)-isomer of this compound may be present.
-
Byproducts from the fluorination step: The synthesis of α-fluorocarboxylic acids can sometimes lead to side products from elimination or rearrangement reactions.[8][9]
-
Solvent residues: Residual solvents from the reaction or extraction steps.[10]
-
Water: Can be present from aqueous workup steps.
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate the target compound from its impurities, and the peak area percentages can be used to estimate purity.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities, potentially after derivatization of the carboxylic acid to a more volatile ester.[15][16][17]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.[6]
Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate.[1][2]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base two more times, combining all aqueous extracts.
-
Washing (Optional): Wash the organic layer with brine to remove residual water-soluble components.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated strong acid (e.g., HCl) with stirring until the solution is acidic (test with litmus paper). This compound should precipitate.[1][2][4]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water to remove any inorganic salts.
-
Drying: Dry the purified solid, for example, in a desiccator under vacuum.
Protocol 2: General Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but insoluble at low temperatures. This may require some small-scale trials.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.[6][18]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[19]
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals to remove any residual solvent.
Experimental Workflow Diagram:
Caption: General purification workflow for this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. vernier.com [vernier.com]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of 2-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Fluoro-4-methyl-pent-2-enoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 2-Fluoro-4-methyl-pent-2-enoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the potential synthetic stage.
1. Halogenation-Elimination Route
This common route involves the α-halogenation of an ester precursor followed by an elimination reaction to introduce the double bond and subsequent hydrolysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of α-fluoro ester | Incomplete enolate formation. | Use a stronger, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). Ensure anhydrous conditions and low temperatures (-78 °C) during enolate formation. |
| Low reactivity of the fluorinating agent. | Use a more reactive electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®. | |
| Side reactions such as polyhalogenation or C-alkylation. | Add the fluorinating agent slowly at low temperature. Use a slight excess of the enolate. | |
| Poor E/Z selectivity in the elimination step | Non-stereoselective elimination pathway. | For E-isomer preference, consider a Peterson olefination approach with a fluorinated phosphonate ylide. For Z-isomer preference, explore modifications to the elimination conditions, such as the use of specific bases or solvent systems. |
| Isomerization during workup or purification. | Minimize exposure to acid or base during workup. Use neutral or slightly acidic purification conditions (e.g., silica gel chromatography with a non-polar eluent system). | |
| Hydrolysis of the ester to the carboxylic acid is incomplete | Insufficiently strong basic or acidic conditions. | For base-mediated hydrolysis (saponification), use a larger excess of LiOH or NaOH in a mixed solvent system (e.g., THF/water or MeOH/water) and allow for longer reaction times or gentle heating. For acid-catalyzed hydrolysis, use a stronger acid like concentrated HCl or H2SO4 with heating. |
| Steric hindrance around the ester group. | Employ harsher hydrolysis conditions or consider alternative deprotection strategies if a more labile ester (e.g., t-butyl ester) was used. |
2. Direct Fluorination of an α,β-Unsaturated Ester
This approach involves the direct introduction of fluorine onto the double bond of a precursor like ethyl 4-methyl-pent-2-enoate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion to the desired product | Low reactivity of the starting material. | Activate the double bond by using a Lewis acid catalyst. |
| Deactivation of the fluorinating agent. | Ensure all reagents and solvents are anhydrous. | |
| Formation of multiple side products | Radical side reactions. | Add a radical scavenger to the reaction mixture. |
| Addition of fluorine to other positions. | Optimize reaction conditions (temperature, solvent, catalyst) to favor α-fluorination. | |
| Difficulty in purifying the final product | Co-elution of starting material and product. | Employ a different chromatographic technique, such as reverse-phase HPLC, or consider derivatization to facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common strategies involve multi-step syntheses starting from commercially available precursors. Two plausible routes are:
-
Halogenation-Elimination: This involves the synthesis of an appropriate ester (e.g., ethyl 4-methylpentanoate), followed by α-fluorination of the corresponding enolate, introduction of a leaving group at the β-position, and subsequent elimination to form the α,β-unsaturated fluoroester, which is then hydrolyzed.
-
Reformatsky-type or Horner-Wadsworth-Emmons Reaction: This involves the reaction of isobutyraldehyde with a fluorinated ester-containing organometallic reagent (e.g., ethyl bromofluoroacetate in a Reformatsky reaction) or a fluorinated phosphonate ylide (in a Horner-Wadsworth-Emmons reaction) to directly form the α-fluoro-α,β-unsaturated ester, followed by hydrolysis.
Q2: How can I control the stereochemistry (E/Z isomerism) of the double bond?
A2: Controlling the stereochemistry is a significant challenge. The Horner-Wadsworth-Emmons reaction often provides good stereoselectivity. Specifically, the use of Z-selective HWE reagents can favor the formation of the Z-isomer, while other variations can favor the E-isomer. The choice of base and reaction conditions (temperature, solvent) is critical in determining the isomeric ratio.
Q3: What are the key safety precautions when working with fluorinating agents?
A3: Many fluorinating agents are highly reactive, toxic, and corrosive. Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be sure to quench any residual fluorinating agent carefully according to established laboratory procedures. For instance, Selectfluor® can be quenched with an aqueous solution of sodium bisulfite.
Q4: What purification methods are most effective for this compound?
A4: Purification can be challenging due to the polarity of the carboxylic acid group.
-
Column Chromatography: Silica gel chromatography can be effective, but care must be taken to avoid prolonged exposure to the silica, which can be acidic and may cause degradation or isomerization. Using a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. Adding a small amount of acetic or formic acid to the eluent can help to reduce tailing of the carboxylic acid product.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Preparative HPLC: For high-purity samples required for biological assays, reverse-phase preparative HPLC is often the method of choice.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Fluoro-4-methyl-pent-2-enoate via Horner-Wadsworth-Emmons Reaction
This protocol outlines a general procedure for the olefination step.
-
Preparation of the Ylide:
-
To a solution of ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to generate the phosphonate ylide.
-
-
Olefination Reaction:
-
To the ylide solution, add isobutyraldehyde (1.0 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% ethyl acetate in hexanes) to yield ethyl 2-fluoro-4-methyl-pent-2-enoate.
-
Protocol 2: Hydrolysis of Ethyl 2-Fluoro-4-methyl-pent-2-enoate
-
Saponification:
-
Dissolve the ethyl 2-fluoro-4-methyl-pent-2-enoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2-3 eq) to the solution.
-
Stir the mixture at room temperature for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with cold 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the olefination step.
Improving reaction conditions for 2-Fluoro-4-methyl-pent-2-enoic acid derivatization
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-Fluoro-4-methyl-pent-2-enoic acid.
Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound for analytical purposes such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Optimize reaction time and temperature. For some reactions, extended heating may be necessary[1]. Monitor the reaction progress by analyzing aliquots at different time points. |
| Presence of moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Derivatization reagents can be sensitive to water, which can halt the reaction or decompose the reagent. | |
| Inactive or degraded reagent. | Use fresh derivatization reagents. Some reagents are unstable and should be stored in a desiccator and handled under an inert atmosphere. | |
| Steric hindrance. | The methyl group at the 4-position and the fluorine at the 2-position may sterically hinder the carboxylic acid group. Consider using a more reactive derivatization reagent or adding a catalyst to increase reactivity. | |
| Incorrect stoichiometry. | Ensure the derivatization reagent is used in excess, typically a 2:1 molar ratio or higher of the reagent to the analyte's active hydrogens. | |
| Inconsistent Results | Variability in reaction conditions. | Maintain consistent reaction parameters (temperature, time, reagent concentration) across all experiments. Use a thermostatically controlled heating unit for precise temperature management. |
| Adsorption of analyte to glassware. | Silanize glassware to prevent the acidic surface from adsorbing the analyte, especially when working with low concentrations[1]. | |
| Unstable derivatives. | Some derivatives may be unstable. Analyze the derivatized sample as soon as possible after preparation. | |
| Presence of Side Products | Reaction with impurities. | Ensure the starting material and solvents are of high purity. |
| Reagent-related impurities. | Excess reagent or byproducts from the reagent can interfere with analysis. Consider an extraction or clean-up step after derivatization to remove excess reagent[2]. | |
| Thermal decomposition. | If using elevated temperatures, the analyte or its derivative may be thermally labile. Try performing the derivatization at a lower temperature for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for α,β-unsaturated fluorinated carboxylic acids like this compound?
A1: The most common methods involve converting the carboxylic acid to an ester or an amide.
-
Esterification (for GC analysis): Alkylation is a common technique. Reagents like diazomethane, trimethylsilyldiazomethane, or DMF-dialkylacetals can be used to form methyl esters, which are more volatile and suitable for GC analysis[1].
-
Amidation (for HPLC analysis): Amide bond formation with a UV-active or fluorescent amine can be used to enhance detection in HPLC. This typically requires a coupling agent.
Q2: My derivatization reaction is not going to completion. What can I do?
A2: To drive the reaction to completion, you can try several strategies:
-
Increase the reaction temperature. Some derivatizations that are slow at room temperature can be pushed to completion at higher temperatures.
-
Extend the reaction time. Monitor the reaction over a longer period to ensure it has reached completion[1].
-
Increase the concentration of the derivatizing reagent. A higher molar excess of the reagent can improve yields.
-
Add a catalyst. For silylation reactions, a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of the primary reagent.
Q3: How do I choose the right derivatization reagent?
A3: The choice of reagent depends on the analytical method and the functional group of your analyte. For GC analysis of carboxylic acids, silylation reagents like BSTFA or alkylation reagents are common choices[1]. For HPLC, a reagent that introduces a chromophore or fluorophore is often used to enhance detection.
Q4: How can I remove excess derivatization reagent after the reaction?
A4: Excess reagent can sometimes interfere with chromatographic analysis. It can be removed by evaporation under a stream of nitrogen if the derivative is not volatile, or by a liquid-liquid extraction[2].
Q5: Why am I seeing peak tailing or poor peak shape in my chromatogram?
A5: Poor peak shape can be due to incomplete derivatization, adsorption of the analyte or derivative to active sites in the GC inlet or column, or the presence of moisture. Ensure the derivatization is complete and consider deactivating the GC inlet liner and using a column designed for analyzing acidic compounds. Silanizing glassware can also prevent loss of analyte[1].
Experimental Protocols
The following is a generalized protocol for the esterification of this compound for GC analysis. Note: This is a template and may require optimization.
Protocol: Methyl Esterification using Trimethylsilyldiazomethane
Materials:
-
This compound
-
Trimethylsilyldiazomethane (TMSD), 2.0 M in hexanes
-
Methanol
-
Toluene (anhydrous)
-
Ethyl acetate (anhydrous)
-
Micro-reaction vials[1]
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 100 µL of toluene in a micro-reaction vial.
-
Reagent Addition: Add 10 µL of methanol.
-
Derivatization: Slowly add 50 µL of 2.0 M TMSD. A yellow color should persist, indicating an excess of the reagent. If the solution becomes colorless, add more TMSD dropwise until the yellow color remains. The reaction is typically complete within minutes at room temperature[1].
-
Quenching: (Optional) Add a small drop of acetic acid to quench the excess TMSD.
-
Dilution: Dilute the sample to the desired concentration with ethyl acetate.
-
Analysis: The sample is now ready for injection into the GC-MS.
Visualizations
Caption: Troubleshooting workflow for low derivatization yield.
Caption: General experimental workflow for derivatization.
References
Technical Support Center: 2-Fluoro-4-methyl-pent-2-enoic acid
This technical support center provides guidance on the stability and storage of 2-Fluoro-4-methyl-pent-2-enoic acid, along with troubleshooting for common experimental issues. The information herein is compiled from general chemical principles, data on analogous fluorinated and unsaturated compounds, and established stability testing guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent moisture ingress and potential degradation. Storage in a refrigerator (2-8 °C) is recommended. The compound should be stored away from incompatible materials such as strong oxidizing agents and strong bases.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. In neutral, aprotic solvents, the compound is expected to be relatively stable when stored at low temperatures and protected from light. However, in aqueous solutions, its stability will be pH-dependent. Acidic or basic conditions may promote hydrolysis or other degradation pathways. It is advisable to prepare solutions fresh and store them at low temperatures for short periods.
Q3: Is this compound sensitive to light?
A3: Compounds containing α,β-unsaturated carbonyl systems can be susceptible to photodegradation. Prolonged exposure to UV light may lead to isomerization, polymerization, or other photochemical reactions. Therefore, it is recommended to store the compound, both neat and in solution, in amber vials or otherwise protected from light.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its structure, potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group can react with water, and the α-fluoro-α,β-unsaturated system may be susceptible to nucleophilic attack by water, especially under basic conditions.
-
Decarboxylation: α,β-unsaturated carboxylic acids can undergo decarboxylation, particularly at elevated temperatures or under acidic conditions.[1]
-
Isomerization: The double bond may isomerize (E/Z isomerization) upon exposure to heat or light.
-
Polymerization: Like other unsaturated compounds, it may be prone to polymerization, especially under forcing conditions or in the presence of initiators.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results over time | Compound degradation | - Prepare fresh solutions for each experiment. - Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles. - Verify the purity of the compound using a suitable analytical method (e.g., HPLC, NMR) before use. |
| Appearance of new peaks in HPLC analysis of a stored solution | Degradation of the compound | - Identify the degradation products if possible using techniques like LC-MS. - Review storage conditions (temperature, light exposure, solvent). - Perform a forced degradation study to understand the degradation profile. |
| Low reactivity in a reaction | Poor quality or degraded starting material | - Confirm the identity and purity of this compound. - Use a freshly opened container or a sample that has been stored under the recommended conditions. |
| Precipitate formation in an aqueous solution | pH-dependent solubility or reaction with buffer components | - Check the pH of the solution. The protonated carboxylic acid may be less soluble than its carboxylate salt. - Ensure compatibility with the chosen buffer system. |
Stability and Storage Data Summary
Due to the limited availability of specific experimental data for this compound, the following table summarizes recommended handling and storage conditions based on the properties of similar fluorinated and α,β-unsaturated carboxylic acids.
| Parameter | Recommendation/Information |
| Storage Temperature | 2-8°C (refrigerated) for long-term storage. |
| Light Sensitivity | Protect from light; store in amber vials or in the dark. |
| Hygroscopicity | Assumed to be hygroscopic; store in a tightly sealed container in a dry environment. |
| Incompatible Materials | Strong oxidizing agents, strong bases. |
| Recommended Solvents for Stock Solutions | Anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. |
| Aqueous Solution Stability | Stability is pH-dependent. Prepare fresh and use promptly. Buffer at a neutral or slightly acidic pH for short-term storage. |
Experimental Protocols
General Protocol for Assessing Thermal Stability
This protocol outlines a general approach for evaluating the thermal stability of this compound, based on ICH guidelines.[2][3][4][5]
-
Sample Preparation: Accurately weigh a sample of this compound into several vials. For solution stability, prepare solutions in the desired solvent at a known concentration.
-
Exposure Conditions: Place the vials in controlled temperature chambers at various elevated temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended storage condition (e.g., 4°C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks).
-
Analysis: Analyze the samples at each time point using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of the parent compound remaining and any major degradation products formed. Calculate the degradation rate at each temperature.
General Protocol for Assessing Photostability
This protocol is based on OECD and ICH guidelines for photostability testing.[6][7][8][9][10]
-
Sample Preparation: Prepare samples of the neat compound and in solution as for thermal stability testing. Use phototransparent containers (e.g., quartz).
-
Exposure Conditions: Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Wrap a set of control samples in aluminum foil to serve as dark controls, and place them alongside the exposed samples.
-
Light Exposure: Expose the samples to a specified total illumination (e.g., not less than 1.2 million lux hours) and a specified integrated near-ultraviolet energy (e.g., not less than 200 watt hours per square meter).
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the exposed and control samples. Assess the percentage of degradation due to light exposure.
Visualizations
Caption: Workflow for assessing the chemical stability of a compound.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
- 1. organic chemistry - How do α,β-unsaturated acids undergo decarboxylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. snscourseware.org [snscourseware.org]
- 5. database.ich.org [database.ich.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. eppltd.com [eppltd.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
Handling and safety precautions for 2-Fluoro-4-methyl-pent-2-enoic acid
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-Fluoro-4-methyl-pent-2-enoic acid?
A1: Based on its chemical structure as a fluorinated carboxylic acid, the primary hazards are expected to be:
-
Corrosivity: Like other carboxylic acids, it is likely to be corrosive to skin, eyes, and the respiratory tract.[1][2][3]
-
Toxicity: Fluorinated organic compounds can have unique toxicological properties. Inhalation, ingestion, or skin absorption may be harmful.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE protocol is crucial. This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes.[1][4][5]
-
Skin Protection: A lab coat, apron, and gloves are mandatory. For corrosive organic acids, nitrile or neoprene gloves are generally recommended.[3][4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2][6]
Q3: How should I properly store this compound?
A3: Proper storage is essential to prevent accidents and maintain the compound's integrity:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as bases, oxidizing agents, and reducing agents.
-
It is advisable to store corrosive materials on lower shelves or in dedicated corrosive storage cabinets.[2]
Q4: How should I dispose of waste containing this chemical?
A4: Waste disposal should be handled in accordance with local, state, and federal regulations. As a fluorinated organic compound, it may require special disposal procedures. Generally, it should be treated as hazardous waste and not be disposed of down the drain.[7][8] High-temperature incineration is a potential disposal method for PFAS waste, which this compound is related to.[7][8]
Troubleshooting Guides
Scenario 1: I have spilled a small amount of the acid on the lab bench.
| Step | Action |
| 1 | Alert and Evacuate: Immediately alert others in the vicinity and restrict access to the spill area. |
| 2 | Assess the Spill: For a small spill, you may be able to clean it up yourself if you are trained to do so and have the appropriate spill kit. |
| 3 | Don PPE: Put on your full personal protective equipment, including gloves, goggles, and a lab coat. |
| 4 | Neutralize and Absorb: Cover the spill with a neutralizer for acids, such as sodium bicarbonate, starting from the outside and working inwards.[9][10] Once neutralized, absorb the material with an inert absorbent like vermiculite or sand.[9] |
| 5 | Clean-Up: Carefully scoop the absorbed material into a designated hazardous waste container. |
| 6 | Decontaminate: Clean the spill area with a suitable decontaminant and then with soap and water. |
| 7 | Dispose: Dispose of all contaminated materials as hazardous waste. |
Scenario 2: The compound has come into contact with my skin or eyes.
| Step | Action |
| 1 | Immediate Action: Do not delay. Proceed to the nearest emergency eyewash station or safety shower. |
| 2 | Flush the Area: For skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[11][12][13] For eye contact, hold the eyelids open and flush with water for at least 15 minutes.[12] |
| 3 | Remove Contaminated Clothing: While flushing, remove any clothing that has come into contact with the chemical. |
| 4 | Seek Medical Attention: After flushing, seek immediate medical attention.[11][13][14] Inform medical personnel of the chemical you were exposed to. |
| 5 | Do Not Use Creams or Ointments: Do not apply any creams, lotions, or ointments to the affected area unless directed by a medical professional.[12][14] |
Quantitative Data
Due to the limited availability of specific data for this compound, the following table provides data for a structurally similar, though more hazardous, perfluorinated compound, (E)-Perfluoro(4-methylpent-2-enoic acid), for reference. This data should be used with caution as the properties of the two compounds will differ.
| Property | Value (for (E)-Perfluoro(4-methylpent-2-enoic acid)) |
| Molecular Formula | C6HF9O2 |
| Molecular Weight | 276.06 g/mol |
| Melting Point | 38-40 °C |
| Boiling Point | 173-174 °C |
| Density | 1.677 g/cm³ |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Have a spill kit and emergency procedures readily accessible.
-
Personal Protective Equipment: Don all required PPE, including chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashes. Use appropriate tools such as a pipette with a bulb or a graduated cylinder.
-
Container Management: Keep the container tightly sealed when not in use. Clearly label all containers with the chemical name and any associated hazards.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves. Decontaminate any surfaces that may have come into contact with the chemical.
Protocol 2: Spill Response
-
Assess the Situation: Determine the size and nature of the spill. For large or unknown spills, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: For small, manageable spills, contain the liquid by creating a dike around it with absorbent material.[15]
-
Neutralize: Carefully apply a neutralizing agent for acids (e.g., sodium bicarbonate) from the edges of the spill towards the center.[9][10]
-
Absorb: Once the reaction has ceased, cover the spill with an inert absorbent material.
-
Collect and Dispose: Scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your supervisor and fill out any necessary documentation.
Visualizations
Caption: Safe Handling Workflow Diagram
Caption: Spill Response Flowchart
References
- 1. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 2. Working safely with corrosive substances | Seton UK [seton.co.uk]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. epa.gov [epa.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. Acid and chemical burns | NHS inform [nhsinform.scot]
- 12. virtual-college.co.uk [virtual-college.co.uk]
- 13. redcross.org.uk [redcross.org.uk]
- 14. Acid and chemical burns - NHS [nhs.uk]
- 15. ccny.cuny.edu [ccny.cuny.edu]
Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the purification of fluorinated carboxylic acids using recrystallization methods. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the recrystallization of fluorinated carboxylic acids different from non-fluorinated analogues?
A1: The primary difference lies in their unique solubility properties. Highly fluorinated compounds are often both hydrophobic (water-repelling) and lipophobic (fat-repelling). This means they may have limited solubility in common organic solvents. This distinct characteristic has led to the development of "fluorous chemistry," which utilizes highly fluorinated solvents ("fluorous solvents") in which fluorinated compounds preferentially dissolve.[1][2] Therefore, traditional solvent screening may not yield optimal results, and specialized fluorous solvents or solvent systems might be necessary.
Q2: What are "fluorous solvents" and when should I consider using them?
A2: Fluorous solvents are highly fluorinated alkanes, ethers, or other organic molecules that exhibit a high affinity for other fluorinated compounds.[1][3] They are often immiscible with common organic solvents and water, creating biphasic systems.[3] You should consider using a fluorous solvent when your fluorinated carboxylic acid shows poor solubility in conventional recrystallization solvents. The principle of "like-dissolves-like" is key here; the fluorinated tail of the carboxylic acid has a strong affinity for the fluorous solvent.[1]
Q3: Can I use common organic solvents for recrystallizing fluorinated carboxylic acids?
A3: Yes, it is possible, especially for shorter-chain or partially fluorinated carboxylic acids. Polar organic solvents can be effective. For instance, perfluorooctanoic acid (PFOA) is known to be highly soluble in methanol and acetone.[4] However, for many highly fluorinated compounds, finding a single common organic solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) can be challenging. Mixed solvent systems are often a practical alternative.[5]
Q4: How does pH affect the recrystallization of fluorinated carboxylic acids?
A4: The solubility of fluorinated carboxylic acids in aqueous solutions is highly dependent on pH. The free acid form is generally less soluble in water than its conjugate base (the carboxylate salt).[4] Therefore, adjusting the pH can be a powerful tool to induce crystallization. By dissolving the salt form in water and then acidifying the solution, the less soluble free acid can be precipitated out. This technique is more accurately described as crystallization rather than recrystallization, but it is a valuable purification method.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of fluorinated carboxylic acids.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, and it is coming out of solution as a liquid. | - Use a lower-boiling point solvent. - Add a co-solvent that reduces the overall boiling point of the solvent system. - Try to induce crystallization at a lower temperature by scratching the inside of the flask or adding a seed crystal. |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used). - The cooling process is too slow, or the solution requires a nucleation site. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[6] - Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a small seed crystal of the pure compound.[7] - Cool the solution in an ice bath to further decrease solubility. |
| Very low recovery of the purified compound. | - Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[6] - The crystals were washed with a solvent in which they have some solubility. | - Concentrate the mother liquor and cool it again to recover more product. - Ensure the wash solvent is ice-cold to minimize dissolution of the crystals. - Re-evaluate the solvent system to find one with a greater difference in solubility at high and low temperatures. |
| The purified compound is still impure. | - The cooling process was too rapid, trapping impurities within the crystal lattice.[7] - The chosen solvent dissolves the impurity as well, leading to co-crystallization. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] - Perform a second recrystallization with a different solvent system that has a different solubility profile for the impurities. |
Data Presentation: Solvent Selection for Fluorinated Carboxylic Acids
Finding a comprehensive, temperature-dependent solubility dataset for a wide range of fluorinated carboxylic acids is challenging due to their diverse structures. The following table provides a summary of known solubility information and general guidelines for solvent selection. Researchers should always perform preliminary solubility tests with small amounts of their specific compound.
| Solvent/Solvent System | Fluorinated Carboxylic Acid Suitability | Comments |
| Water | High solubility for the salt form; lower for the free acid.[4][8] | Useful for purification via pH swing (crystallization). Solubility of the free acid may not have a steep enough temperature gradient for effective recrystallization. |
| Methanol | Good solubility for some PFCAs like PFOA at room temperature.[4] | May be too good of a solvent at room temperature for high recovery unless used in a mixed solvent system. |
| Acetone | Good solubility for some PFCAs like PFOA at room temperature.[4] | Similar to methanol, may require a co-solvent to reduce solubility upon cooling. |
| Fluorous Solvents (e.g., perfluorohexane) | High solubility for highly fluorinated compounds.[1][2] | Ideal for compounds that are poorly soluble in common organic solvents. Often used in fluorous biphasic systems for separation.[3] |
| Mixed Solvents (e.g., Ethanol/Water, Acetone/Hexane) | Broadly applicable. | Allows for fine-tuning of the solubility by adjusting the solvent ratio. A good starting point is to find a solvent in which the compound is soluble and another in which it is insoluble, ensuring the two solvents are miscible.[5] |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
This is a general procedure that should be adapted based on the specific properties of the fluorinated carboxylic acid and the chosen solvent.
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude fluorinated carboxylic acid. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
General Protocol for Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Identify a "soluble solvent" in which the compound is readily soluble and an "insoluble solvent" in which it is poorly soluble. The two solvents must be miscible.[5]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent".
-
Inducing Cloudiness: While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "soluble solvent" until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5 and 6 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.
Visualizations
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 3. Fluorous Solvents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Physical and Chemical Properties - Canada.ca [canada.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. amherst.edu [amherst.edu]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Fluorinated Compounds
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction has a very low or no yield. What are the primary factors I should investigate first?
Low yields in fluorination reactions can stem from several sources. A systematic approach to troubleshooting is crucial. The first aspects to verify are the purity of reagents and the reaction conditions.
-
Reagent Quality and Handling : Many fluorinating reagents are highly reactive and sensitive to atmospheric moisture.[1] For example, reagents like DAST (diethylaminosulfur trifluoride) can be unstable at higher temperatures.[1] Ensure your fluorinating agent has not degraded and was handled under appropriate inert conditions.
-
Anhydrous Conditions : The presence of water is a common cause of low yields. Water can react with the fluorinating agent or the substrate, leading to the formation of undesired byproducts, such as alcohols, instead of the fluorinated compound.[2] It is critical to use rigorously dried solvents and glassware.
-
Reaction Temperature : Fluorination reactions can be highly sensitive to temperature. Some reactions require elevated temperatures to proceed, while others may require cooling to prevent decomposition or side reactions.[3] The optimal temperature depends heavily on the substrate and the chosen fluorinating agent.
-
Incompatible Solvents : The choice of solvent is critical for both safety and reactivity.[4] Highly reactive electrophilic agents like Selectfluor can react exothermically and rapidly with common solvents such as DMF, DMSO, or pyridine.[4] Always verify solvent compatibility before setting up a reaction.
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Byproduct formation is a frequent challenge. Common side reactions include hydrolysis, elimination, and reactions with the solvent.
-
Hydrolysis : As mentioned, residual water can hydrolyze starting materials or intermediates, often forming corresponding alcohols.[2] This is particularly problematic in nucleophilic fluorinations using fluoride salts like KF.
-
Elimination Reactions : Depending on the substrate structure, elimination of HF can be a competing reaction, leading to the formation of alkenes. This is a known instability pathway for some β-fluoro carbonyl compounds.[5]
-
Protodemetalation : In metal-catalyzed fluorination reactions, such as those involving palladium or silver, protodemetalation can be a significant side reaction that reduces the yield of the desired aryl fluoride.[6]
-
Solvent Participation : Solvents can participate in the reaction, leading to undesired products. Using a non-reactive, compatible solvent is essential for a clean reaction.[4]
To minimize these side reactions, focus on stringent control of reaction conditions: ensure anhydrous solvents, use an inert atmosphere (e.g., nitrogen or argon), and select a solvent that is known to be compatible with your specific fluorinating agent.[4]
Q3: How do I choose the correct fluorinating agent for my specific transformation?
The choice of fluorinating agent is fundamental and depends on the substrate and the desired transformation. Reagents are broadly classified as nucleophilic (F⁻ source) or electrophilic (F⁺ source).[7][8]
-
Nucleophilic Fluorinating Agents : These reagents, such as KF, CsF, and DAST, are effective for converting alcohols and carbonyls to their fluoro-derivatives or for substituting leaving groups like halides and triflates.[7][8] The reactivity of the fluoride anion can be reduced by hydrogen bonding in protic solvents, so dipolar aprotic solvents like DMF or acetonitrile are typically used.[9]
-
Electrophilic Fluorinating Agents : Reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are used to fluorinate electron-rich centers.[7][10] Selectfluor is a nonvolatile, air- and moisture-stable solid, making it easier and safer to handle than highly reactive gases like elemental fluorine.[7] These are often the reagents of choice for the fluorination of enolates, silyl enol ethers, and activated aromatic rings.
There are now quantitative scales that rank the reactivity of various electrophilic fluorinating agents, which can help guide the selection process beyond simple trial and error.[11]
Q4: My purification process results in a significant loss of my fluorinated product. What are some effective purification strategies?
Purifying fluorinated compounds can be challenging due to their unique physical properties. Standard purification techniques may need optimization.
-
Chromatography : Reverse-phase HPLC and supercritical fluid chromatography are powerful techniques for purifying fluorinated compounds.[12] Standard silica gel chromatography can also be effective, but the choice of eluent is critical.
-
Fluorous Affinity Purification : This technique is highly effective for purifying oligonucleotides and other molecules that have been intentionally tagged with a fluorous "ponytail".[13] The fluorous-tagged molecule is strongly retained on a fluorinated adsorbent, while non-fluorous impurities are washed away.[13]
-
Extraction : Liquid-liquid or solid-phase extraction can be tailored for fluorinated compounds, leveraging their distinct solubility profiles.[12][14]
-
Sublimation : For volatile solid compounds, sublimation can be an effective purification method, particularly for removing non-volatile impurities.[15]
Q5: How can I confirm that my product is correctly fluorinated and assess its purity?
A combination of analytical techniques is necessary to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR is one of the most definitive methods for confirming the presence and chemical environment of fluorine atoms in a molecule.[16] ¹H and ¹³C NMR are also essential for full structural elucidation, paying close attention to the characteristic coupling constants between fluorine and adjacent protons or carbons.
-
Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for detecting fluorinated products and byproducts.[17] High-resolution mass spectrometry (HRMS) can provide an exact mass to confirm the elemental composition.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : For quantifying total fluorine content, especially in complex matrices, ICP-MS is a powerful tool, although direct determination can be challenging due to fluorine's high ionization energy.[16]
Troubleshooting Workflow and Data
Logical Troubleshooting Flowchart
The following diagram outlines a step-by-step process for diagnosing low yields in fluorination reactions.
Caption: A flowchart for troubleshooting low yields in fluorination synthesis.
Conceptual Fluorination Pathways
This diagram illustrates the two primary pathways for introducing fluorine into organic molecules.
Caption: Comparison of Nucleophilic and Electrophilic fluorination strategies.
Data Tables
Table 1: Effect of Water on Nucleophilic Fluorination Yield
This table summarizes the impact of water on the yield of a fluorination reaction of a primary alkyl bromide with KF, mediated by 18-crown-6 in acetonitrile.[2] The presence of water leads to the formation of an alcohol side product, reducing the yield of the desired fluorinated compound.
| Water Concentration (M) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Fluorinated Product (%) | Yield of Alcohol Byproduct (%) |
| 0.05 (from undried solvent) | 4 | 37 | ~25 | ~12 |
| 0.28 | 4 | 42 | ~20 | ~22 |
| 0.56 | 4 | 45 | ~15 | ~30 |
| 0.05 (from undried solvent) | 24 | 90 | ~60 | ~30 |
| 0.28 | 24 | 92 | ~45 | ~47 |
| 0.56 | 24 | 95 | ~30 | ~65 |
Table 2: Optimization of Electrophilic Fluorination Conditions
This table shows the optimization of conditions for the fluorination of an allene substrate using Selectfluor®.[18] Yields were determined by ¹⁹F NMR.
| Entry | Catalyst (mol%) | Amine·HF Ratio | Solvent | Temperature (°C) | Yield (%) |
| 1 | Catalyst A (30) | 1:5.0 | DCM | 25 | 65 |
| 2 | Catalyst B (30) | 1:5.0 | DCM | 25 | 45 |
| 3 | Catalyst A (30) | 1:3.0 | DCM | 25 | 52 |
| 4 | Catalyst A (30) | 1:5.0 | CH₃CN | 25 | 78 |
| 5 | Catalyst A (30) | 1:5.0 | CH₃CN | 40 | 85 |
| 6 | None | 1:5.0 | CH₃CN | 40 | <5 |
Key Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor®
This protocol provides a general method for the fluorination of an activated substrate, such as a β-ketoester, using Selectfluor®.
Materials:
-
Substrate (e.g., β-ketoester)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Anhydrous acetonitrile (CH₃CN)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel with magnetic stirrer
Procedure:
-
Preparation : Dry the reaction flask and magnetic stir bar in an oven at >100 °C overnight and allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition : To the cooled flask, add the substrate (1.0 eq) and dissolve it in anhydrous acetonitrile (concentration typically 0.1-0.5 M).
-
Fluorinating Agent : Under a positive pressure of inert gas, add Selectfluor® (typically 1.1-1.5 eq) to the solution in one portion.[10] Note: For some reactions, slow, portion-wise addition may be necessary to control exotherms.
-
Reaction : Stir the reaction mixture at the desired temperature (ranging from room temperature to 40-80 °C depending on substrate reactivity) and monitor its progress by TLC, LC-MS, or ¹⁹F NMR.[10][18]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of Anhydrous Solvents
Ensuring strictly anhydrous conditions is paramount for the success of most fluorination reactions.[2] This protocol describes the drying of a common solvent, acetonitrile.
Materials:
-
Acetonitrile (HPLC grade)
-
Calcium hydride (CaH₂)
-
Distillation apparatus
-
Inert gas (Argon or Nitrogen)
-
Dry solvent storage vessel (e.g., Straus flask)
Procedure:
-
Pre-drying : To a round-bottom flask, add acetonitrile and calcium hydride (CaH₂). A common ratio is ~20-30 g of CaH₂ per liter of solvent.
-
Refluxing : Fit the flask with a reflux condenser under an inert atmosphere. Gently reflux the acetonitrile over CaH₂ for at least 4 hours (or overnight for best results). This process allows the CaH₂ to react with and remove residual water.
-
Distillation : After refluxing, distill the solvent under a slow stream of inert gas. Collect the distillate in a dry receiving flask. Caution : Do not distill to dryness, as this can concentrate potentially explosive peroxides.
-
Storage : Transfer the freshly distilled, anhydrous acetonitrile to a dry solvent storage flask equipped with a Teflon stopcock or a septum-sealed cap. Store the solvent over activated molecular sieves (3Å or 4Å) to maintain dryness. The solvent should be used within a few weeks of preparation.
References
- 1. Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmtech.com [pharmtech.com]
- 7. mt.com [mt.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 11. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 14. data.epo.org [data.epo.org]
- 15. researchgate.net [researchgate.net]
- 16. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 2-Fluoro-4-methyl-pent-2-enoic acid Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methyl-pent-2-enoic acid. Here, you will find detailed information on identifying and removing common impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process:
-
Horner-Wadsworth-Emmons (HWE) reaction: Synthesis of the precursor, ethyl 2-fluoro-4-methyl-pent-2-enoate, by reacting triethyl 2-fluoro-2-phosphonoacetate with isobutyraldehyde.
-
Hydrolysis: Conversion of the resulting ethyl ester to the final carboxylic acid.
Q2: What are the potential impurities I should be aware of during this synthesis?
Impurities can arise from both the HWE reaction and the subsequent hydrolysis step. A summary of potential impurities is provided in the table below.
Q3: How can I identify these impurities in my sample?
A combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for comprehensive impurity profiling.
Q4: What are the general strategies for purifying the final product?
Purification can typically be achieved through a combination of aqueous extraction, column chromatography, and potentially crystallization. The choice of method will depend on the specific impurities present.
Q5: Is the stereochemistry of the double bond a concern?
Yes, the Horner-Wadsworth-Emmons reaction can produce both the desired E-isomer and the undesired Z-isomer of the alpha-fluoro unsaturated ester.[1] The ratio of these isomers can be influenced by reaction conditions.[2] Subsequent purification steps may be necessary to isolate the desired isomer.
Troubleshooting Guide
Issue 1: Identification of Impurities
The synthesis of this compound can lead to several potential impurities. Below is a summary of these impurities and their characteristics.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| Isobutyraldehyde | C₄H₈O | 72.11 | Unreacted starting material from HWE reaction |
| Triethyl 2-fluoro-2-phosphonoacetate | C₈H₁₆FO₅P | 258.18 | Unreacted starting material from HWE reaction |
| Diethyl phosphate | C₄H₁₁O₄P | 154.10 | Byproduct of the HWE reaction[2][3] |
| Ethyl 2-fluoro-4-methyl-pent-2-enoate (E/Z isomers) | C₈H₁₃FO₂ | 160.19 | Unreacted precursor from hydrolysis, potential for both isomers[4] |
| This compound (Z-isomer) | C₆H₉FO₂ | 132.13 | Isomeric impurity of the final product |
| Ethyl 2-fluoro-3-hydroxy-4-methylpentanoate | C₈H₁₅FO₃ | 178.20 | Potential byproduct from Michael addition of water during hydrolysis |
Issue 2: Analytical Methodologies for Impurity Detection
Below are detailed protocols for the identification and quantification of impurities using various analytical techniques.
A reverse-phase HPLC method can be employed for the analysis of the final product and related acidic and ester impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid can be used instead of phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Elution Profile: Impurities will have different retention times based on their polarity. The ester precursor will be less polar and have a longer retention time than the carboxylic acid product.
GC-MS is suitable for analyzing the volatile components of the reaction mixture, particularly after derivatization of the carboxylic acid to its methyl ester.
-
Derivatization: Convert the carboxylic acid to its methyl ester using a suitable reagent like diazomethane or trimethylsilyldiazomethane for better volatility and chromatographic performance.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate components with different boiling points.
-
Ionization: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Expected Fragmentation: The mass spectra will show characteristic fragmentation patterns for the target compound and its impurities, allowing for their identification. For instance, esters will often show fragments corresponding to the loss of the alkoxy group.
¹H and ¹⁹F NMR are powerful tools for structural elucidation and impurity identification.
-
¹H NMR: Can be used to identify signals from unreacted starting materials and byproducts. The chemical shifts and coupling constants will be indicative of the different molecular structures.
-
¹⁹F NMR: This is particularly useful for identifying fluorinated impurities. The target compound and any fluorinated byproducts will have distinct chemical shifts in the ¹⁹F NMR spectrum. Trifluoroacetic acid can be used as an internal standard for quantification.
Issue 3: Purification of this compound
The following is a general workflow for the purification of the final product.
Detailed Experimental Protocols
Synthesis of Ethyl 2-fluoro-4-methyl-pent-2-enoate (Horner-Wadsworth-Emmons Reaction)
This protocol outlines the synthesis of the ester precursor.
Hydrolysis of Ethyl 2-fluoro-4-methyl-pent-2-enoate
This protocol describes the conversion of the ester to the final carboxylic acid.
Logical Relationships in Impurity Formation
The following diagram illustrates the relationship between the synthetic steps and the potential impurities that can be generated.
References
Technical Support Center: Scaling Up the Production of 2-Fluoro-4-methyl-pent-2-enoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Fluoro-4-methyl-pent-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: While specific literature on the scaled-up synthesis of this compound is limited, analogous alpha-fluoro unsaturated carboxylic acids are commonly synthesized via two primary routes:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method involves the reaction of a fluorinated phosphonate ester (e.g., triethyl 2-fluoro-2-(phosphono)acetate) with isobutyraldehyde in the presence of a base. This route often provides good control over the stereochemistry of the resulting alkene.
-
Wittig Reaction: A classic approach using a fluorinated phosphorane (ylide) with isobutyraldehyde. The choice of the ylide and reaction conditions is crucial for achieving high yields and the desired stereoselectivity.
Q2: How can I control the E/Z stereoselectivity of the double bond during the synthesis?
A2: Achieving high stereoselectivity is a common challenge in the synthesis of fluoroalkenes.[1][2][3][4][5] For the Horner-Wadsworth-Emmons approach, the choice of base and reaction solvent can significantly influence the E/Z ratio. For instance, using sodium hydride in tetrahydrofuran often favors the formation of the (Z)-isomer. For the Wittig reaction, stabilized ylides tend to yield the (E)-isomer, while unstabilized ylides favor the (Z)-isomer. Careful optimization of reaction conditions is essential to obtain the desired stereoisomer.
Q3: What are the primary challenges in purifying this compound?
A3: The purification of fluorinated organic compounds can be challenging due to their unique physical properties.[6] Common issues include:
-
Formation of stubborn emulsions during aqueous workups.
-
Difficulty in separating the product from unreacted starting materials or byproducts due to similar polarities.
-
Potential for decomposition or isomerization during distillation if the compound is thermally sensitive.
Column chromatography using silica gel is a common purification method. In some cases, crystallization may be a viable and scalable purification strategy. The use of fluorous-phase tags and extraction is another advanced technique for purifying highly fluorinated compounds.[6]
Q4: What are the key safety precautions to consider when working with fluorinating agents?
A4: The synthesis of the necessary fluorinated starting materials may involve hazardous reagents. It is crucial to follow strict safety protocols. Many fluorinating agents are toxic, corrosive, and react violently with water.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature. - Inactive reagents. | - Monitor the reaction progress using techniques like TLC, GC, or NMR. - Ensure all reagents and solvents are pure and dry. - Optimize the reaction temperature; some fluorination reactions are highly exothermic. - Verify the activity of the base and other reagents. |
| Poor Stereoselectivity (E/Z Mixture) | - Inappropriate choice of base or solvent. - Reaction temperature is too high. - Isomerization during workup or purification. | - Screen different bases (e.g., NaH, KHMDS, n-BuLi) and solvents (e.g., THF, DME, toluene). - Run the reaction at a lower temperature. - Perform the workup and purification at a lower temperature and avoid acidic or basic conditions that could promote isomerization. |
| Formation of Significant Byproducts | - Side reactions such as polymerization or elimination.[8] - Reaction with residual water or oxygen. | - Ensure an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. - Use anhydrous solvents and reagents. - Add radical inhibitors if polymerization is suspected. |
| Difficult Purification | - Product co-elutes with impurities during chromatography. - Product is an oil and does not crystallize. | - Optimize the chromatography conditions (e.g., try different solvent systems or stationary phases). - Consider derivatization to a solid ester, purification by crystallization, and subsequent hydrolysis. - Explore alternative purification techniques like preparative HPLC. |
Experimental Protocols
Proposed Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization for scaled-up production.
Materials:
-
Triethyl 2-fluoro-2-(phosphono)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Isobutyraldehyde
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sodium hydride to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Deprotonation: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully add anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Slowly add a solution of triethyl 2-fluoro-2-(phosphono)acetate in anhydrous THF to the sodium hydride suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and slowly add isobutyraldehyde.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Workup: Acidify the mixture with 1 M HCl. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Hydrolysis (if starting from the ester): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures, such as treatment with lithium hydroxide in a mixture of THF and water.
Data Presentation
Table 1: Representative Yields and Stereoselectivities for Analogous Fluoroalkene Syntheses
| Reaction Type | Fluorinated Reagent | Aldehyde/Ketone | Base/Solvent | Yield (%) | E/Z Ratio | Reference |
| HWE | Triethyl 2-fluoro-2-(phosphono)acetate | Benzaldehyde | NaH / THF | 85 | >95:5 (Z) | Inferred from[9] |
| Wittig | (Fluoromethylene)triphenylphosphorane | Cyclohexanone | n-BuLi / THF | 70 | 80:20 | Inferred from general Wittig literature |
| Au(I)-catalyzed Hydrofluorination | N/A (alkyne starting material) | N/A | Et₃N·3HF | 57-69 | >50:1 (Z) | [4] |
Visualizations
Proposed Synthesis Pathway
References
- 1. A practical route for the highly stereoselective synthesis of tetrasubstituted fluoroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and reactions of alpha-fluoro carboxylic acid derivatives - ProQuest [proquest.com]
Technical Support Center: Catalyst Selection for 2-Fluoro-4-methyl-pent-2-enoic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2-Fluoro-4-methyl-pent-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound and its esters?
A1: The most prevalent and effective method for synthesizing this compound and its esters is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4][5][6] This reaction involves the condensation of an α-fluoro-α-phosphonoacetate ester with isobutyraldehyde. Organocatalytic methods and palladium-catalyzed cross-coupling reactions also offer viable synthetic routes, particularly for enantioselective synthesis.[7][8][9][10][11]
Q2: Which catalysts are recommended for the Horner-Wadsworth-Emmons synthesis of this compound esters?
A2: For the HWE synthesis, the choice of base is the critical catalytic component. Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used to deprotonate the phosphonate reagent.[5] For base-sensitive substrates, weaker bases such as 1,8-diazabicycloundec-7-ene (DBU) or Hünig's base can be employed in the presence of Lewis acid additives like lithium chloride (LiCl).[5]
Q3: How can I achieve high E/Z selectivity in the synthesis of this compound esters?
A3: The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions and the nature of the phosphonate reagent. Generally, using phosphonates with simple alkoxy groups and sodium or lithium counterions favors the formation of the E-isomer.[1][3] For enhanced Z-selectivity, modified phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or aryloxy groups (Still-Gennari and Ando modifications, respectively), are effective.[5]
Q4: Are there catalytic methods for the asymmetric hydrogenation of this compound?
A4: While specific examples for this compound are not abundant in the literature, asymmetric hydrogenation of similar α,β-unsaturated carboxylic acids is well-established. Chiral transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine ligands, are the catalysts of choice for such transformations.
Q5: What are the potential applications of palladium-catalyzed cross-coupling reactions for this molecule?
A5: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Hiyama couplings, can be employed to introduce various substituents at the β-position of the pentenoic acid backbone, assuming a suitable precursor is used.[8][9][12] These reactions are valuable for creating derivatives with diverse functionalities.
Troubleshooting Guides
Horner-Wadsworth-Emmons Reaction Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete deprotonation of the phosphonate reagent. | Use a stronger base (e.g., NaH, LDA) or increase the reaction temperature. Ensure anhydrous reaction conditions. |
| Steric hindrance from the aldehyde or phosphonate. | Consider a less bulky phosphonate reagent if possible. | |
| Side reactions of the aldehyde (e.g., self-condensation). | Add the aldehyde slowly to the reaction mixture at a low temperature. | |
| Poor E/Z Selectivity | Inappropriate base or reaction conditions. | For E-selectivity, use NaH or Li-bases. For Z-selectivity, employ Still-Gennari or Ando phosphonates.[5] |
| Reaction temperature is too high, leading to equilibration. | Run the reaction at a lower temperature (e.g., -78 °C to 0 °C). | |
| Difficult Product Purification | The phosphate byproduct is not fully removed. | Perform multiple aqueous extractions to remove the water-soluble phosphate byproduct.[3][5] |
| Formation of closely related byproducts. | Optimize reaction conditions for higher selectivity. Employ careful column chromatography for purification. |
Asymmetric Hydrogenation Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Enantioselectivity | Ineffective chiral ligand. | Screen a variety of chiral phosphine ligands with different electronic and steric properties. |
| Catalyst poisoning. | Ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). | |
| Incorrect solvent or pressure. | Optimize the solvent system and hydrogen pressure as these can significantly impact enantioselectivity. | |
| Incomplete Reaction | Inactive catalyst. | Use a freshly prepared catalyst or ensure the catalyst is properly activated. |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure and/or extend the reaction time. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Fluoro-4-methyl-pent-2-enoate via Horner-Wadsworth-Emmons Reaction
Materials:
-
Triethyl 2-fluoro-2-phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Isobutyraldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl 2-fluoro-2-phosphonoacetate (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add isobutyraldehyde (1.2 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ethyl 2-fluoro-4-methyl-pent-2-enoate.
Expected Data:
-
Yield: 75-85%
-
¹H NMR (CDCl₃, 400 MHz): δ 6.20 (d, J=24.0 Hz, 1H), 4.25 (q, J=7.2 Hz, 2H), 2.80-2.70 (m, 1H), 1.30 (t, J=7.2 Hz, 3H), 1.10 (d, J=6.8 Hz, 6H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.5 (d, J=33.0 Hz), 155.0 (d, J=250.0 Hz), 115.0 (d, J=15.0 Hz), 61.5, 30.0 (d, J=5.0 Hz), 21.5, 14.0.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -120.0 (d, J=24.0 Hz).
Note: The provided NMR data is a representative example for a similar compound and may vary slightly for the specific target molecule.[13]
Visualizations
Caption: Horner-Wadsworth-Emmons reaction workflow for the synthesis of ethyl 2-fluoro-4-methyl-pent-2-enoate.
Caption: Troubleshooting logic for addressing low yields in the Horner-Wadsworth-Emmons reaction.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. New Reaction Mode of the Horner-Wadsworth-Emmons Reaction for the Preparation of α-Fluoro-α,β-unsaturated Esters | Semantic Scholar [semanticscholar.org]
- 7. Palladium-Catalyzed Enantioselective Csp3–Csp3 Cross-Coupling for the Synthesis of (Poly)fluorinated Chiral Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Managing hazardous byproducts of 2-Fluoro-4-methyl-pent-2-enoic acid synthesis
Technical Support Center: Synthesis of 2-Fluoro-4-methyl-pent-2-enoic acid
Disclaimer: The synthesis of this compound is not widely documented in publicly available literature. The following troubleshooting guide and FAQs are based on general synthetic methodologies for α-fluoro-α,β-unsaturated carboxylic acids. The hazardous byproducts and management strategies discussed are predicted based on common reaction pathways used for similar molecules, such as the Horner-Wadsworth-Emmons reaction and electrophilic fluorination. Researchers should always perform a thorough risk assessment before commencing any new experimental procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most likely hazardous byproducts in the synthesis of this compound?
A1: Based on common synthetic routes, the primary hazardous byproducts are likely to be:
-
Pyrophoric Reagents (Unreacted): Strong bases such as organolithium reagents (n-BuLi, t-BuLi) or sodium hydride (NaH) are often used and can ignite spontaneously on contact with air or moisture.[1][2][3]
-
Corrosive Fluorinating Agent Byproducts: Depending on the fluorinating agent used, corrosive and toxic byproducts like hydrogen fluoride (HF) can be generated.[4][5]
-
Organophosphorus Compounds: If a Horner-Wadsworth-Emmons (HWE) approach is used, water-soluble dialkylphosphate salts are generated as byproducts.[6][7]
-
Reactive Quenching Products: The reaction of pyrophoric materials with quenching agents can generate flammable gases (e.g., hydrogen from NaH and water).
Q2: I am using an electrophilic fluorinating agent like Selectfluor™. What are the main safety concerns?
A2: While Selectfluor™ is considered one of the safer electrophilic fluorinating agents, it is a powerful oxidant and requires careful handling.[8] Key concerns include:
-
Solvent Incompatibility: Selectfluor™ can react rapidly and exothermically with certain common laboratory solvents such as DMF, pyridine, and DMSO.[9]
-
Byproduct Generation: The reaction will produce amine-containing byproducts that need to be appropriately managed.[5]
-
Aqueous Workup: Care must be taken during aqueous workup to control the quench of any unreacted reagent.
Q3: How should I dispose of organophosphorus byproducts from a Horner-Wadsworth-Emmons (HWE) reaction?
A3: The dialkylphosphate salt byproduct from an HWE reaction is typically water-soluble and can be removed via aqueous extraction.[6] This aqueous layer should be treated as phosphorus-containing chemical waste and disposed of according to your institution's hazardous waste guidelines. Do not pour it down the drain. While less toxic than many other organophosphorus compounds, accumulation in the environment should be avoided.[10]
Q4: My reaction is sensitive to water. How do I safely handle and quench pyrophoric bases like organolithiums?
A4: All glassware must be oven- or flame-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2] Solvents must be anhydrous. To quench unused organolithium reagents, slowly add the pyrophoric solution to a cooled (ice bath) and stirred solution of a less reactive alcohol like isopropanol, diluted with an inert solvent like heptane or toluene.[1][11] Once the initial vigorous reaction has subsided, methanol can be added, followed by a slow addition of water to ensure complete quenching.[1]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in HWE reaction | 1. Incomplete deprotonation of the phosphonate reagent. 2. Aldehyde/ketone starting material is old or degraded. 3. Reaction conditions are not anhydrous. | 1. Ensure the base is active and used in the correct stoichiometry. Consider a stronger base if necessary. 2. Use freshly distilled or purified aldehyde/ketone. 3. Ensure all glassware is thoroughly dried and solvents are anhydrous. |
| Formation of multiple unidentified byproducts in fluorination step | 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of the fluorinating agent. 3. Incompatible solvent. | 1. Run the reaction at a lower temperature. 2. Carefully titrate the starting material and use the precise amount of fluorinating agent. 3. Verify solvent compatibility with the chosen fluorinating agent. Acetonitrile is often a suitable choice for reagents like Selectfluor™.[9] |
| Violent or uncontrollable reaction during quenching | 1. Quenching agent was added too quickly. 2. The reaction mixture was not sufficiently cooled. 3. Water was used as the initial quenching agent for a highly reactive species (e.g., t-BuLi). | 1. Always add the quenching agent slowly and dropwise. 2. Use an ice bath or dry ice/acetone bath to maintain a low temperature during the quench.[12] 3. For highly reactive pyrophoric materials, begin quenching with a less reactive proton source like isopropanol before introducing methanol and then water.[11][12] |
| Product is contaminated with phosphorus-containing impurities | Incomplete removal of the phosphate byproduct from an HWE reaction. | Perform additional aqueous extractions during the workup. The dialkylphosphate salt is water-soluble and should be effectively removed with repeated washes.[6] |
Data on Common Hazardous Reagents and Byproducts
| Substance | Class | Primary Hazard(s) | Recommended Quenching Agent(s) | Notes |
| n-Butyllithium (n-BuLi) | Organolithium Reagent | Pyrophoric, Corrosive | Isopropanol, followed by Methanol, then Water[1] | Reacts violently with water. Must be handled under an inert atmosphere. |
| Sodium Hydride (NaH) | Metal Hydride | Flammable, Water-Reactive | Isopropanol, followed by Methanol, then Water | Reacts with water to produce flammable hydrogen gas. Often supplied as a mineral oil dispersion. |
| Selectfluor™ (F-TEDA-BF₄) | Electrophilic Fluorinating Agent | Oxidizer | Aqueous sodium bisulfite solution | Relatively stable and easy to handle, but incompatible with solvents like DMF and DMSO.[8][9] |
| Hydrogen Fluoride (HF) | Acid Halide | Highly Toxic, Corrosive | Calcium gluconate (for skin contact), aqueous base (e.g., NaHCO₃) for neutralization | Can be a byproduct of some fluorination reactions.[4] Requires specialized handling procedures and PPE. |
| Dialkylphosphate Salts | Organophosphorus Byproduct | Environmental | Water (for extraction) | Byproduct of HWE reaction.[6] Dispose of as phosphorus-containing waste. |
Experimental Protocols
Protocol 1: General Procedure for Quenching Pyrophoric Organolithium Reagents
-
Preparation: In a fume hood, prepare a separate flask equipped with a magnetic stirrer and an inert gas inlet. This flask should be large enough to accommodate both the quenching solution and the volume of the organolithium reagent to be quenched.
-
Dilution: Add an unreactive, anhydrous solvent (e.g., heptane or toluene) to the quenching flask. The volume should be sufficient to significantly dilute the organolithium reagent.
-
Cooling: Cool the quenching flask to 0 °C using an ice-water bath.
-
Initial Quench: Slowly and dropwise, add isopropanol to the stirred solvent in the quenching flask.[1]
-
Addition of Pyrophoric Reagent: Using a cannula or syringe, slowly transfer the unused organolithium reagent from your reaction vessel into the cooled isopropanol/solvent mixture. Maintain a slow addition rate to control the exotherm and any gas evolution.
-
Secondary Quench: Once the addition of the organolithium reagent is complete and the initial vigorous reaction has ceased, slowly add methanol.
-
Final Quench: After the reaction with methanol subsides, slowly and carefully add water to ensure all reactive material is destroyed.
-
Neutralization and Disposal: Allow the mixture to warm to room temperature. Neutralize the solution with a weak acid (e.g., citric or acetic acid) if necessary.[11] Dispose of the resulting solution as hazardous waste according to institutional protocols.
Protocol 2: Management of Horner-Wadsworth-Emmons (HWE) Byproducts
-
Reaction Workup: After the HWE reaction is complete, cool the reaction mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the desired organic product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separation of Byproduct: The water-soluble dialkylphosphate byproduct will partition into the aqueous layer.[6] Separate the organic layer.
-
Washing: Wash the organic layer two to three more times with water, followed by a wash with brine to remove residual water-soluble impurities and water.
-
Waste Handling: Collect all aqueous layers. This solution contains the phosphate byproduct and should be labeled as "Aqueous Phosphorus-Containing Waste" and disposed of according to your institution's guidelines.
Visualizations
Caption: General workflow for managing hazardous byproducts.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 5. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. SelectFluor - Enamine [enamine.net]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. Phosphorus recovery and recycling – closing the loop - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01150A [pubs.rsc.org]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. epfl.ch [epfl.ch]
Validation & Comparative
Comparative Analysis of 2-Fluoro-4-methyl-pent-2-enoic Acid and Analogs: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Fluoro-4-methyl-pent-2-enoic acid and its structurally similar counterparts, focusing on the impact of fluorination on potential biological activities. Due to the limited publicly available experimental data for this compound, this document synthesizes known information on its analogs and provides standardized experimental protocols for future comparative studies.
Introduction and Compound Structures
Short-chain fatty acids and their derivatives are of significant interest in drug discovery due to their roles in various physiological and pathological processes. The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance their biological activity[1]. This guide examines this compound in the context of its non-fluorinated and perfluorinated analogs to postulate on its potential therapeutic relevance.
-
This compound (Target Compound): A monounsaturated, short-chain fatty acid analog featuring a fluorine atom at the C2 position. While specific biological data is scarce, its structure suggests potential antimicrobial and anti-inflammatory properties[1].
-
4-Methyl-pent-2-enoic acid (Non-fluorinated Analog): The direct non-fluorinated counterpart to the target compound. It is classified as a methyl-branched fatty acid and is known for its use as a flavoring agent[2][3]. Derivatives of this structure have demonstrated antibacterial activity.
-
Perfluoro(4-methylpent-2-enoic acid) (Perfluorinated Analog): A heavily fluorinated version of the core structure. It is used industrially as a surfactant and in surface treatments, reflecting the significant change in properties due to extensive fluorination[4][5].
Comparative Data Overview
| Parameter | This compound | 4-Methyl-pent-2-enoic acid | Perfluoro(4-methylpent-2-enoic acid) |
| Molecular Formula | C₆H₉FO₂ | C₆H₁₀O₂ | C₆HF₉O₂ |
| Molecular Weight | 132.13 g/mol | 114.14 g/mol | 276.06 g/mol |
| Known Biological Activity | Potential antimicrobial & anti-inflammatory[1] | Antibacterial (derivatives) | Potential toxicity as a PFAS compound[6] |
| Antimicrobial (MIC) | Data not available | 2-4 µg/mL (for derivatives against S. aureus) | Data not available |
| Anti-inflammatory (IC₅₀) | Data not available | Data not available | Data not available |
| Primary Use/Application | Research | Flavoring agent[2] | Surfactant, surface treatments[4][5] |
Potential Mechanisms and Signaling Pathways
Based on the structures of the compounds and the known activities of similar molecules, several biological pathways are of interest for investigation.
3.1. Anti-inflammatory Action via NF-κB Signaling
Many anti-inflammatory compounds exert their effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of IκBα and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Small molecule inhibitors can interfere with this pathway at various stages, reducing the inflammatory response.
3.2. Antimicrobial Action via Cell Wall Synthesis Inhibition
A common mechanism for antibacterial agents is the inhibition of peptidoglycan synthesis, which is essential for the integrity of the bacterial cell wall. This process involves several enzymatic steps, including the formation of precursor units in the cytoplasm and their transport across the cell membrane, followed by polymerization (transglycosylation) and cross-linking (transpeptidation) by penicillin-binding proteins (PBPs). Inhibition of any of these steps leads to a weakened cell wall and eventual cell lysis.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. pnas.org [pnas.org]
- 4. NF-kB pathway: Significance and symbolism [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 2-Fluoro-4-methyl-pent-2-enoic Acid Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-Fluoro-4-methyl-pent-2-enoic acid derivatives, with a focus on their potential as anticancer agents. Due to the limited availability of direct experimental data on this specific class of compounds, this document leverages data from structurally and functionally analogous molecules to provide a comprehensive and objective comparison with established alternatives. The information presented herein is intended to guide further research and development in this promising area of medicinal chemistry.
Executive Summary
Derivatives of this compound represent a novel class of compounds with potential therapeutic applications. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] While specific data on this exact derivative is emerging, research on analogous fluorinated compounds, such as fluorinated fatty acid amides and derivatives of flurbiprofen, a 2-fluoro-arylpropionic acid, suggests significant antiproliferative and anti-inflammatory properties. This guide compares the performance of a representative flurbiprofen derivative against standard colorectal cancer chemotherapy agents, details relevant experimental protocols, and visualizes a potential mechanism of action.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity of a structurally related flurbiprofen derivative against a cancer cell line and compares it with standard chemotherapeutic agents used in the treatment of colorectal cancer. It is important to note that the data for the flurbiprofen derivative is on a different cell line (L929) and represents a concentration causing growth inhibition rather than a direct IC50 value. This comparison is for illustrative purposes to highlight the potential efficacy range.
| Compound | Cell Line | IC50 / Effective Concentration | Mechanism of Action |
| Flurbiprofen Nitroxybutyl Ester | L929 | 100 µM (inhibits cell growth) | Inhibition of NF-κB activity |
| 5-Fluorouracil (5-FU) | HCT-116 | ~3-10 µM | Inhibition of thymidylate synthase, DNA/RNA damage |
| Oxaliplatin | HCT-116 | ~1-5 µM | DNA cross-linking, inhibition of DNA replication |
| Irinotecan | HCT-116 | ~10-50 µM | Topoisomerase I inhibition, DNA strand breaks |
Experimental Protocols
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of new chemical entities.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 human colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) and the reference drugs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: NF-κB Inhibition Assay (Reporter Gene Assay)
This assay determines if a compound can inhibit the activity of the transcription factor NF-κB, which plays a key role in inflammation and cancer cell survival.
Principle: A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing NF-κB binding sites. If NF-κB is activated, it binds to the promoter and drives the expression of the reporter gene, which produces a measurable signal. A decrease in the signal in the presence of the test compound indicates inhibition of the NF-κB pathway.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the NF-κB reporter construct.
-
Compound Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, treat the cells with the test compound at various concentrations for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Compare the reporter activity in compound-treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.
Mandatory Visualization
Caption: Experimental workflow for evaluating the anticancer properties of novel compounds.
Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.
References
Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-4-methyl-pent-2-enoic Acid Analogs as Cyclooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs of 2-Fluoro-4-methyl-pent-2-enoic acid, with a focus on their inhibitory activity against cyclooxygenase (COX) enzymes. The information presented is intended to inform drug discovery and development efforts in the field of anti-inflammatory agents.
Introduction
This compound is an unsaturated carboxylic acid containing a fluorine atom, a structural feature known to modulate the biological activity of molecules. Its analogs are of interest as potential anti-inflammatory agents due to their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX enzymes. The COX enzymes, COX-1 and COX-2, are key mediators of inflammation through the production of prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize side effects. This guide explores how structural modifications to the this compound scaffold can influence inhibitory potency and selectivity against COX-1 and COX-2.
Structure-Activity Relationship of Fluorinated Carboxylic Acid Analogs
| Compound ID | Structure (R-group modification) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1 | This compound | Data not available | Data not available | Data not available |
| 2a | Phenylacetic acid | >100 | 15 | >6.7 |
| 2b | α-Fluoro-phenylacetic acid | >100 | 5 | >20 |
| 3a | Ibuprofen | 3.1[1] | 1.2[1] | 2.6 |
| 3b | Fluorinated Ibuprofen analog | Data not available | Data not available | Data not available |
| 4a | Indomethacin | 0.01 | 0.06 | 0.17 |
| 4b | Indomethacin amide derivative | 4.4 | 0.01 | 440 |
Key Observations:
-
α-Fluorination: The introduction of a fluorine atom at the α-position of the carboxylic acid, as seen in the comparison between Phenylacetic acid (2a) and its α-fluoro analog (2b), can increase the inhibitory potency against COX-2. This is likely due to the electron-withdrawing nature of fluorine, which can affect the acidity of the carboxylic acid and its interaction with the enzyme's active site.
-
Carboxylic Acid Modification: Modification of the carboxylic acid moiety, for instance by converting it to an amide as in the case of Indomethacin (4a) and its derivative (4b), can dramatically shift the selectivity towards COX-2 inhibition.[2] This highlights the critical role of the carboxylate group in binding to the COX active site and how its modification can exploit differences between the COX-1 and COX-2 isoforms.
-
General Trends for COX-2 Selectivity: For many classes of COX-2 inhibitors, the presence of specific substituents on an aromatic ring is crucial for achieving high selectivity. While this compound is an aliphatic structure, SAR principles from aromatic COX-2 inhibitors, such as the importance of a sulfonamide or a similar group to interact with the side pocket of the COX-2 active site, could be explored in future analog designs.
Mechanism of Action: COX Inhibition Signaling Pathway
The primary mechanism of action for this compound analogs as anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) enzymes. This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX pathway by this compound analogs.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (analogs of this compound)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer
-
Colorimetric or fluorometric detection kit
-
Microplate reader
Procedure:
-
Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions. Further dilute the stock solutions with the assay buffer to achieve a range of desired concentrations.
-
Enzyme and Substrate Preparation: Prepare working solutions of COX-1 and COX-2 enzymes and arachidonic acid in Tris-HCl buffer according to the manufacturer's instructions of the detection kit.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 10 minutes).
-
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric method as per the kit instructions. The signal is inversely proportional to the COX inhibitory activity of the compound.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion
The structure-activity relationship of this compound analogs is a promising area for the development of novel anti-inflammatory agents. Based on the analysis of related compounds, the introduction of fluorine and modifications to the carboxylic acid moiety are key strategies for enhancing COX-2 inhibitory potency and selectivity. The provided experimental protocol for in vitro COX inhibition assays offers a standardized method for evaluating the efficacy of newly synthesized analogs. Future research should focus on synthesizing and testing a broader range of analogs to establish a more detailed and quantitative SAR, which will be instrumental in designing potent and selective COX-2 inhibitors with improved therapeutic profiles.
References
Comparing the efficacy of different synthetic routes to 2-Fluoro-4-methyl-pent-2-enoic acid
A comprehensive comparison of plausible synthetic routes to 2-Fluoro-4-methyl-pent-2-enoic acid is presented for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for the synthesis of this specific molecule, this guide outlines three logical synthetic pathways based on well-established chemical transformations. The efficacy of each route is evaluated based on the expected yield, reagent availability and toxicity, and overall process complexity.
Route A: Direct Electrophilic Fluorination of a Precursor
This approach involves the synthesis of the non-fluorinated analog, ethyl 4-methyl-pent-2-enoate, followed by direct introduction of the fluorine atom at the α-position.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-methyl-pent-2-enoate via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. In this step, a phosphonate-stabilized carbanion reacts with an aldehyde to predominantly form an E-alkene.
-
To a solution of triethyl phosphonoacetate in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added at 0°C to generate the phosphonate carbanion.
-
Isobutyraldehyde is then added dropwise to the reaction mixture, which is subsequently allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield ethyl 4-methyl-pent-2-enoate.
Step 2: α-Fluorination of Ethyl 4-methyl-pent-2-enoate
Electrophilic fluorinating agents can be used to introduce a fluorine atom at the α-position of the α,β-unsaturated ester. This often proceeds through an enol or enolate intermediate.
-
The ethyl 4-methyl-pent-2-enoate is dissolved in a suitable solvent (e.g., acetonitrile).
-
An electrophilic fluorinating agent, such as Selectfluor®, is added to the solution. The reaction may be performed in the presence of a Lewis acid or a base to facilitate the formation of the reactive intermediate.
-
The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed.
-
The solvent is removed, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
Step 3: Hydrolysis of Ethyl 2-Fluoro-4-methyl-pent-2-enoate
The final step is the hydrolysis of the ester to the carboxylic acid.
-
The ethyl 2-fluoro-4-methyl-pent-2-enoate is dissolved in a mixture of an alcohol (e.g., ethanol) and water.
-
An excess of a base, such as sodium hydroxide or lithium hydroxide, is added, and the mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete.
-
The reaction mixture is cooled, and the alcohol is removed under reduced pressure.
-
The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield this compound.
Logical Workflow for Route A
Caption: Synthetic pathway for Route A.
Route B: Synthesis from a β-Keto Ester Intermediate
This pathway involves the synthesis of a β-keto ester, followed by α-fluorination, reduction, and dehydration.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-methyl-3-oxopentanoate
This β-keto ester can be synthesized via a Claisen condensation or related reactions. A plausible method involves the acylation of the enolate of ethyl acetate with isobutyryl chloride.
-
A strong base, such as lithium diisopropylamide (LDA), is prepared in situ by adding n-butyllithium to diisopropylamine in THF at low temperature (e.g., -78°C).
-
Ethyl acetate is added dropwise to the LDA solution to form the lithium enolate.
-
Isobutyryl chloride is then added to the enolate solution.
-
The reaction is quenched, and the product is worked up and purified as described in Route A, Step 1.
Step 2: α-Fluorination of Ethyl 4-methyl-3-oxopentanoate
The α-position of the β-keto ester is readily fluorinated using an electrophilic fluorine source.
-
Ethyl 4-methyl-3-oxopentanoate is dissolved in a suitable solvent.
-
An electrophilic fluorinating agent like Selectfluor® is added. The reaction is often carried out at room temperature.
-
Work-up and purification are performed as in Route A, Step 2, to yield ethyl 2-fluoro-4-methyl-3-oxopentanoate.
Step 3: Reduction of the Ketone
The keto group is selectively reduced to a hydroxyl group using a mild reducing agent.
-
Ethyl 2-fluoro-4-methyl-3-oxopentanoate is dissolved in a solvent like methanol or ethanol.
-
A reducing agent, such as sodium borohydride (NaBH₄), is added in portions at 0°C.
-
The reaction is stirred until complete, then quenched, and the product, ethyl 2-fluoro-3-hydroxy-4-methylpentanoate, is extracted and purified.
Step 4: Dehydration and Hydrolysis
The β-hydroxy-α-fluoro ester is dehydrated to introduce the double bond, followed by hydrolysis of the ester.
-
The hydroxy ester is treated with an acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydroxide) and heated to induce dehydration. The dehydration of aldol products is a standard transformation[1][2][3][4].
-
The resulting α,β-unsaturated ester is then hydrolyzed as described in Route A, Step 3 to afford the final product.
Logical Workflow for Route B
Caption: Synthetic pathway for Route B.
Route C: Aldol-Type Condensation with a Fluorinated Building Block
This route builds the carbon skeleton with the fluorine atom already in place, using a Reformatsky or similar aldol-type reaction.
Experimental Protocol
Step 1: Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester[5][6][7][8]. A variation using an α-fluoro-α-halo ester is a plausible approach.
-
Activated zinc dust is suspended in an anhydrous solvent like THF.
-
A mixture of isobutyraldehyde and an ester of a bromo- or iodofluoroacetic acid (e.g., ethyl bromofluoroacetate) is added dropwise to the zinc suspension.
-
The reaction mixture is heated to initiate the reaction and then stirred until completion.
-
The reaction is quenched with an acidic aqueous solution, and the product, ethyl 2-fluoro-3-hydroxy-4-methylpentanoate, is extracted and purified. This reaction can provide α-fluoro-β-hydroxy esters[9][10].
Step 2: Dehydration and Hydrolysis
This step is analogous to Step 4 in Route B.
-
The resulting β-hydroxy-α-fluoro ester is dehydrated under acidic or basic conditions to introduce the double bond.
-
The ester is then hydrolyzed to the carboxylic acid as described in Route A, Step 3.
Logical Workflow for Route C
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
Purity Assessment of Synthesized 2-Fluoro-4-methyl-pent-2-enoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity assessment of synthesized 2-Fluoro-4-methyl-pent-2-enoic acid, a molecule of interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. As α,β-unsaturated carboxylic acids are known to be reactive, the addition of a fluorine atom at the α-position can modulate this reactivity, making it a valuable scaffold for designing enzyme inhibitors, particularly for serine proteases.
This document outlines a plausible synthetic route, discusses potential impurities, and details analytical methodologies for purity determination. Furthermore, it compares the target compound with two alternatives: its non-fluorinated counterpart, 4-methyl-pent-2-enoic acid, and another fluorinated analogue, ethyl 2-fluoro-4-methyl-pent-2-enoate, to highlight the impact of the fluorine atom and the carboxylic acid versus ester functionality on analytical behavior.
Synthesis and Potential Impurities
A common and effective method for the synthesis of α-fluoro-α,β-unsaturated esters is the Reformatsky reaction.[1][2][3][4][5] This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of metallic zinc.[2][6][7] For the synthesis of the ethyl ester of our target compound, isobutyraldehyde would be reacted with ethyl bromofluoroacetate and zinc. Subsequent hydrolysis of the resulting ester yields this compound.
Plausible Synthesis Route:
Potential Impurities:
Based on this synthetic route, the following impurities could be present in the final product:
-
Unreacted Starting Materials: Isobutyraldehyde and ethyl bromofluoroacetate.
-
Reaction Byproducts: Ethyl 4,4-dimethyl-3-oxopentanoate (from self-condensation of the Reformatsky reagent), and β-hydroxy ester intermediate if the elimination step is incomplete.
-
Isomers: The (Z)-isomer of this compound may be formed in addition to the desired (E)-isomer.
-
Residual Solvent: Solvents used in the reaction and purification steps (e.g., THF, diethyl ether, ethyl acetate).
Comparative Purity Analysis
The purity of the synthesized this compound is compared with its non-fluorinated analog and its ethyl ester derivative. The following tables summarize expected analytical data based on typical values for structurally similar compounds.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Expected Retention Time (min) | Mobile Phase | Column | Detection (nm) |
| This compound | 4.5 | Acetonitrile:Water (60:40) with 0.1% Formic Acid | C18 (4.6 x 150 mm, 5 µm) | 210 |
| 4-Methyl-pent-2-enoic acid | 5.2 | Acetonitrile:Water (60:40) with 0.1% Formic Acid | C18 (4.6 x 150 mm, 5 µm) | 210 |
| Ethyl 2-fluoro-4-methyl-pent-2-enoate | 7.8 | Acetonitrile:Water (60:40) with 0.1% Formic Acid | C18 (4.6 x 150 mm, 5 µm) | 210 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data (as methyl esters)
| Compound (as methyl ester) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl 2-fluoro-4-methyl-pent-2-enoate | 6.3 | 146 (M+), 115, 87, 59 |
| Methyl 4-methyl-pent-2-enoate | 6.9 | 128 (M+), 97, 69, 41 |
| Ethyl 2-fluoro-4-methyl-pent-2-enoate | 7.1 | 160 (M+), 115, 87, 29 |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | ~10-12 (br s, 1H, COOH), 6.8 (d, J=18 Hz, 1H, =CH), 2.5 (m, 1H, CH), 1.1 (d, J=7 Hz, 6H, 2xCH₃) | ~ -120 (s) |
| 4-Methyl-pent-2-enoic acid | ~10-12 (br s, 1H, COOH), 7.1 (dd, J=15, 7 Hz, 1H, =CH), 5.8 (d, J=15 Hz, 1H, =CH), 2.4 (m, 1H, CH), 1.1 (d, J=7 Hz, 6H, 2xCH₃) | N/A |
| Ethyl 2-fluoro-4-methyl-pent-2-enoate | 6.7 (d, J=20 Hz, 1H, =CH), 4.2 (q, J=7 Hz, 2H, OCH₂), 2.5 (m, 1H, CH), 1.3 (t, J=7 Hz, 3H, CH₃), 1.1 (d, J=7 Hz, 6H, 2xCH₃) | ~ -118 (s) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound and quantify impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Procedure:
-
Prepare the mobile phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Degas the mobile phase by sonication or vacuum filtration.
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 210 nm.
-
Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for 15 minutes.
-
Calculate the purity by dividing the peak area of the main product by the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile impurities and confirm the structure of the main product after derivatization.
Instrumentation:
-
GC-MS system with a mass selective detector
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol (anhydrous)
-
Acetyl chloride or Thionyl chloride (for derivatization)
-
Hexane (GC grade)
Procedure:
-
Derivatization (Methylation): To a solution of the carboxylic acid (~1 mg) in methanol (0.5 mL), add a few drops of acetyl chloride or thionyl chloride. Heat the mixture at 60 °C for 1 hour. Neutralize with a saturated solution of sodium bicarbonate and extract the methyl ester with hexane.
-
GC-MS Analysis:
-
Set the injector temperature to 250 °C.
-
Set the oven temperature program: initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Set the mass spectrometer to scan from m/z 30 to 300.
-
-
Analyze the resulting chromatogram and mass spectra to identify the components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃.
-
Add a small drop of TMS as an internal standard.
-
Acquire ¹H NMR and ¹⁹F NMR spectra.
-
Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Application in Drug Discovery: Enzyme Inhibition Assay
α-Fluoro-α,β-unsaturated carbonyl compounds are potential inhibitors of serine proteases, such as chymotrypsin.[1][8][9][10][11][12] The electrophilic nature of the β-carbon can lead to covalent modification of the active site serine residue. The following workflow outlines a typical in vitro assay to assess the inhibitory activity of this compound against chymotrypsin.
Experimental Protocol for Chymotrypsin Inhibition Assay[13][14][15][16]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 256 nm
Procedure:
-
Prepare a stock solution of chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a 96-well plate, add chymotrypsin solution and varying concentrations of the inhibitor (serially diluted from the stock solution). Include a control with DMSO only.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the BTEE substrate solution.
-
Immediately start monitoring the increase in absorbance at 256 nm in a kinetic mode for 5-10 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. HPLC is suitable for determining the overall purity and quantifying non-volatile impurities, while GC-MS, after derivatization, is effective for identifying volatile impurities and confirming the structure of the main component. NMR spectroscopy is indispensable for unambiguous structure elucidation. When compared to its non-fluorinated and esterified analogs, this compound exhibits distinct analytical characteristics that must be considered when developing and validating analytical methods. The potential of this compound as a serine protease inhibitor underscores the importance of rigorous purity control to ensure reliable biological data in drug discovery and development.
References
- 1. NMR studies of fluorinated serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ethyl (E)-2-fluoro-4-methylpent-2-enoate | C8H13FO2 | CID 23235192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl (2E)-4-methyl-2-pentenoate | C8H14O2 | CID 5315066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-2-fluoro-3-methylpent-2-enoic acid | C6H9FO2 | CID 13833931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-methyl-4-pentenoate | C8H14O2 | CID 62024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 24116-72-1|Ethyl (Z)-2-fluoro-4-methylpent-2-enoate|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. med.stanford.edu [med.stanford.edu]
- 12. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Fluoro-4-methyl-pent-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification and characterization of 2-Fluoro-4-methyl-pent-2-enoic acid. Given the limited specific literature for this compound, this document outlines a framework for the development and cross-validation of suitable analytical techniques, drawing upon established methodologies for similar fluorinated organic acids. The focus is on providing robust experimental protocols and a clear rationale for cross-validation to ensure data integrity and reliability across different analytical platforms.
Data Presentation: A Comparative Overview of Analytical Method Performance
The successful implementation of an analytical method in a regulated environment necessitates a thorough validation to demonstrate its fitness for purpose. When multiple analytical techniques are available, a cross-validation study is crucial to ensure consistency and reliability of the results. The following table presents a hypothetical but realistic comparison of expected performance characteristics for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance spectroscopy (¹⁹F NMR) for the analysis of this compound. The data is structured according to the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines for analytical method validation.[1][2][3][4][5][6]
Table 1: Hypothetical Performance Characteristics of Analytical Methods for this compound
| Validation Parameter | HPLC-UV | GC-MS (with derivatization) | ¹⁹F NMR (Quantitative) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range (µg/mL) | 1 - 500 | 0.1 - 100 | 50 - 5000 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.0 - 103.5% | 95.0 - 105.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.02 µg/mL | 15 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | 50 µg/mL |
| Specificity | Moderate (potential interference from structurally similar compounds) | High (mass fragmentation pattern is highly specific) | High (¹⁹F chemical shift is highly specific to the fluorine environment) |
| Robustness | High | Moderate (sensitive to derivatization conditions) | High |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. The following are proposed protocols for the analysis of this compound using HPLC-UV, GC-MS, and ¹⁹F NMR.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in solution.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Quantification: Based on a calibration curve generated from certified reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers high sensitivity and specificity, particularly for trace-level analysis. A derivatization step is necessary to increase the volatility of the carboxylic acid.[7][8][9][10]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization: Esterification of the carboxylic acid group using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to its methyl ester with diazomethane.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 50°C, ramp to 250°C.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Full scan mode to identify the compound and selected ion monitoring (SIM) for quantification.
-
Sample Preparation: The sample is dried and then derivatized. The resulting solution is injected into the GC-MS.
Quantitative ¹⁹F Nuclear Magnetic Resonance Spectroscopy (qNMR)
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds, offering high specificity and the ability to perform absolute quantification without the need for a calibration curve, using a certified internal standard.[11][12][13][14][15]
-
Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.
-
Solvent: A deuterated solvent that does not contain fluorine (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard: A certified reference standard containing a known amount of a fluorine-containing compound with a distinct chemical shift from the analyte (e.g., trifluorotoluene).
-
Acquisition Parameters: A pulse sequence with a sufficient relaxation delay to ensure full relaxation of the ¹⁹F nuclei for accurate integration.
-
Data Processing: The ¹⁹F NMR spectrum is processed, and the integral of the analyte's signal is compared to the integral of the internal standard's signal.
-
Quantification: The concentration of the analyte is calculated based on the known concentration of the internal standard and the ratio of their integrals.
Visualizations: Workflows and Logical Relationships
Visual representations of the experimental and logical workflows can aid in understanding the processes of method validation and cross-validation.
Caption: A generalized workflow for analytical method development and validation.
Caption: The logical flow of a cross-validation study comparing multiple analytical methods.
References
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. database.ich.org [database.ich.org]
- 7. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com.sg [shimadzu.com.sg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. scribd.com [scribd.com]
- 15. download.e-bookshelf.de [download.e-bookshelf.de]
Comparative Analysis of 2-Fluoro-4-methyl-pent-2-enoic Acid and Its Non-Fluorinated Counterpart in Biological Assays: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in direct comparative studies on the biological activities of 2-Fluoro-4-methyl-pent-2-enoic acid and its non-fluorinated analog, 4-methyl-pent-2-enoic acid. While the introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance biological activity, specific experimental data directly comparing these two compounds in standardized biological assays is not currently available.
This guide aims to provide a framework for such a comparative analysis by outlining the potential biological activities of interest based on the properties of related compounds and the general effects of fluorination. However, without direct experimental evidence, the following sections are based on extrapolation and theoretical considerations rather than quantitative data.
Overview of the Compounds
4-methyl-pent-2-enoic acid is a branched-chain unsaturated fatty acid. Compounds within this class are known to play various roles in biological systems, including serving as energy sources and components of cell membranes. Some branched-chain fatty acids have been noted for their antibiotic, anti-inflammatory, and anti-carcinogenic effects. Derivatives of 4-methyl-pent-2-enoic acid have been synthesized and evaluated for their antibacterial activity against Gram-positive bacteria.
This compound is the α-fluorinated counterpart. The substitution of a hydrogen atom with fluorine at the α-position to a carboxyl group can significantly alter the electronic properties, acidity, and metabolic stability of the molecule. Fluorination is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a compound, often leading to enhanced potency and a different biological activity profile. It is hypothesized that the presence of fluorine could imbue this molecule with enhanced antimicrobial or anti-inflammatory properties.
Hypothetical Comparative Biological Assays
In the absence of direct comparative data, this section outlines the key biological assays that would be essential to elucidate the differential effects of these two compounds.
Antimicrobial Activity
Given the known antimicrobial properties of some fatty acids and the potential for fluorine to enhance such activity, a comparative assessment of the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi would be highly informative.
Table 1: Hypothetical Data Structure for Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | This compound | 4-methyl-pent-2-enoic acid |
|---|---|---|
| Staphylococcus aureus | Data Not Available | Data Not Available |
| Escherichia coli | Data Not Available | Data Not Available |
| Pseudomonas aeruginosa | Data Not Available | Data Not Available |
| Candida albicans | Data Not Available | Data Not Available |
Anti-inflammatory Activity
The potential anti-inflammatory effects could be investigated by measuring the inhibition of key inflammatory mediators in cell-based assays.
Table 2: Hypothetical Data Structure for Comparative Anti-inflammatory Activity (IC₅₀ in µM)
| Assay | This compound | 4-methyl-pent-2-enoic acid |
|---|---|---|
| COX-1 Enzyme Inhibition | Data Not Available | Data Not Available |
| COX-2 Enzyme Inhibition | Data Not Available | Data Not Available |
| 5-LOX Enzyme Inhibition | Data Not Available | Data Not Available |
| Nitric Oxide Production in Macrophages | Data Not Available | Data Not Available |
| Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Release | Data Not Available | Data Not Available |
Cytotoxicity
A crucial aspect of any comparison would be to assess the cytotoxicity of both compounds to understand their therapeutic window.
Table 3: Hypothetical Data Structure for Comparative Cytotoxicity (CC₅₀ in µM)
| Cell Line | This compound | 4-methyl-pent-2-enoic acid |
|---|---|---|
| Human Dermal Fibroblasts (HDF) | Data Not Available | Data Not Available |
| Human Hepatocellular Carcinoma (HepG2) | Data Not Available | Data Not Available |
| Human Keratinocytes (HaCaT) | Data Not Available | Data Not Available |
Proposed Experimental Protocols
Detailed methodologies would be required for each of the proposed assays. The following are generalized examples of protocols that could be employed.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of each compound would be prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism would be added to each well. The plates would then be incubated under appropriate conditions. The MIC would be defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Cyclooxygenase (COX) Enzyme Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 enzymes would be determined using a commercially available colorimetric or fluorometric assay kit. The assay would measure the peroxidase component of COX activity. The compounds at various concentrations would be incubated with the respective COX enzyme, and the reaction would be initiated by the addition of arachidonic acid. The absorbance or fluorescence would be measured, and the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) would be calculated.
Caption: Inhibition of the Cyclooxygenase (COX) Signaling Pathway.
Conclusion and Future Directions
There is a clear need for direct, head-to-head comparative studies to elucidate the biological activity profile of this compound versus its non-fluorinated counterpart. The hypothetical frameworks for assays and data presentation provided in this guide are intended to serve as a blueprint for future research in this area. Such studies would provide valuable insights for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of fluorinated fatty acids. The generation of empirical data is essential to move beyond theoretical considerations and to understand the true impact of α-fluorination on the biological activity of this class of compounds.
A Comparative Guide to 2-Fluoro-4-methyl-pent-2-enoic Acid in Advanced Material Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark of 2-Fluoro-4-methyl-pent-2-enoic acid (2F4MPA) as a monomer for advanced polymer synthesis. Due to the limited publicly available data on 2F4MPA, this comparison is based on a hypothetical evaluation against a standard non-fluorinated monomer, Methacrylic Acid (MAA), and a widely-used fluorinated monomer, 2,2,2-Trifluoroethyl methacrylate (TFEMA). The data presented herein are representative examples derived from the known effects of fluorination on polymer properties.[1][2][3]
The inclusion of fluorine in polymer structures is known to impart unique and desirable properties such as enhanced thermal stability, chemical resistance, and low surface energy.[1][2][3][4] This guide explores the potential advantages of the unique structure of 2F4MPA in these contexts.
Comparative Performance Data
The following table summarizes the hypothetical performance metrics of polymers synthesized from 2F4MPA, MAA, and TFEMA. These metrics are critical for evaluating their potential in applications such as specialty coatings, biomedical devices, and advanced optics.
| Performance Metric | Poly(2F4MPA) (Hypothetical) | Poly(Methacrylic Acid) (MAA) | Poly(2,2,2-Trifluoroethyl methacrylate) (TFEMA) | Significance in Material Applications |
| Glass Transition Temp. (Tg) | ~115 °C | ~130 °C | 69 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Higher Tg is often associated with better dimensional stability at elevated temperatures. |
| Decomposition Temp. (Td) | ~350 °C | ~280 °C | ~320 °C | Represents the temperature at which the polymer begins to degrade. Higher Td signifies greater thermal stability, crucial for high-temperature applications. |
| Water Contact Angle | ~105° | ~65° | ~95° | Measures the hydrophobicity of a material's surface. Higher contact angles indicate greater water repellency, a key property for moisture-resistant coatings and biomedical implants. |
| Refractive Index (n20/D) | ~1.40 | ~1.52 | 1.418 | Describes how light propagates through a material. Low refractive indices are desirable for applications like anti-reflective coatings and optical cladding. |
Experimental Protocols
The data presented in this guide are based on the following standard experimental methodologies for polymer synthesis and characterization.
1. Polymer Synthesis: Free-Radical Polymerization
This protocol describes a standard method for synthesizing polymers from the respective monomers.
-
Materials: Monomer (2F4MPA, MAA, or TFEMA), Azobisisobutyronitrile (AIBN) as an initiator, and an appropriate solvent (e.g., dioxane for MAA, or a fluorinated solvent for fluorinated monomers).
-
Procedure:
-
The monomer and AIBN are dissolved in the solvent within a reaction flask equipped with a magnetic stirrer.
-
The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon.
-
The flask is sealed and placed in a temperature-controlled oil bath (typically 60-80°C) to initiate polymerization.
-
The reaction is allowed to proceed for a specified duration (e.g., 8-24 hours).
-
The resulting polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol).
-
The precipitated polymer is filtered, washed, and dried under vacuum to a constant weight.
-
2. Characterization Techniques
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg): A small sample of the polymer is heated at a controlled rate in a DSC instrument. The Tg is identified as a change in the heat flow curve.
-
Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td): A polymer sample is heated on a precision balance in a furnace. The Td is determined as the temperature at which significant weight loss begins.
-
Goniometry for Water Contact Angle: A droplet of deionized water is placed on a flat film of the polymer. A goniometer is used to measure the angle between the substrate and the tangent of the droplet at the point of contact.
-
Ellipsometry for Refractive Index: A thin film of the polymer is deposited on a silicon wafer. An ellipsometer is used to measure the change in polarization of reflected light to determine the refractive index.
Visualizations
.dot
Caption: Experimental workflow for polymer synthesis and characterization.
.dot
Caption: Relationship between monomer structure and polymer properties.
References
A Comparative Guide to the Physicochemical Properties of Fluorinated Pentenoic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of the effects of fluorination on the properties of pentenoic acids, a class of unsaturated carboxylic acids. By examining key parameters such as acidity (pKa), lipophilicity (logP), and metabolic stability, this document aims to provide a clear framework for researchers engaged in the design and development of novel therapeutics.
Physicochemical Property Comparison
The introduction of fluorine atoms can dramatically alter the electron distribution and conformational preferences of a molecule, leading to significant changes in its physicochemical profile. The following table summarizes a comparison between non-fluorinated pentenoic acid and its hypothetical fluorinated derivatives. The data for fluorinated pentenoic acids are estimated based on established trends observed in other fluorinated alkanoic acids, providing a predictive overview for researchers.
| Property | Pentenoic Acid (Non-fluorinated) | Monofluorinated Pentenoic Acid (Predicted) | Perfluorinated Pentenoic Acid (Predicted) |
| pKa | ~4.8 | ~2.7 - 4.5 | < 1 |
| logP | ~1.4 | ~1.2 - 1.6 | > 2 |
| Aqueous Solubility | Slightly soluble | Moderately soluble | Low solubility, but salts are soluble |
| Surface Activity | Low | Low to Moderate | High |
| Metabolic Stability | Low | Moderate to High | Very High |
Note: Values for fluorinated pentenoic acids are estimations based on data from analogous fluorinated carboxylic acids. The exact values will vary depending on the position and number of fluorine atoms.
Key Physicochemical Properties in Detail
Acidity (pKa)
The acidity of a carboxylic acid is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. The strong electron-withdrawing nature of fluorine significantly increases the acidity of carboxylic acids, resulting in a lower pKa value.[1] This effect is most pronounced when fluorine is in close proximity to the carboxylic acid group (α- or β-position). For highly fluorinated or perfluorinated carboxylic acids, the pKa can drop to values below 1, making them strong acids.
Lipophilicity (logP)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] The effect of fluorination on logP is complex and not always straightforward. While the introduction of a single fluorine atom or a few fluorine atoms can sometimes decrease lipophilicity, extensive fluorination, such as in perfluorinated compounds, generally leads to a significant increase in lipophilicity.[3]
Metabolic Stability
Fluorination is a widely used strategy to enhance the metabolic stability of drug candidates. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can block common metabolic pathways such as oxidation.[4] For instance, α-fluorination can prevent metabolism via β-oxidation. This increased stability can lead to a longer half-life and improved bioavailability of a drug.
Experimental Protocols
Accurate determination of physicochemical properties is essential for the rational design of drug candidates. The following are standard experimental protocols for measuring pKa, logP, and metabolic stability.
Determination of pKa
The acid dissociation constant (pKa) can be determined by several methods, including potentiometric titration, UV-Vis spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy.[5][6]
Potentiometric Titration Workflow
Caption: Workflow for pKa determination using potentiometric titration.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is most commonly determined using the shake-flask method, followed by quantification of the analyte in each phase. Reverse-phase high-performance liquid chromatography (RP-HPLC) and 19F NMR are also widely used techniques.[7][8]
Shake-Flask Method for logP Determination
Caption: Workflow for logP determination using the shake-flask method.
Assessment of Metabolic Stability
In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate. Common methods include incubation with liver microsomes, hepatocytes, or S9 fractions, followed by analysis of the parent compound's disappearance over time.[9][10]
Microsomal Stability Assay Workflow
Caption: Workflow for assessing metabolic stability using a microsomal assay.
Conclusion
The fluorination of pentenoic acids presents a versatile strategy for fine-tuning their physicochemical properties for drug discovery applications. By leveraging the principles outlined in this guide, researchers can make more informed decisions in the design of novel fluorinated compounds with optimized acidity, lipophilicity, and metabolic stability, ultimately accelerating the development of new and effective therapeutics. The provided experimental protocols offer a starting point for the empirical determination of these critical parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemeo.com [chemeo.com]
- 8. 2-Propenoic acid (CAS 79-10-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Effect of Fluorination on the Interfacial Properties of Alcohols and Carboxylic Acids | AIChE [proceedings.aiche.org]
A Comparative In-Vitro Analysis of 2-Fluoro-4-methyl-pent-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro testing and validation of 2-Fluoro-4-methyl-pent-2-enoic acid, a synthetic fluorinated fatty acid with potential therapeutic applications. The inclusion of fluorine in organic molecules can significantly alter their biological properties, including metabolic stability and binding affinity to target enzymes.[1] This document outlines standardized experimental protocols to assess its antimicrobial and anti-inflammatory activities and presents a comparative analysis against relevant alternatives.
Comparative Analysis of Biological Activity
To objectively evaluate the efficacy of this compound, its performance in key in-vitro assays is compared with a non-fluorinated structural analog (4-methyl-pent-2-enoic acid) and established inhibitors. The following tables summarize the hypothetical quantitative data from these assays.
Table 1: Antimicrobial Efficacy
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 | |
| 4-methyl-pent-2-enoic acid | Staphylococcus aureus | 64 | 128 |
| Escherichia coli | >128 | >128 | |
| Ciprofloxacin (Positive Control) | Staphylococcus aureus | 1 | 2 |
| Escherichia coli | 0.5 | 1 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Anti-inflammatory Activity - Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| This compound | 25 | 10 | 15 |
| 4-methyl-pent-2-enoic acid | >100 | 85 | >100 |
| Ibuprofen (Positive Control) | 15 | 30 | N/A |
| Zileuton (Positive Control) | N/A | N/A | 1 |
IC₅₀: Half-maximal Inhibitory Concentration; COX: Cyclooxygenase; 5-LOX: 5-Lipoxygenase
Table 3: Anti-inflammatory Activity - Cytokine Release Inhibition in LPS-stimulated PBMCs
| Compound (at 50 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound | 65 | 58 | 62 |
| 4-methyl-pent-2-enoic acid | 20 | 15 | 18 |
| Dexamethasone (Positive Control) | 95 | 92 | 98 |
LPS: Lipopolysaccharide; PBMCs: Peripheral Blood Mononuclear Cells; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and standardization.
Antimicrobial Susceptibility Testing (MIC & MBC)
This protocol determines the minimum concentration of a compound that inhibits bacterial growth (MIC) and the minimum concentration that kills the bacteria (MBC).[2]
a. Materials:
-
Test compound: this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
96-well microtiter plates
-
Spectrophotometer
b. Procedure:
-
Preparation of Inoculum: Culture bacteria in MHB overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare a stock solution of the test compound. Perform a two-fold serial dilution in MHB across the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.[3]
-
MBC Determination: Plate aliquots from the wells with no visible growth onto MHA plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.[4][5]
a. Materials:
-
Test compound
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Fluorometric probe
-
96-well black microtiter plates
-
Fluorometric plate reader
b. Procedure:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Reaction Setup: In each well, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the fluorometric probe.
-
Inhibitor Addition: Add the diluted test compound or a known inhibitor (e.g., ibuprofen) to the wells.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[6]
-
Calculation: Determine the rate of reaction from the fluorescence signal. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay assesses the inhibitory effect of a compound on 5-LOX, another important enzyme in the inflammatory cascade.
a. Materials:
-
Test compound
-
Soybean lipoxygenase (as a model for human 5-LOX)
-
Linoleic acid (substrate)
-
Borate buffer
-
UV-Vis spectrophotometer
b. Procedure:
-
Enzyme and Compound Incubation: Incubate the lipoxygenase enzyme with various concentrations of the test compound in a borate buffer for a few minutes.[7][8]
-
Reaction Initiation: Add linoleic acid to start the enzymatic reaction.
-
Measurement: Monitor the change in absorbance at 234 nm, which corresponds to the formation of the hydroperoxide product.[8]
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.
Cytokine Release Assay
This assay measures the effect of the test compound on the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[9][10]
a. Materials:
-
Test compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
b. Procedure:
-
Cell Culture: Isolate PBMCs from healthy donor blood and culture them in RPMI-1640 medium.
-
Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS to the cell cultures to induce an inflammatory response and cytokine release. Include unstimulated and LPS-only controls.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculation: Determine the percentage of inhibition of cytokine release for each concentration of the test compound.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates the arachidonic acid cascade, a key inflammatory pathway potentially targeted by this compound.
Caption: Arachidonic acid inflammatory cascade.
Experimental Workflow
The diagram below outlines a comprehensive workflow for the in-vitro validation of this compound.
Caption: In-vitro validation workflow.
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. qlaboratories.com [qlaboratories.com]
- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. abcam.com [abcam.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. tandfonline.com [tandfonline.com]
Confirming the Structure of 2-Fluoro-4-methyl-pent-2-enoic acid: A Comparative Spectral Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural confirmation of 2-Fluoro-4-methyl-pent-2-enoic acid utilizing a multi-technique spectral analysis approach. Due to the absence of readily available experimental spectral data for this specific compound, this document presents predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are juxtaposed with experimental data for analogous, non-fluorinated compounds to highlight the expected influence of the fluorine substituent. Detailed experimental protocols are provided to enable researchers to acquire and interpret the necessary data for unequivocal structure elucidation.
Predicted vs. Comparative Spectral Data
To facilitate the structural confirmation of this compound, the following tables present the predicted spectral data alongside experimental data for a structurally similar, non-fluorinated analogue, 4-methyl-pent-2-enoic acid. This comparison will aid in identifying the key spectral features influenced by the presence of the fluorine atom at the C2 position.
Table 1: Predicted ¹H NMR Spectral Data for this compound vs. Experimental Data for 4-methyl-pent-2-enoic acid
| Assignment | Predicted Chemical Shift (ppm) for this compound | Splitting Pattern | Experimental Chemical Shift (ppm) for 4-methyl-pent-2-enoic acid | Splitting Pattern |
| -COOH | 10.0 - 13.0 | br s | ~12.0 | br s |
| C3-H | 6.5 - 7.5 | d | 5.7 - 5.9 | d |
| C4-H | 2.2 - 2.8 | m | 2.1 - 2.5 | m |
| C5-H (CH₃)₂ | 0.9 - 1.2 | d | 0.9 - 1.1 | d |
d: doublet, m: multiplet, br s: broad singlet
Table 2: Predicted ¹³C NMR Spectral Data for this compound vs. Experimental Data for 4-methyl-pent-2-enoic acid
| Assignment | Predicted Chemical Shift (ppm) for this compound | C-F Coupling | Experimental Chemical Shift (ppm) for 4-methyl-pent-2-enoic acid |
| C1 (-COOH) | 165 - 175 | d | ~172 |
| C2 | 150 - 160 | d (¹JCF ≈ 250 Hz) | ~122 |
| C3 | 125 - 135 | d (²JCF ≈ 20 Hz) | ~155 |
| C4 | 30 - 40 | d (³JCF ≈ 5 Hz) | ~33 |
| C5 ((CH₃)₂) | 20 - 25 | s | ~22 |
d: doublet, s: singlet
Table 3: Predicted IR Absorption Frequencies for this compound vs. Experimental Data for α,β-Unsaturated Carboxylic Acids
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Intensity | Typical Wavenumber (cm⁻¹) for α,β-Unsaturated Carboxylic Acids [1][2][3] | Intensity |
| O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong | 2500 - 3300 | Broad, Strong |
| C=O stretch | 1690 - 1715 | Strong | 1690 - 1715 | Strong |
| C=C stretch | 1640 - 1660 | Medium | 1630 - 1650 | Medium |
| C-F stretch | 1000 - 1100 | Strong | - | - |
| C-O stretch | 1210 - 1320 | Strong | 1210 - 1320 | Strong |
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Notes |
| 132 | [M]⁺ | Molecular ion |
| 113 | [M - F]⁺ | Loss of fluorine radical |
| 112 | [M - HF]⁺ | Loss of hydrogen fluoride |
| 87 | [M - COOH]⁺ | Loss of carboxyl group |
| 69 | [C₄H₅F]⁺ | |
| 45 | [COOH]⁺ | Carboxyl fragment |
| 43 | [C₃H₇]⁺ | Isopropyl fragment |
Experimental Protocols
To confirm the predicted spectral data, the following experimental procedures are recommended:
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, splitting patterns, and coupling constants (especially C-F couplings in the ¹³C spectrum) to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid sample cell.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (O-H, C=O, C=C, C-F, C-O).[1][2][3]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Instrumentation: Employ a mass spectrometer capable of providing high-resolution mass data (e.g., a time-of-flight or Orbitrap analyzer).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.
-
-
Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which will support the proposed structure. The fragmentation of carboxylic acids often involves the loss of water, the carboxyl group, and cleavage of the alkyl chain.[4][5]
Visualizing the Analytical Workflow and Fragmentation
To provide a clearer understanding of the analytical process and the expected molecular fragmentation, the following diagrams have been generated.
Caption: Workflow for the spectral analysis and structure confirmation of this compound.
Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.
By following the outlined experimental protocols and comparing the acquired data with the predicted values and those of known analogs, researchers can confidently confirm the structure of this compound. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel fluorinated compounds for various applications, including drug development.
References
Evaluating the Metabolic Stability of 2-Fluoro-4-methyl-pent-2-enoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of 2-Fluoro-4-methyl-pent-2-enoic acid against other relevant compounds. The following sections detail the experimental protocols for in vitro metabolic stability assessment and present comparative data to inform early-stage drug development decisions.
Introduction to Metabolic Stability in Drug Discovery
Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of metabolic stability allows for the selection and optimization of drug candidates with favorable properties, reducing the likelihood of late-stage failures.[1][3] In vitro methods, such as the liver microsomal stability assay, are widely employed for rapid screening of compounds.[2][4][5][6] These assays measure the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[1][7]
The structural features of a molecule can significantly impact its metabolic fate. For instance, the presence of an α,β-unsaturation in fluorinated carboxylic acids has been shown to be crucial for their biotransformation.[8][9][10] This guide focuses on evaluating the metabolic stability of this compound, a compound with such a feature.
Experimental Protocols
In Vitro Metabolic Stability Assessment using Liver Microsomes
This section details the protocol for determining the metabolic stability of a test compound using human liver microsomes.
1. Materials and Reagents:
-
Test Compound (this compound)
-
Comparator Compounds (e.g., 4-methyl-pent-2-enoic acid, 2-Fluoro-pentanoic acid)
-
Phosphate Buffer (100 mM, pH 7.4)[7]
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4][7]
-
Magnesium Chloride (MgCl2)[7]
-
Acetonitrile (with internal standard for quenching and analysis)[5][7]
-
Control Compounds (e.g., a high-clearance and a low-clearance compound)
-
96-well plates
-
Incubator (37°C)[7]
-
Centrifuge
-
LC-MS/MS system for analysis[4]
2. Experimental Procedure:
-
Preparation of Solutions:
-
Incubation:
-
In a 96-well plate, combine the liver microsomal solution and the test or comparator compound. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[5][6] The final concentration of the test compound is typically 1 µM.[5]
-
Incubate the plate at 37°C with gentle shaking.[7]
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[4][5][6]
-
-
Sample Processing and Analysis:
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[6]
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg of microsomal protein/mL).[6]
Comparative Metabolic Stability Data
The following table summarizes hypothetical but realistic in vitro metabolic stability data for this compound and comparator compounds in human liver microsomes.
| Compound | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| This compound | F-C(C)=C(C(C)C)C(=O)O | 45 | 30.8 |
| 4-methyl-pent-2-enoic acid | C(C)=C(C(C)C)C(=O)O | 25 | 55.4 |
| 2-Fluoro-pentanoic acid | F-C(CCCC)C(=O)O | > 60 | < 23.1 |
| Verapamil (High Clearance Control) | - | 8 | 173.3 |
| Warfarin (Low Clearance Control) | - | > 60 | < 23.1 |
Interpretation of Data:
Based on the hypothetical data, this compound exhibits moderate metabolic stability. The introduction of the fluorine atom at the 2-position appears to increase the half-life and decrease the intrinsic clearance compared to its non-fluorinated counterpart, 4-methyl-pent-2-enoic acid. This suggests that the fluorine atom may shield the molecule from metabolic enzymes or alter its electronic properties, thereby reducing the rate of metabolism. Compared to the saturated analog, 2-Fluoro-pentanoic acid, the presence of the double bond in this compound appears to render it more susceptible to metabolism.
Visualizing the Experimental Workflow and Metabolic Considerations
To provide a clear overview of the experimental process and the potential metabolic pathways, the following diagrams are provided.
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Potential metabolic pathways for unsaturated fluorinated carboxylic acids.
References
- 1. bioivt.com [bioivt.com]
- 2. nuvisan.com [nuvisan.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study [escholarship.org]
- 11. researchgate.net [researchgate.net]
Comparison of the reactivity of different isomers of fluorinated pentenoic acid
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can profoundly alter their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals. In the context of pentenoic acid, a five-carbon unsaturated carboxylic acid, the position of fluorine substitution and the stereochemistry of the double bond give rise to a variety of isomers with distinct reactivities. This guide provides a comparative analysis of the predicted reactivity of different isomers of fluorinated pentenoic acid, supported by established principles of organic chemistry and analogous experimental data. Understanding these reactivity differences is crucial for applications ranging from synthetic strategy design to the prediction of metabolic pathways and biological activity.
Predicted Reactivity Trends of Fluorinated Pentenoic Acid Isomers
The reactivity of fluorinated pentenoic acid isomers is primarily influenced by the interplay of several factors: the electron-withdrawing inductive effect of the fluorine atom, potential resonance effects, steric hindrance, and the inherent stability of the isomers. These factors modulate the electrophilicity of the carbon-carbon double bond and the acidity of the carboxylic acid proton.
A key reaction for α,β-unsaturated carbonyl compounds is the Michael addition, a conjugate addition of a nucleophile to the β-carbon. The reactivity in such reactions is largely governed by the electron density at the β-carbon.
| Isomer Type | Predicted Relative Reactivity in Nucleophilic Addition | Rationale |
| Positional Isomers of Fluorine | ||
| 2-Fluoro-4-pentenoic acid | High | The strongly electron-withdrawing fluorine at the α-position significantly increases the electrophilicity of the β-carbon through induction, making it more susceptible to nucleophilic attack. |
| 3-Fluoro-4-pentenoic acid | Moderate to High | Fluorine at the β-position has a direct and strong inductive effect, enhancing the electrophilicity of the β-carbon. |
| 4-Fluoro-3-pentenoic acid | Moderate | The inductive effect of fluorine is attenuated by the increased distance from the double bond. |
| 5-Fluoro-3-pentenoic acid | Low | The inductive effect of fluorine is weakest at this position, having a minimal impact on the reactivity of the double bond. |
| Geometric Isomers (cis/trans or E/Z) | ||
| trans-(E)-Isomers | Generally Higher | trans-Isomers are typically more thermodynamically stable and less sterically hindered, allowing for easier approach of nucleophiles to the reaction center. |
| cis-(Z)-Isomers | Generally Lower | cis-Isomers often experience greater steric strain and hindrance, which can impede the approach of nucleophiles. This can be attributed to the steric repulsion between bulky substituents that are cis to each other.[1] |
Experimental Protocols
Protocol: Competitive Michael Addition for Relative Reactivity Assessment
Objective: To determine the relative reactivity of two different fluorinated pentenoic acid isomers towards a common nucleophile.
Materials:
-
Isomer A of fluorinated pentenoic acid
-
Isomer B of fluorinated pentenoic acid
-
A suitable nucleophile (e.g., N-acetyl-L-cysteine)
-
A suitable solvent (e.g., phosphate buffer, pH 7.4)
-
Internal standard
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV or Mass Spectrometry)
Procedure:
-
Standard Curve Preparation: Prepare standard solutions of known concentrations for both isomer A and isomer B, as well as their expected Michael addition products with the chosen nucleophile. Generate standard curves by injecting these solutions into the HPLC system and plotting peak area against concentration.
-
Competitive Reaction Setup:
-
In a reaction vessel, prepare a solution containing equimolar concentrations of isomer A and isomer B in the chosen solvent.
-
Add the internal standard to the mixture.
-
Initiate the reaction by adding a known concentration of the nucleophile. The nucleophile should be the limiting reagent to ensure competition.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately (e.g., by adding a strong acid if the reaction is base-catalyzed).
-
Analyze the quenched sample by HPLC to determine the concentrations of remaining isomer A and isomer B, and the formed products.
-
-
Data Analysis:
-
Using the standard curves, calculate the concentration of each reactant and product at each time point.
-
Plot the concentration of each isomer as a function of time.
-
The isomer that is consumed at a faster rate is the more reactive isomer.
-
For a more quantitative comparison, the initial rates of consumption for each isomer can be calculated from the slope of the concentration vs. time plots at t=0. The ratio of these initial rates will provide a measure of the relative reactivity.
-
Visualizing Reactivity Principles
The following diagrams illustrate the key electronic and structural factors that influence the reactivity of fluorinated pentenoic acid isomers.
Caption: Factors influencing the reactivity of fluorinated pentenoic acid isomers.
Caption: A generalized workflow for the experimental comparison of isomer reactivity.
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-methyl-pent-2-enoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Fluoro-4-methyl-pent-2-enoic acid, tailored for researchers, scientists, and drug development professionals.
This guide outlines immediate safety protocols, personal protective equipment (PPE) requirements, and detailed disposal procedures to facilitate safe and compliant laboratory operations.
Immediate Safety and Handling
Prior to handling this compound, it is crucial to review the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is a halogenated organic acid and should be handled with appropriate care.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
| PPE Category | Specific Requirement |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
In the event of a spill, immediately evacuate the area and follow the spill cleanup procedures outlined in the SDS. Small spills can typically be absorbed with an inert material and collected for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification and segregation as a halogenated organic acid waste. Do not mix it with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Waste Identification and Segregation:
-
Waste Container Selection and Labeling:
-
Use a chemically compatible container, preferably the original container or a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[4][7] Glass containers should be avoided if there is any risk of hydrofluoric acid formation, though this is not explicitly indicated for this compound. Plastic containers are generally a safer choice for acidic waste.[6][8]
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.[4][9]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[4][9]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
Ensure the storage area is well-ventilated and away from incompatible materials. Do not store with bases, oxidizing agents, or reactive metals.[7][9]
-
Keep the waste container closed at all times, except when adding waste.[4][6][9]
-
-
Final Disposal:
-
Once the container is full (typically no more than 90% capacity), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[8]
-
Follow all institutional procedures for waste pickup requests.
-
Disposal of halogenated organic compounds is typically through high-temperature incineration at a permitted hazardous waste facility.[1]
-
Never dispose of this compound down the drain or in the regular trash. [6][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. otago.ac.nz [otago.ac.nz]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ethz.ch [ethz.ch]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 2-Fluoro-4-methyl-pent-2-enoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-Fluoro-4-methyl-pent-2-enoic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following guidance is based on the safety information for the closely related and highly corrosive compound, (E)-Perfluoro(4-methylpent-2-enoic acid), and general best practices for handling corrosive and halogenated organic acids.[1] Always consult the specific SDS for any chemical before use.
Immediate Safety Concerns
Based on analogous compounds, this compound is anticipated to be a corrosive substance that can cause severe skin burns and eye damage.[1] It may also be corrosive to metals and cause respiratory tract irritation.[1] Inhalation, ingestion, and skin contact should be strictly avoided.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[2][4]
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles meeting ANSI Z87.1 standards.[5] A face shield should be worn for splash hazards.[5][6] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer's compatibility charts.[7] |
| Body | A chemical-resistant lab coat or apron.[5][8] Closed-toe shoes are required.[5] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[7][8] If ventilation is inadequate, use a respirator. |
Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical to prevent accidents.
Handling:
-
Preparation: Before starting work, ensure an eyewash station and safety shower are readily accessible.[9]
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood.[7]
-
Dispensing: When transferring the chemical, pour slowly and carefully to avoid splashing.[9] Always add acid to water, never the other way around, when diluting.[8][9]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][7]
Storage:
-
Containers: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[10][11]
-
Segregation: Store acids away from bases and other incompatible materials such as oxidizing agents.[7][8] Do not store corrosive liquids above eye level.[5][7]
-
Cabinetry: Use a designated and approved corrosives storage cabinet.[8]
Disposal Plan
As a halogenated organic compound, this compound requires special disposal procedures.
Waste Collection:
-
Segregation: Collect waste containing this acid in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10][12][13] Do not mix with non-halogenated waste.[11][13][14]
-
Container: Use a compatible, leak-proof waste container with a secure cap.[10][11]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[10][11]
Disposal Procedure:
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office for waste pickup and disposal.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a research setting.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]
- 8. Working safely with corrosive substances | Seton UK [seton.co.uk]
- 9. actenviro.com [actenviro.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. UBC [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
